molecular formula C46H92NO8P B1262976 19:0 PC

19:0 PC

Cat. No.: B1262976
M. Wt: 818.2 g/mol
InChI Key: CJXPNBSAXZBLEC-USYZEHPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PC(19:0/19:0) is a phosphatidylcholine 38:0.

Properties

IUPAC Name

[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXPNBSAXZBLEC-USYZEHPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H92NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

19:0 Phosphatidylcholine (PC): A Technical Guide for Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipidomics, precision and accuracy are paramount. Among the vast array of lipid species, 19:0 Phosphatidylcholine (PC), also known as 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, holds a unique and critical position. This technical guide provides an in-depth exploration of 19:0 PC, detailing its structure, its role as an internal standard in lipidomics, relevant experimental protocols, and its biological context.

Chemical Structure and Properties

This compound is a saturated phospholipid with the chemical formula C46H92NO8P.[1] It consists of a glycerol backbone esterified to two nonadecanoic acid molecules at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position. Nonadecanoic acid is a saturated fatty acid with a 19-carbon chain, making it an odd-chain fatty acid.[2][3][4] This structural feature is key to its utility in lipidomics.

The Role of this compound as an Internal Standard

The primary application of this compound in lipidomics is as an internal standard for the quantification of other phospholipids, particularly phosphatidylcholines.[5][6][7] Its suitability for this role stems from several key characteristics:

  • Low Endogenous Abundance: Phospholipids containing odd-chain fatty acids like nonadecanoic acid are not highly abundant in most mammalian tissues. This ensures that the exogenously added this compound standard can be clearly distinguished from naturally occurring lipids in the sample.

  • Chemical Similarity: As a phosphatidylcholine, this compound shares a similar chemical structure and ionization efficiency with other PC species being analyzed. This allows for accurate quantification by correcting for variations in sample extraction, processing, and instrument response.

  • Commercial Availability: High-purity this compound is readily available from commercial suppliers, ensuring consistency and reliability in experimental setups.[3]

Quantitative Data

While endogenous levels of this compound are generally low, some studies have reported its detection in certain disease states. For instance, one study on type 2 diabetes mellitus (T2DM) observed markedly increased levels of PC (19:0/19:0) in the serum of T2DM patients compared to healthy controls.[8] Another study suggested a potential association between PC (19:0/19:0) and lung adenocarcinoma.[9] However, it is crucial to note that in many lipidomics studies, this compound is intentionally added as an internal standard, and its measured concentration reflects this addition rather than its endogenous level.[5][7][10]

The following table summarizes the use of this compound as an internal standard in various studies, highlighting the concentrations used.

ApplicationSample MatrixConcentration of this compound StandardReference
Osteoarthritis Biomarker DetectionHuman Plasma60 µg/mL[5][7]
Rheumatoid Arthritis Lipid ProfilingHuman Synovial FluidNot specified[10]
Type 2 Diabetes LipidomicsHuman SerumNot specified[8]

Experimental Protocols

Accurate quantification of phospholipids using this compound as an internal standard relies on robust and well-defined experimental protocols. Below are detailed methodologies for lipid extraction and analysis.

Lipid Extraction from Plasma/Serum using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from studies performing lipidomics on human plasma and serum.

Materials:

  • Plasma/Serum sample

  • Internal Standard (IS) solution containing PC(19:0/19:0)

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Ultrapure water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a clean microcentrifuge tube, add a specific volume of the sample (e.g., 20-50 µL).

  • Add a defined volume of the internal standard solution containing a known concentration of PC(19:0/19:0).

  • Add a volume of methanol (e.g., 150 µL) and vortex thoroughly for 30 seconds.

  • Add a larger volume of MTBE (e.g., 500 µL) and vortex for 10 minutes at 4°C.

  • Add a volume of ultrapure water (e.g., 150 µL) to induce phase separation.

  • Vortex for 1 minute and then centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for LC-MS analysis.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

The reconstituted lipid extract is then analyzed by a high-performance liquid chromatography system coupled to a mass spectrometer.

Typical LC-MS Parameters:

  • Column: A C18 reversed-phase column is commonly used for separating different lipid species.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with an additive like ammonium formate or formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lipids based on their polarity.

  • Mass Spectrometry: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to detect a wide range of lipid classes.

  • Data Analysis: The peak area of the endogenous phospholipids is normalized to the peak area of the this compound internal standard to calculate their concentrations.

Visualizations

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Addition of Internal Standard (including this compound) Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE method) Add_IS->Extraction Dry_Reconstitute Drying and Reconstitution Extraction->Dry_Reconstitute LC_MS LC-MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing (Peak Integration, Normalization) LC_MS->Data_Processing Quantification Quantification of Lipids Data_Processing->Quantification

Caption: A generalized workflow for lipidomics analysis.

Phosphatidylcholine Biosynthesis Pathways

While a specific signaling pathway directly involving this compound has not been extensively documented, it is synthesized and incorporated into membranes via the general phosphatidylcholine biosynthesis pathways. The two major pathways are the Kennedy pathway (de novo synthesis) and the Lands' cycle (remodeling). Odd-chain fatty acids like nonadecanoic acid can be incorporated during these processes.

PC_Biosynthesis Phosphatidylcholine Biosynthesis Pathways cluster_kennedy Kennedy Pathway (De Novo Synthesis) cluster_lands Lands' Cycle (Remodeling) Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine CDP-Choline CDP-Choline Phosphocholine->CDP-Choline PC (including this compound) PC (including this compound) CDP-Choline->PC (including this compound) DAG Diacylglycerol (can contain 19:0) DAG->PC (including this compound) Existing_PC Existing PC LysoPC LysoPC Existing_PC->LysoPC PLA2 Remodeled PC\n(including this compound) Remodeled PC (including this compound) LysoPC->Remodeled PC\n(including this compound) LPCAT Acyl_CoA Acyl-CoA (e.g., 19:0-CoA) Acyl_CoA->Remodeled PC\n(including this compound)

Caption: Overview of Phosphatidylcholine Biosynthesis.

Biological Significance of Odd-Chain Fatty Acid Containing Phospholipids

The presence of odd-chain fatty acids in phospholipids, though in low amounts, is of growing interest. These lipids are derived from the diet or synthesized endogenously from propionyl-CoA.[11] While the specific signaling roles of this compound are not well-defined, the broader class of odd-chain fatty acids has been linked to various physiological and pathological processes. For instance, elevated levels of odd-chain fatty acids have been associated with conditions like vitamin B12 deficiency and gut dysbiosis.[11] Conversely, some studies suggest that certain odd-chain fatty acids may have beneficial effects. Further research is needed to fully elucidate the specific functions of phospholipids containing nonadecanoic acid.

Conclusion

19:0 Phosphatidylcholine is an indispensable tool in the field of lipidomics, primarily serving as a robust internal standard for the accurate quantification of phosphatidylcholines and other phospholipids. Its low endogenous abundance and chemical similarity to other PCs make it an ideal choice for correcting experimental variability. While its direct role in specific signaling pathways remains an area for further investigation, its utility in advancing our understanding of the lipidome is undeniable. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working to unravel the complexities of lipid metabolism in health and disease.

References

An In-Depth Technical Guide to 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (DNPC), also known as PC(19:0/19:0), is a synthetic, saturated phospholipid that plays a significant role in lipid-based research and pharmaceutical development. Its unique structure, characterized by two 19-carbon acyl chains, imparts specific physicochemical properties that make it a valuable tool in the study of biological membranes and as a component in drug delivery systems. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of DNPC, with a focus on experimental protocols and quantitative data.

Core Structure and Physicochemical Properties

DNPC is an amphipathic molecule composed of a hydrophilic phosphocholine headgroup and two hydrophobic nonadecanoyl acyl chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. The long, saturated nature of the acyl chains leads to a high degree of molecular packing, influencing the rigidity and thickness of lipid bilayers.

Chemical Structure:

G cluster_glycerol sn-Glycerol Backbone cluster_acyl1 sn-1 Nonadecanoyl Chain (C19:0) cluster_acyl2 sn-2 Nonadecanoyl Chain (C19:0) cluster_headgroup Phosphocholine Headgroup G1 CH₂ G2 CH G1->G2 A1_O O G1->A1_O G3 CH₂ G2->G3 A2_O O G2->A2_O P P G3->P A1_CO C=O A1_O->A1_CO A1_CH2_17 (CH₂)₁₇ A1_CO->A1_CH2_17 A1_CH3 CH₃ A1_CH2_17->A1_CH3 A2_CO C=O A2_O->A2_CO A2_CH2_17 (CH₂)₁₇ A2_CO->A2_CH2_17 A2_CH3 CH₃ A2_CH2_17->A2_CH3 O1 O⁻ P->O1 O2 O P->O2 O3 O P->O3 CH2_1 CH₂ O3->CH2_1 N_CH3_3 N⁺(CH₃)₃ CH2_2 CH₂ CH2_1->CH2_2 CH2_2->N_CH3_3

Caption: Chemical structure of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine.

Quantitative Data Summary:

PropertyValueReferences
Molecular Formula C₄₆H₉₂NO₈P[1]
Molecular Weight 818.20 g/mol [1]
CAS Number 95416-27-6[1]
Appearance White Powder[1]
Purity >99%[1]
Solubility Soluble in chloroform and ethanol (25 mg/ml)
Storage Temperature -20°C[1]
Elemental Analysis C: 66.7-67.7%, H: 11-11.5%, N: 1.5-1.9%, O: 15.3-15.8%, P: 3.6-4%[1]

Synthesis and Purification

The synthesis of DNPC typically follows a semi-synthetic route starting from sn-glycero-3-phosphocholine (GPC). The primary method involves the acylation of the free hydroxyl groups at the sn-1 and sn-2 positions of the glycerol backbone with nonadecanoic acid.

Logical Workflow for DNPC Synthesis:

G GPC sn-Glycero-3-phosphocholine (GPC) Reaction Acylation Reaction GPC->Reaction NonadecanoicAnhydride Nonadecanoic Anhydride NonadecanoicAnhydride->Reaction Catalyst Acylation Catalyst (e.g., DMAP) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Chloroform/DMF) Solvent->Reaction CrudeProduct Crude DNPC Mixture Reaction->CrudeProduct Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification PureDNPC Pure 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine Purification->PureDNPC Analysis Characterization (NMR, MS, HPLC) PureDNPC->Analysis G Lipids 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (and other lipids, e.g., cholesterol) Dissolution Dissolve Lipids Lipids->Dissolution Solvent Organic Solvent (e.g., Chloroform) Solvent->Dissolution Evaporation Solvent Evaporation (Rotary Evaporator) Dissolution->Evaporation ThinFilm Thin Lipid Film Evaporation->ThinFilm Hydration Hydration with Aqueous Buffer (above Tm) ThinFilm->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Downsizing Size Reduction (optional) (e.g., Extrusion, Sonication) MLVs->Downsizing ULVs Unilamellar Vesicles (LUVs/SUVs) Downsizing->ULVs G OCFA Odd-Chain Fatty Acid (e.g., Nonadecanoic Acid) BetaOxidation β-Oxidation OCFA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA PropionylCoACarboxylase Propionyl-CoA Carboxylase (Biotin-dependent) PropionylCoA->PropionylCoACarboxylase MethylmalonylCoA Methylmalonyl-CoA PropionylCoACarboxylase->MethylmalonylCoA MethylmalonylCoAMutase Methylmalonyl-CoA Mutase (Vitamin B12-dependent) MethylmalonylCoA->MethylmalonylCoAMutase SuccinylCoA Succinyl-CoA MethylmalonylCoAMutase->SuccinylCoA TCA Citric Acid Cycle SuccinylCoA->TCA

References

An In-depth Technical Guide to the Physical Properties of 19:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) is a saturated phosphatidylcholine containing two 19-carbon fatty acid chains. As a phospholipid, it is a fundamental component of lipid bilayers and finds applications in research as a standard for lipidomic analysis and in the formulation of liposomes for drug delivery.[1][2] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and insights into its potential role in cellular signaling.

Core Physical and Chemical Properties

The physical characteristics of this compound are crucial for its application in membrane models and formulation science. These properties are summarized below.

PropertyValueSource
Synonyms 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, PC(19:0/19:0)[2][3]
Molecular Formula C46H92NO8P[2][3]
Molecular Weight 818.2 g/mol [2][3]
Appearance Powder[1]
Purity >99%[3]
Melting Point (Transition Temperature) 62°C[4]
Solubility Soluble in Chloroform; Soluble in Ethanol (25 mg/ml)[2]

Experimental Protocols

Accurate determination of the physical properties of this compound relies on precise experimental methodologies. The following sections detail the protocols for key analytical techniques.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5] It is a primary method for determining the phase transition temperature (Tm) of phospholipids.[6][7]

Methodology:

  • Sample Preparation:

    • A known amount of this compound is accurately weighed into a DSC pan.

    • The lipid is hydrated with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to form a lipid dispersion. For multilamellar vesicles (MLVs), this is typically achieved by vortexing the sample above its transition temperature. For large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the Tm.[6]

  • DSC Analysis:

    • The sample pan and a reference pan (containing only the buffer) are placed in the DSC instrument.

    • The samples are typically subjected to several heating and cooling cycles to ensure thermal equilibrium.

    • The temperature is scanned over a range that encompasses the expected phase transition (e.g., 20°C to 80°C for this compound) at a controlled rate (e.g., 1°C/min).

  • Data Analysis:

    • The DSC thermogram plots the heat flow as a function of temperature.

    • The phase transition is observed as an endothermic peak.

    • The peak temperature of this endotherm is taken as the main phase transition temperature (Tm).[5] The enthalpy of the transition (ΔH) can be calculated from the area under the peak.

Lipid Extraction and Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of lipids in complex biological samples.[8][9][10][11] this compound is often used as an internal standard in these analyses due to its non-natural occurrence.

Methodology:

  • Lipid Extraction:

    • Biological samples (e.g., plasma, cells, tissue homogenates) are subjected to a lipid extraction procedure, commonly using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water. A one-phase extraction method using a mixture of methanol/chloroform/methyl-tert-butyl ether has also been shown to provide good recovery for a broad range of lipid classes.[11]

    • The organic phase, containing the lipids, is separated, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.

  • LC Separation:

    • The lipid extract is injected onto a liquid chromatography system.

    • Reversed-phase chromatography (e.g., using a C18 column) is commonly employed to separate lipid species based on their hydrophobicity (acyl chain length and degree of saturation).

    • A gradient elution with solvents such as water, acetonitrile, and isopropanol, often containing additives like ammonium formate or acetate to improve ionization, is used.

  • MS/MS Detection:

    • The eluent from the LC is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • Phosphatidylcholines are readily ionized in positive ion mode, often forming [M+H]+ or [M+Na]+ adducts.

    • In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected and fragmented. The resulting product ions are characteristic of the lipid's structure. For phosphatidylcholines, a characteristic fragment ion corresponding to the phosphocholine headgroup (m/z 184.07) is a key identifier.

  • Data Analysis:

    • Lipid species are identified based on their accurate mass, retention time, and characteristic MS/MS fragmentation patterns.

    • Quantification is typically achieved by comparing the peak area of the endogenous lipid to that of a known amount of an internal standard, such as this compound.

Signaling Pathways and Biological Relevance

While this compound is not a common naturally occurring phospholipid, understanding the general signaling pathways of phosphatidylcholines provides a framework for its potential biological activities if introduced into a system. Phosphatidylcholine itself is not just a structural component of membranes but also a source of second messengers.[12][13][14][15][16]

The hydrolysis of phosphatidylcholine by various phospholipases generates bioactive lipid mediators.

  • Phospholipase C (PLC): Cleavage of PC by a PC-specific PLC generates diacylglycerol (DAG) and phosphocholine. DAG is a well-known second messenger that activates protein kinase C (PKC).[17]

  • Phospholipase D (PLD): PLD hydrolyzes PC to produce phosphatidic acid (PA) and choline. PA can act as a signaling molecule itself or be converted to DAG.[17]

  • Phospholipase A2 (PLA2): This enzyme hydrolyzes the fatty acid at the sn-2 position of PC to produce a free fatty acid (such as arachidonic acid, a precursor to eicosanoids) and a lysophosphatidylcholine (LPC).[18] LPCs are signaling molecules that can activate G-protein coupled receptors.[18]

Phosphatidylcholine_Signaling cluster_enzymes Enzymatic Hydrolysis cluster_products Second Messengers cluster_downstream Downstream Effects PC 19:0 Phosphatidylcholine (in membrane) PLC Phospholipase C (PLC) PC->PLC PLD Phospholipase D (PLD) PC->PLD PLA2 Phospholipase A2 (PLA2) PC->PLA2 DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA LPC Lysophosphatidylcholine (LPC) PLA2->LPC FFA Free Fatty Acid PLA2->FFA PKC Protein Kinase C Activation DAG->PKC Other_Signaling Other Signaling Events PA->Other_Signaling GPCR GPCR Activation LPC->GPCR Eicosanoids Eicosanoid Synthesis FFA->Eicosanoids

Caption: General Phosphatidylcholine Signaling Pathways.

Experimental Workflow

The analysis of this compound, particularly in a complex biological matrix, follows a standardized lipidomics workflow. This workflow ensures reproducible and accurate identification and quantification.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Dry Down & Reconstitute Extraction->Drydown LC Liquid Chromatography (LC Separation) Drydown->LC MS Mass Spectrometry (MS/MS Detection) LC->MS PeakPicking Peak Picking & Alignment MS->PeakPicking Identification Lipid Identification PeakPicking->Identification Quantification Quantification Identification->Quantification Stats Statistical Analysis Quantification->Stats

Caption: A Typical Lipidomics Experimental Workflow.

References

The Pivotal Role of Saturated Phosphatidylcholines in Cellular Function and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Saturated phosphatidylcholines (PCs) are a class of phospholipids that play a fundamental and multifaceted role in biology. Characterized by a hydrophilic phosphocholine head group and two saturated fatty acid tails attached to a glycerol backbone, these molecules are integral components of cellular membranes, influencing their structure, fluidity, and function. Beyond their structural capacity, saturated PCs are critically involved in vital physiological processes, including pulmonary function and cellular signaling. This technical guide provides a comprehensive overview of the biological significance of saturated PCs, with a focus on dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC), their quantitative analysis, and their involvement in key signaling pathways.

Core Biological Functions of Saturated Phosphatidylcholines

The unique biophysical properties of saturated PCs, stemming from their straight, tightly packing acyl chains, dictate their primary biological roles.

Structural Components of Cellular Membranes and Lipid Rafts

Saturated PCs are essential for maintaining the integrity and order of cellular membranes. Their saturated acyl chains allow for tighter packing compared to their unsaturated counterparts, which contributes to the formation of more rigid and less fluid membrane domains.[1][2][3] This property is particularly important in the formation of lipid rafts, which are specialized microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and saturated phospholipids.[4][5] These rafts serve as platforms for the organization of signaling proteins and are involved in processes such as signal transduction and membrane trafficking.[4][6][7] While the exact composition varies, detergent-resistant membrane preparations, often used as a model for lipid rafts, show an enrichment in saturated glycerophospholipids.[5]

The Critical Role in Pulmonary Surfactant

Perhaps the most well-documented role of a saturated PC is that of dipalmitoylphosphatidylcholine (DPPC) as the primary component of pulmonary surfactant.[8][9][10] This complex mixture of lipids and proteins lines the alveoli of the lungs, where it dramatically reduces surface tension at the air-liquid interface.[8][10] This reduction is crucial for preventing alveolar collapse at the end of expiration and reducing the work of breathing.[8][9] DPPC, which constitutes a significant portion of the phosphatidylcholine fraction in lung surfactant, is uniquely suited for this role due to its ability to form a highly stable and tightly packed monolayer at the interface.[11][12][13] The actual content of DPPC in the phosphatidylcholine fraction of calf lung surfactant extract has been measured to be approximately 41%.[11]

Modulation of Membrane Fluidity and Permeability

The degree of saturation of the fatty acid chains in phospholipids is a key determinant of membrane fluidity.[1][2][3] Saturated PCs, with their straight acyl chains, decrease membrane fluidity and increase its order.[1][2] This has significant implications for the function of membrane-embedded proteins and the passive permeability of the membrane to small molecules. In two-component phospholipid bilayers, the coexistence of gel (more ordered) and liquid-crystalline (more fluid) domains, influenced by the presence of saturated PCs like DPPC, can lead to a maximum in the passive permeation of molecules at the interface between these domains.[14]

Precursors for Bioactive Lipid Mediators

While often considered structurally passive, saturated PCs can be metabolized to generate important signaling molecules. The hydrolysis of phosphatidylcholine by phospholipase D (PLD) produces phosphatidic acid (PA), and the action of phospholipase C (PLC) generates diacylglycerol (DAG).[15][16][17] When the precursor PC is saturated, the resulting PA and DAG will also contain saturated fatty acids. These lipid second messengers are involved in a multitude of signaling pathways that regulate cell growth, proliferation, and differentiation.[16][17][18]

Quantitative Data on Saturated Phosphatidylcholines

The following tables summarize key quantitative data regarding the biophysical properties and composition of prominent saturated phosphatidylcholines.

Table 1: Biophysical Properties of Saturated Phosphatidylcholine Bilayers

PropertyDipalmitoylphosphatidylcholine (DPPC)Distearoylphosphatidylcholine (DSPC)
Fatty Acyl Chains 2 x 16:0 (Palmitic Acid)2 x 18:0 (Stearic Acid)
Melting Temperature (Tm) ~41.3 °C[9]~55 °C
Area per Lipid (Fluid Phase) 0.65 ± 0.01 nm² (at 350 K)[19]0.52 ± 0.01 nm² (for DPPE, a close structural analog, at 350 K)[19]
Bilayer Thickness (P-P distance) ~3.43 nm (in pure DPPC)[19]~4.00 nm (in pure DPPE)[19]
Bending Rigidity Coefficient 4.28 × 10⁻²⁰ J (at 295 K)[20]3.74 × 10⁻²⁰ J (at 295 K)[20]

Table 2: Composition of Phosphatidylcholine in Lung Surfactant

Phosphatidylcholine SpeciesMolar Fraction (%) in Mammalian Surfactant
Dipalmitoyl-PC (DPPC; 16:0/16:0) ~60% of total PC[13]
Palmitoyl-myristoyl-PC (16:0/14:0) ~10% of total PC[13]
Palmitoyl-palmitoleoyl-PC (16:0/16:1) Significant amounts, concentration correlates with respiratory rate[12]
Palmitoyl-oleoyl-PC (16:0/18:1) Present at lower concentrations[13]
Palmitoyl-linoleoyl-PC (16:0/18:2) Present at lower concentrations[13]

Experimental Protocols

Accurate analysis of saturated phosphatidylcholines requires robust and well-defined experimental procedures. The following sections detail key methodologies.

Lipid Extraction: The Folch Method

The Folch method is a widely used and reliable technique for the total extraction of lipids from biological samples.[8][21][22]

  • Principle: This method utilizes a chloroform:methanol mixture to solubilize lipids from a homogenized tissue sample, followed by a washing step to remove non-lipid contaminants.

  • Reagents:

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • 0.9% NaCl solution (or pure water)

    • Butylated hydroxytoluene (BHT) or other antioxidant (optional, to prevent lipid oxidation)

  • Procedure:

    • Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) mixture. The final volume of the solvent should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[21] An antioxidant can be added at this stage.

    • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[21]

    • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate.[21] Vortex the mixture and then centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.[21]

    • Collection of Lipid Phase: The lower phase, which is the chloroform layer containing the lipids, is carefully collected. The upper aqueous phase contains the non-lipid components.

    • Solvent Evaporation: The chloroform is evaporated from the collected lipid extract under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[21]

Separation and Quantification of Saturated Phosphatidylcholines

a) High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating different molecular species of phosphatidylcholines based on the length and degree of saturation of their fatty acid chains.[23][24][25][26]

  • Principle: In reverse-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic molecules (like those with longer and more saturated acyl chains) interact more strongly with the stationary phase and thus have longer retention times.

  • Typical Protocol:

    • Column: C18 reverse-phase column.[23]

    • Mobile Phase: A mixture of methanol and water (e.g., 98:2 v/v) is a common mobile phase.[23] Isopropyl alcohol, methanol, and deionized water in proportions like 70:8:22 (v/v/v) have also been used.[26]

    • Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths like 205 nm) can be used.[25][27] Mass spectrometry (LC-MS) provides more detailed structural information.

    • Sample Preparation: The dried lipid extract is redissolved in the mobile phase or a compatible solvent like methanol.[23]

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is primarily used for the analysis of the fatty acid composition of phosphatidylcholines after hydrolysis and derivatization.

  • Principle: The phosphatidylcholines are first hydrolyzed to release their fatty acids. These fatty acids are then converted into volatile methyl esters (FAMEs) or other derivatives, which are then separated by gas chromatography and identified by mass spectrometry.

  • Typical Protocol:

    • Hydrolysis: The PC fraction (which can be isolated by TLC or HPLC) is subjected to acidic or basic hydrolysis to cleave the fatty acids from the glycerol backbone.

    • Derivatization: The free fatty acids are derivatized to form volatile esters, most commonly FAMEs, using reagents like boron trifluoride in methanol or by forming pentafluorobenzyl (PFB) esters.[28][29]

    • GC Separation: The FAMEs or PFB esters are separated on a capillary GC column (e.g., a low-polarity column like 100% dimethylpolysiloxane).[28]

    • MS Detection: The separated fatty acid derivatives are identified and quantified by mass spectrometry.

Signaling Pathways Involving Saturated Phosphatidylcholine Metabolites

The metabolic products of saturated PCs, particularly diacylglycerol (DAG) and phosphatidic acid (PA), are potent second messengers in various signaling cascades.

Saturated Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

The accumulation of DAG with saturated fatty acids has been implicated in the development of insulin resistance.[30] Saturated fatty acids can lead to an increase in intracellular DAG levels, which in turn can activate certain isoforms of Protein Kinase C (PKC). Activated PKC can then phosphorylate downstream targets, including components of the insulin signaling pathway, leading to impaired glucose uptake.

DAG_PKC_Signaling cluster_membrane Cell Membrane cluster_cytosol Saturated_PC Saturated Phosphatidylcholine PLC Phospholipase C (PLC) DAG Saturated Diacylglycerol (DAG) PLC->DAG Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation Insulin_Signaling Insulin Signaling Cascade PKC->Insulin_Signaling Inhibition Impaired_Glucose_Uptake Impaired Glucose Uptake Insulin_Signaling->Impaired_Glucose_Uptake Leads to

Saturated DAG-mediated PKC activation and insulin resistance.
Saturated Phosphatidic Acid (PA) in Cellular Signaling

Phosphatidic acid, generated from the hydrolysis of phospholipids like PC by phospholipase D, is another crucial lipid second messenger.[15][16] Saturated species of PA, such as 1,2-distearoyl-PA, have been specifically implicated in mediating saturated fatty acid-induced lipotoxicity and vascular calcification.[31] PA can exert its signaling effects by recruiting and activating specific proteins, and by altering membrane curvature, which is important for vesicle trafficking.[16][32]

PA_Signaling cluster_effects Cellular Effects Saturated_PC Saturated Phosphatidylcholine PLD Phospholipase D (PLD) Saturated_PA Saturated Phosphatidic Acid (PA) PLD->Saturated_PA Hydrolysis Protein_Recruitment Recruitment of Signaling Proteins Saturated_PA->Protein_Recruitment Membrane_Curvature Alteration of Membrane Curvature Saturated_PA->Membrane_Curvature Vascular_Calcification Vascular Calcification Saturated_PA->Vascular_Calcification Mediates Experimental_Workflow Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (Folch Method) Sample->Extraction Total_Lipids Total Lipid Extract Extraction->Total_Lipids Separation Separation of PC Species (HPLC) Total_Lipids->Separation Hydrolysis Hydrolysis & Derivatization Total_Lipids->Hydrolysis Quantification Quantification (ELSD/MS) Separation->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Fatty_Acid_Analysis Fatty Acid Analysis (GC-MS) Fatty_Acid_Analysis->Data_Analysis Hydrolysis->Fatty_Acid_Analysis

References

An In-Depth Technical Guide to 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC), a saturated phosphatidylcholine containing two 19-carbon fatty acid chains. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and its role in biological systems.

Core Chemical and Physical Properties

This compound is a synthetic, high-purity phospholipid frequently utilized in lipidomics as an internal standard and in the creation of model membranes for biophysical studies. Its unique odd-chain fatty acid composition provides distinct physical properties compared to its even-chain counterparts.

PropertyValueReference(s)
Full Chemical Name 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine[1]
Synonyms PC(19:0/19:0)[2]
Chemical Formula C46H92NO8P[1]
Molecular Weight 818.2 g/mol [1]
CAS Number 95416-27-6[1]
Physical State Powder[3]
Storage Temperature -20°C[3]

Synthesis Overview

The chemical synthesis of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine typically follows a well-established method for generating diacyl-phosphatidylcholines. A common and effective approach is the direct acylation of the commercially available precursor, sn-glycero-3-phosphocholine (GPC), with nonadecanoic anhydride. This reaction is often catalyzed by a super-acylation catalyst such as 4-(pyrrolidin-1-yl)pyridine. This method is favored for its straightforward procedure and scalability.[4] The fundamental reaction involves the esterification of the two hydroxyl groups on the glycerol backbone of GPC with the nonadecanoyl groups from the anhydride.

Synthesis_Workflow cluster_reactants Reactant Preparation GPC sn-Glycero-3-phosphocholine (GPC) Reaction Acylation Reaction (e.g., in Benzene/DMSO at 40-42°C) GPC->Reaction Anhydride Nonadecanoic Anhydride Anhydride->Reaction Catalyst 4-(pyrrolidin-1-yl)pyridine Catalyst->Reaction Purification Purification (e.g., Preparative Liquid Chromatography) Reaction->Purification Product 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (this compound) Purification->Product

A simplified workflow for the synthesis of this compound.

Experimental Protocols

Due to its synthetic nature and the presence of odd-chain fatty acids, which are less common in many biological systems, this compound is an excellent internal standard for lipidomic analyses by mass spectrometry. It is also used in the preparation of liposomes for various research applications.

Protocol 1: Use of this compound as an Internal Standard for Lipid Extraction

This protocol describes the use of this compound as an internal standard for the extraction of lipids from biological samples, such as plasma or tissue homogenates, for subsequent analysis by mass spectrometry.[5][6]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound solution of known concentration (e.g., in chloroform or a suitable organic solvent)

  • Extraction solvents: Methanol, Methyl-tert-butyl ether (MTBE), Water (HPLC grade)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes

Procedure:

  • Sample Preparation: Aliquot a known amount of the biological sample into a centrifuge tube.

  • Internal Standard Addition: Add a precise volume of the this compound internal standard solution to the sample.

  • Lipid Extraction (MTBE Method): a. Add methanol to the sample and vortex thoroughly. b. Add MTBE and vortex for an extended period (e.g., 1 hour) at 4°C. c. Induce phase separation by adding water and vortexing briefly. d. Centrifuge the sample to separate the phases. e. Carefully collect the upper organic phase, which contains the lipids.

  • Solvent Evaporation: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform mixture).

Lipid_Extraction_Workflow Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE Method) Add_IS->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Evaporation Solvent Evaporation Collect_Organic->Evaporation Reconstitution Reconstitute in Analysis Solvent Evaporation->Reconstitution MS_Analysis Mass Spectrometry Analysis Reconstitution->MS_Analysis

Experimental workflow for lipid extraction using this compound.

Protocol 2: Preparation of this compound Liposomes

This protocol outlines a general method for the preparation of liposomes composed of this compound, which can be used to study membrane properties and interactions.[7]

Materials:

  • This compound powder

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent (e.g., chloroform)

  • Round-bottom flask

  • Rotary evaporator

  • Sonication equipment (e.g., bath or probe sonicator) or extrusion apparatus

Procedure:

  • Lipid Film Formation: Dissolve a known amount of this compound in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Hydration: Add the buffer solution to the flask containing the lipid film. Hydrate the film by gentle agitation, which will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Optional):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.

    • Extrusion: To generate large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size using an extrusion device.

  • Storage: Store the prepared liposomes at 4°C. It is important not to freeze the liposome suspension as this can disrupt the vesicle structure.[7]

Role in Signaling Pathways

While this compound itself is not a primary signaling molecule, as a phosphatidylcholine, it is a crucial component of cell membranes and a precursor to various second messengers. The metabolism of phosphatidylcholines is integral to cellular signaling.

Phosphatidylcholines can be hydrolyzed by different phospholipases to generate bioactive lipid mediators.[8]

  • Phospholipase A2 (PLA2) cleaves the fatty acid at the sn-2 position, producing lysophosphatidylcholine (LPC) and a free fatty acid. LPC is a signaling molecule involved in inflammatory responses.[9]

  • Phospholipase C (PLC) cleaves the phosphocholine headgroup, yielding diacylglycerol (DAG) , which is a key activator of protein kinase C (PKC).[10]

  • Phospholipase D (PLD) cleaves the choline headgroup, resulting in the formation of phosphatidic acid (PA) , another important lipid second messenger that can influence a variety of cellular processes, including cell proliferation and survival.

The presence of odd-chain fatty acids, such as nonadecanoic acid in this compound, may also influence membrane properties like fluidity. Studies have suggested that odd-chain fatty acids are differentially associated with certain adipokines compared to even-chain fatty acids, hinting at a more nuanced role in metabolic signaling.[11]

PC_Signaling_Pathway cluster_enzymes Phospholipase Action cluster_products Second Messengers PC Phosphatidylcholine (e.g., this compound) PLA2 Phospholipase A2 (PLA2) PC->PLA2 hydrolysis PLC Phospholipase C (PLC) PC->PLC hydrolysis PLD Phospholipase D (PLD) PC->PLD hydrolysis LPC Lysophosphatidylcholine (LPC) PLA2->LPC DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA Cellular_Response Cellular Responses (Inflammation, Proliferation, Survival) LPC->Cellular_Response DAG->Cellular_Response PA->Cellular_Response

General phosphatidylcholine signaling pathways.

References

A Researcher's Technical Guide to 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC)

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

This guide provides an in-depth overview of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC), a synthetic phospholipid crucial for various research applications. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its commercial availability, key applications, and detailed experimental protocols.

Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, commonly referred to as this compound, is a saturated phosphatidylcholine with two 19-carbon fatty acid chains (nonadecanoic acid) esterified to the glycerol backbone.[1][2] Its defined structure and relative absence in most biological systems make it an excellent internal standard for lipidomics studies. Furthermore, its amphipathic nature allows for its use in the formation of liposomes and for studying the biophysical properties of lipid bilayers.[3][4][5]

Commercial Sources and Product Specifications

Several reputable suppliers offer high-purity this compound for research purposes. The products are typically available in powder form or dissolved in chloroform. It is crucial to select a product with the appropriate purity and formulation for your specific experimental needs.

SupplierProduct Name/NumberCAS NumberPurityFormulation(s)
Avanti Polar Lipids This compound (850367)95416-27-6>99%Powder, Chloroform (10 mg/mL)
Larodan 1,2-Dinonadecanoyl-sn-Glycero-3-Phosphatidylcholine (37-1900)95416-27-6>99%Not specified
Cayman Chemical 1,2-Dinonadecanoyl-sn-glycero-3-PC (DNPC)95416-27-6≥95%Not specified
Blue Tiger Scientific 1,2-dinonadecanoyl-sn-glycero-3-phosphocholineocholine, this compound (B2019197)Not specifiedBiotechnology gradeNot specified
Merck (Sigma-Aldrich) This compound powder (Avanti 850367P), this compound Chloroform (Avanti 850367C)95416-27-6>99% (TLC)Powder, Chloroform
Fisher Scientific Avanti Polar Lipids 1,2-DINONADECANOYL-SN-GLYCERO- (NC2086552)95416-27-699%Not specified

Note: This table is not exhaustive and other suppliers may be available. Purity and formulation should be confirmed with the respective supplier.

Key Applications

The primary application of this compound is as an internal standard in quantitative lipidomics via mass spectrometry (MS).[3][6] Its odd-chain fatty acids are not commonly found in high abundance in mammalian systems, allowing for clear differentiation from endogenous lipids.

Other significant applications include:

  • Biophysical studies of lipid membranes: Used in the preparation of unilamellar or multilamellar vesicles (liposomes) to study membrane dynamics, phase transitions, and lipid-protein interactions.[3][4]

  • Fatty acid analysis: Serves as a standard for the quantification of fatty acids in various biological samples, including soil microbes.[7]

  • Drug delivery research: Incorporated into liposomal formulations to study the encapsulation and delivery of therapeutic agents.

Experimental Protocols

Preparation of a this compound Internal Standard Stock Solution

This protocol describes the preparation of a stock solution of this compound for use as an internal standard in lipidomics experiments.

Materials:

  • This compound, powder form (e.g., Avanti Polar Lipids, 850367P)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Gas-tight syringe

Procedure:

  • Accurately weigh a desired amount of this compound powder (e.g., 10 mg) into a clean glass vial.

  • Add a precise volume of a 2:1 (v/v) chloroform:methanol mixture to the vial to achieve the desired concentration (e.g., 1 mg/mL).

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution at -20°C.

Lipid Extraction from Biological Samples using this compound as an Internal Standard (Folch Method)

This protocol outlines a general procedure for extracting lipids from biological samples (e.g., plasma, cell pellets, tissue homogenates) using a modified Folch method, incorporating this compound as an internal standard.[1]

Materials:

  • This compound internal standard stock solution (from 4.1)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution (saline)

  • Biological sample (e.g., 100 µL plasma, 1x10^6 cells, 20 mg tissue)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Add a known amount of the this compound internal standard stock solution. The amount should be chosen to be within the linear range of detection of the mass spectrometer and comparable to the expected levels of the analytes of interest.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., for 100 µL of plasma, add 2 mL of the solvent mixture).

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., for 2 mL of solvent, add 400 µL of saline).

  • Vortex the mixture again for 30 seconds.

  • Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol or a mobile phase-compatible solvent).

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Folch) cluster_analysis_prep Analysis Preparation Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add this compound Internal Standard Sample->Add_IS Add_Solvent Add Chloroform:Methanol (2:1) Add_IS->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Add_Saline Add 0.9% NaCl Vortex1->Add_Saline Vortex2 Vortex Add_Saline->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry_Extract Dry Lipid Extract Collect_Organic->Dry_Extract Reconstitute Reconstitute in Analysis Solvent Dry_Extract->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Lipid Extraction Workflow using this compound Internal Standard.

Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine is not merely a structural component of membranes but also a key player in cellular signaling. The hydrolysis of PC by various phospholipases generates important second messengers.

  • Phospholipase C (PLC): Some isoforms of PLC can hydrolyze PC to produce diacylglycerol (DAG) and phosphocholine. DAG is a well-known activator of Protein Kinase C (PKC).

  • Phospholipase D (PLD): PLD cleaves the phosphodiester bond of PC to generate phosphatidic acid (PA) and choline. PA can act as a signaling molecule itself or be converted to DAG.

  • Phospholipase A2 (PLA2): PLA2 hydrolyzes the fatty acid at the sn-2 position of PC, releasing a free fatty acid (often arachidonic acid, a precursor to eicosanoids) and a lysophosphatidylcholine (LPC).

G cluster_enzymes Phospholipases cluster_products Second Messengers cluster_downstream Downstream Signaling PC Phosphatidylcholine (PC) PLC Phospholipase C (PLC) PC->PLC PLD Phospholipase D (PLD) PC->PLD PLA2 Phospholipase A2 (PLA2) PC->PLA2 DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA LPC Lysophosphatidylcholine (LPC) PLA2->LPC AA Arachidonic Acid PLA2->AA PKC Protein Kinase C (PKC) Activation DAG->PKC Eicosanoids Eicosanoid Synthesis AA->Eicosanoids

Phosphatidylcholine Signaling Pathways.

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, membrane biophysics, and drug delivery. Its well-defined structure and commercial availability in high purity make it a reliable standard for quantitative analysis and a versatile component for in vitro model systems. This guide provides a foundational understanding of its sources, applications, and key experimental protocols to facilitate its effective use in research.

References

Unraveling the Dichotomy: A Technical Guide to 19:0 PC and 19:0 lyso-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core differences between 19:0 Phosphatidylcholine (PC) and its hydrolytic derivative, 19:0 Lysophosphatidylcholine (lyso-PC). While structurally similar, these two lipid molecules exhibit distinct physicochemical properties and play vastly different roles in cellular processes, with implications for health and disease. This document provides a comprehensive overview of their characteristics, biological significance, and the experimental methodologies used to study them.

Core Structural and Physicochemical Differences

The fundamental distinction between 19:0 PC and 19:0 lyso-PC lies in their structure. This compound, a diacyl-glycerophospholipid, possesses two nonadecanoic acid (19:0) fatty acid chains esterified to the glycerol backbone at the sn-1 and sn-2 positions. In contrast, 19:0 lyso-PC is a monoacyl-glycerophospholipid, having lost one of its fatty acid chains, typically from the sn-2 position, through enzymatic hydrolysis. This seemingly minor structural alteration leads to significant changes in their physicochemical properties and, consequently, their biological functions.

The presence of a single acyl chain in 19:0 lyso-PC results in a more conical molecular shape compared to the cylindrical shape of this compound. This altered geometry profoundly impacts their behavior in aqueous environments. 19:0 lyso-PC is more water-soluble and acts as a detergent, readily forming micelles, whereas this compound is a primary building block of cellular membranes, forming stable lipid bilayers.

Table 1: Quantitative Comparison of this compound and 19:0 lyso-PC Properties
PropertyThis compound (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine)19:0 lyso-PC (1-nonadecanoyl-sn-glycero-3-phosphocholine)
Molecular Formula C46H92NO8P[1]C27H56NO7P[2]
Molecular Weight 818.2 g/mol [1]537.71 g/mol [2]
Structure Diacyl-glycerophospholipidMonoacyl-glycerophospholipid
Acyl Chains Two 19:0 fatty acid chainsOne 19:0 fatty acid chain
Critical Micelle Concentration (CMC) Very low (forms bilayers)In the micromolar range (forms micelles)

Biological Functions and Signaling Pathways

The distinct structural and physical properties of this compound and 19:0 lyso-PC dictate their divergent roles in biology.

This compound is a ubiquitous and essential component of cellular membranes, contributing to their structural integrity, fluidity, and function.[3] It is also involved in intracellular cholesterol transport and serves as a precursor for the synthesis of other important lipids, including sphingomyelin.[3]

19:0 lyso-PC , on the other hand, is increasingly recognized as a potent signaling molecule, often referred to as a lysophospholipid mediator.[3][4] Its levels are typically low in healthy cells but can increase under pathological conditions such as inflammation and atherosclerosis.[5] 19:0 lyso-PC exerts its effects by activating specific G-protein coupled receptors (GPCRs), leading to the modulation of various downstream signaling cascades.

Signaling Pathway of 19:0 lyso-PC

19:0 lyso-PC can bind to and activate several GPCRs, including GPR119. This interaction initiates a signaling cascade that can lead to various cellular responses, including the potentiation of insulin secretion.

LysoPC_Signaling 19_0_lyso_PC 19:0 lyso-PC GPR119 GPR119 19_0_lyso_PC->GPR119 G_protein G Protein (Gαs) GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Figure 1: Simplified signaling pathway of 19:0 lyso-PC via GPR119.

Enzymatic Interconversion

The conversion of this compound to 19:0 lyso-PC is a critical enzymatic process, primarily catalyzed by phospholipase A2 (PLA2).[3] This enzyme hydrolyzes the ester bond at the sn-2 position of the glycerol backbone, releasing a fatty acid and generating the corresponding lysophospholipid. Conversely, 19:0 lyso-PC can be re-acylated back to this compound by lysophosphatidylcholine acyltransferase (LPCAT) in the presence of an acyl-CoA.[3]

PC_to_LysoPC_Conversion PC 19:0 Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LysoPC 19:0 Lysophosphatidylcholine (lyso-PC) LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) LysoPC->LPCAT FattyAcid Nonadecanoic Acid (19:0) AcylCoA Acyl-CoA AcylCoA->LPCAT PLA2->LysoPC PLA2->FattyAcid LPCAT->PC

Figure 2: Enzymatic conversion between this compound and 19:0 lyso-PC.

Experimental Protocols

The differentiation and quantification of this compound and 19:0 lyso-PC, as well as the characterization of their biological effects, require specific analytical and experimental techniques.

Lipid Extraction and Analysis by Mass Spectrometry

A common method for the analysis of these lipids involves extraction from biological samples followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., plasma, cells, tissue) in a suitable solvent system, such as a mixture of chloroform and methanol.

    • Add an internal standard, such as a deuterated or odd-chain version of the lipids of interest (e.g., this compound-d5, 19:0 lyso-PC-d5), to the sample prior to extraction for accurate quantification.

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate the different lipid species.

    • Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • For the detection of 19:0 lyso-PC, operate the mass spectrometer in positive ion mode and perform a precursor ion scan for m/z 184, which is a characteristic fragment of the phosphocholine headgroup.

    • For the quantification of this compound, use a targeted approach with multiple reaction monitoring (MRM) by selecting the precursor ion corresponding to the protonated molecule [M+H]+ and a specific product ion.

    • Quantify the endogenous lipids by comparing their peak areas to those of the internal standards.

Experimental Workflow for Comparing Cellular Effects

To investigate the differential biological effects of this compound and 19:0 lyso-PC, a structured experimental workflow is essential.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., pancreatic β-cells) Control Vehicle Control Cell_Culture->Control PC_Treatment This compound Treatment Cell_Culture->PC_Treatment LysoPC_Treatment 19:0 lyso-PC Treatment Cell_Culture->LysoPC_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Control->Cell_Viability Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-PKA) Control->Signaling_Assay Functional_Assay Functional Assay (e.g., Insulin Secretion ELISA) Control->Functional_Assay Lipidomics Lipidomic Analysis (LC-MS/MS) Control->Lipidomics PC_Treatment->Cell_Viability PC_Treatment->Signaling_Assay PC_Treatment->Functional_Assay PC_Treatment->Lipidomics LysoPC_Treatment->Cell_Viability LysoPC_Treatment->Signaling_Assay LysoPC_Treatment->Functional_Assay LysoPC_Treatment->Lipidomics Data_Analysis Statistical Analysis and Data Interpretation Cell_Viability->Data_Analysis Signaling_Assay->Data_Analysis Functional_Assay->Data_Analysis Lipidomics->Data_Analysis

Figure 3: Experimental workflow for comparing the cellular effects of this compound and 19:0 lyso-PC.

Conclusion

References

The Unseen Architects: An In-depth Technical Guide to the Function of Odd-Chain Phospholipids in Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While even-chain phospholipids are the ubiquitous building blocks of cellular membranes, their odd-chain counterparts are emerging from obscurity as critical players in membrane architecture, cellular signaling, and overall metabolic health. This technical guide provides a comprehensive overview of the core functions of odd-chain phospholipids in biological membranes. We delve into their synthesis and incorporation into lipid bilayers, their impact on the biophysical properties of the membrane, and their burgeoning role in modulating key signaling pathways. This document synthesizes current research to offer a detailed resource for scientists and drug development professionals interested in this novel class of lipids. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key analytical techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the complex roles of odd-chain phospholipids.

Introduction

For decades, the scientific community has focused on phospholipids constructed with even-chain fatty acids, considering them the fundamental components of biological membranes. However, a growing body of evidence highlights the presence and physiological significance of odd-chain phospholipids, which incorporate fatty acids with an odd number of carbon atoms, most notably pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). These lipids, though less abundant, are not mere curiosities but are actively synthesized, incorporated into membranes, and are now linked to a reduced risk of various metabolic diseases[1]. Their unique structural properties impart distinct biophysical characteristics to membranes, influencing fluidity, thickness, and the formation of specialized microdomains known as lipid rafts. This guide will explore the multifaceted functions of odd-chain phospholipids, providing a technical foundation for further research and therapeutic development.

Synthesis and Incorporation of Odd-Chain Phospholipids

The journey of odd-chain phospholipids begins with the synthesis of odd-chain fatty acids (OCFAs). Unlike their even-chain counterparts, which are primarily built from two-carbon acetyl-CoA units, OCFAs utilize a three-carbon precursor, propionyl-CoA, as the primer for fatty acid synthesis[2][3].

Key Synthesis Steps:

  • Propionyl-CoA Formation: Propionyl-CoA is derived from several sources, including the catabolism of certain amino acids (valine, isoleucine, methionine), the beta-oxidation of odd-chain fatty acids themselves, and importantly, from the fermentation of dietary fiber by gut microbiota[1][2].

  • Fatty Acid Elongation: Fatty acid synthase (FAS) utilizes propionyl-CoA as the initial building block, followed by the sequential addition of two-carbon units from malonyl-CoA to elongate the fatty acid chain, resulting in the formation of OCFAs like C15:0 and C17:0[2][3].

  • Phospholipid Assembly: Once synthesized, these OCFAs are activated to acyl-CoAs and can be incorporated into the glycerol backbone of phospholipids, primarily at the sn-1 or sn-2 position, through the action of various acyltransferases.

The incorporation of these specialized fatty acids leads to a diverse array of odd-chain phospholipid species within cellular membranes.

Impact on Membrane Biophysical Properties

The presence of an odd number of carbon atoms in the acyl chains of phospholipids introduces subtle yet significant alterations to the physical properties of the membrane. These changes can have profound effects on membrane function and the activity of membrane-associated proteins.

Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for numerous cellular processes, including signal transduction and membrane trafficking. The fluidity is influenced by the packing of phospholipid acyl chains. While direct quantitative data on the effect of odd-chain phospholipids on membrane fluidity is an active area of research, we can infer their impact based on established principles of lipid biophysics. Saturated fatty acids generally decrease membrane fluidity due to their ability to pack tightly. However, the terminal methyl group of an odd-chain fatty acid disrupts the highly ordered packing of adjacent even-chain saturated fatty acids, potentially leading to a localized increase in fluidity or a "packing defect"[4].

Table 1: Hypothetical Impact of Odd-Chain Phospholipids on Membrane Fluidity

Phospholipid CompositionPredicted Effect on FluidityRationale
Predominantly even-chain saturated phospholipidsLower fluidityTight packing of acyl chains.
Mixed even- and odd-chain saturated phospholipidsLocalized increase in fluidityDisruption of tight packing by the terminal methyl group of the odd-chain fatty acid.

Note: This table represents a hypothesis based on biophysical principles. Further experimental validation is required.

Membrane Thickness

The thickness of the lipid bilayer is another critical parameter that influences the function of transmembrane proteins. The length of the acyl chains is a primary determinant of membrane thickness. It is generally accepted that bilayer thickness increases linearly with the number of carbons in the acyl chain[5]. Therefore, a membrane enriched in phospholipids containing C17:0 would be expected to be thicker than one composed primarily of C16:0-containing phospholipids.

Table 2: Estimated Membrane Thickness Based on Acyl Chain Length

Predominant Acyl ChainEstimated Hydrophobic Thickness (Å)Reference
C14:0 (Myristic Acid)~25-27[5]
C16:0 (Palmitic Acid)~28-30[5]
C17:0 (Heptadecanoic Acid) ~30-32 (Estimated) Based on linear extrapolation
C18:0 (Stearic Acid)~32-34[5]

Note: The estimated thickness for C17:0 is based on the established linear relationship between acyl chain length and membrane thickness and requires direct experimental confirmation.

Role in Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins that serve as platforms for cellular signaling. While traditionally thought to be enriched in saturated even-chain phospholipids, recent lipidomic studies have revealed a more complex composition[6]. The unique packing properties of odd-chain phospholipids suggest they could play a role in the formation, stability, and composition of these critical signaling hubs. Further research is needed to elucidate the precise quantitative distribution of odd-chain phospholipids within lipid rafts.

Involvement in Cellular Signaling

Emerging evidence suggests that odd-chain fatty acids, and by extension odd-chain phospholipids, are not merely structural components but also active participants in cellular signaling.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent a large family of transmembrane receptors that play a central role in signal transduction. The function of GPCRs is intimately linked to the lipid environment of the membrane. Anionic phospholipids have been shown to be particularly important for the formation of GPCR-G protein signaling complexes[7]. While direct evidence for the specific role of odd-chain phospholipids in GPCR signaling is still developing, their ability to alter local membrane properties could allosterically modulate GPCR conformation and function.

GPCR_Signaling Ligand Ligand GPCR GPCR (in Odd-Chain Phospholipid Environment) Ligand->GPCR Binds G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces

Caption: Hypothetical modulation of GPCR signaling by odd-chain phospholipids.

Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of enzymes that are critical for regulating many cellular processes. The activation of conventional and novel PKC isoforms is dependent on their recruitment to the cell membrane by diacylglycerol (DAG) and phospholipids, particularly phosphatidylserine. The physical properties of the membrane, such as headgroup spacing and the presence of packing defects, can influence PKC activation[8]. The unique structural features of odd-chain phospholipids could create a membrane environment that is either more or less conducive to PKC activation, representing a potential mechanism for fine-tuning cellular signaling.

PKC_Signaling cluster_membrane Cell Membrane with Odd-Chain Phospholipids PKC Protein Kinase C (inactive, cytosolic) PKC_active Protein Kinase C (active, membrane-bound) PKC->PKC_active Activation DAG Diacylglycerol DAG->PKC Recruits to membrane PS Phosphatidylserine (Odd-Chain) PS->PKC Co-factor for activation Substrate Substrate Protein PKC_active->Substrate Phosphorylates Signal External Signal PLC Phospholipase C Signal->PLC PLC->DAG Produces Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Caption: Potential influence of odd-chain phospholipids on Protein Kinase C activation.

Experimental Protocols

Lipid Extraction and Analysis by LC-MS/MS

Objective: To extract total lipids from cells or tissues and quantify the abundance of odd-chain phospholipids.

Protocol:

  • Sample Homogenization: Homogenize cell pellets or tissue samples in a cold solvent mixture, typically chloroform:methanol (2:1, v/v).

  • Phase Separation: Add water to the homogenate to induce phase separation. The lower organic phase will contain the lipids.

  • Lipid Extraction: Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

  • LC Separation: Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18) to separate the different phospholipid classes and species based on their hydrophobicity.

  • MS/MS Analysis: The eluting phospholipids are ionized using electrospray ionization (ESI) and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for the targeted quantification of odd-chain phospholipids.

LCMS_Workflow Sample Cell/Tissue Sample Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization Extraction Lipid Extraction (Phase Separation) Homogenization->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Caption: Workflow for the analysis of odd-chain phospholipids by LC-MS/MS.

Isolation of Lipid Rafts

Objective: To isolate detergent-resistant membrane fractions (a proxy for lipid rafts) and analyze their odd-chain phospholipid content.

Protocol:

  • Cell Lysis: Lyse cells in a cold buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

  • Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube (e.g., 40%, 30%, and 5% sucrose layers).

  • Sample Loading: Layer the cell lysate on top of the sucrose gradient.

  • Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for several hours at 4°C. Lipid rafts, being less dense, will float to the interface of the lower density sucrose layers.

  • Fraction Collection: Carefully collect the fractions from the top of the gradient.

  • Analysis: Analyze the protein and lipid composition of each fraction. The presence of raft marker proteins (e.g., flotillin, caveolin) and enrichment of cholesterol and sphingomyelin will identify the lipid raft fractions. The lipid composition of these fractions can then be analyzed by LC-MS/MS as described above.

Lipid_Raft_Isolation Cells Cultured Cells Lysis Lysis in Cold Detergent Buffer Cells->Lysis Sucrose_Gradient Sucrose Density Gradient Centrifugation Lysis->Sucrose_Gradient Fractionation Fraction Collection Sucrose_Gradient->Fractionation Analysis Western Blot (Proteins) LC-MS/MS (Lipids) Fractionation->Analysis

Caption: Experimental workflow for the isolation and analysis of lipid rafts.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

Objective: To assess the impact of odd-chain phospholipids on membrane fluidity using a fluorescent probe.

Protocol:

  • Liposome Preparation: Prepare liposomes with a defined lipid composition (e.g., with and without the inclusion of odd-chain phospholipids).

  • Probe Incorporation: Incubate the liposomes with a fluorescent probe that partitions into the lipid bilayer, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

  • Fluorescence Measurement: Place the labeled liposomes in a fluorometer equipped with polarizers.

  • Anisotropy Calculation: Excite the sample with vertically polarized light and measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane. The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is a correction factor for the instrument.

  • Interpretation: A higher anisotropy value indicates restricted rotational motion of the probe and thus lower membrane fluidity. A lower anisotropy value corresponds to higher membrane fluidity.

Conclusion and Future Directions

The study of odd-chain phospholipids is a rapidly advancing field with significant implications for our understanding of membrane biology and its connection to human health. While present in smaller quantities than their even-chain counterparts, their unique structural features allow them to exert a significant influence on the biophysical properties of membranes and to participate in cellular signaling. The inverse correlation between circulating levels of odd-chain fatty acids and the risk of metabolic diseases underscores the importance of further investigation into the precise molecular mechanisms by which these lipids function.

Future research should focus on:

  • Quantitative Biophysical Studies: Precisely quantifying the effects of incorporating various odd-chain phospholipids on membrane fluidity, thickness, and curvature.

  • Lipid Raft Proteomics and Lipidomics: Detailed characterization of the protein and lipid composition of lipid rafts in the presence of varying levels of odd-chain phospholipids.

  • Signaling Pathway Elucidation: Identifying the specific signaling pathways that are directly modulated by odd-chain phospholipids and the molecular mechanisms of this modulation.

  • Therapeutic Potential: Exploring the potential of dietary supplementation with odd-chain fatty acids or the development of drugs that target odd-chain phospholipid metabolism for the prevention and treatment of metabolic diseases.

The continued exploration of the world of odd-chain phospholipids promises to unveil new layers of complexity in membrane biology and open up novel avenues for therapeutic intervention.

References

An In-depth Technical Guide on the Natural Occurrence of Nonadecanoic Acid in Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid that, while less common than its even-chained counterparts, is ubiquitously found in trace amounts across various biological systems. Its presence in lipids of plants, animals, fungi, and bacteria has drawn increasing interest due to its potential physiological roles and applications as a biomarker. This technical guide provides a comprehensive overview of the natural occurrence of nonadecanoic acid, its biosynthesis, and its emerging significance in research and drug development.

Natural Occurrence of Nonadecanoic Acid

Nonadecanoic acid is found in a diverse array of natural sources, often as a minor component of the total fatty acid profile. Its distribution is widespread, from microorganisms to higher plants and animals.

Occurrence in Plant Lipids

Nonadecanoic acid has been reported in various vegetable oils, though typically at low concentrations.[1] Its presence is often noted in the seed oils of certain plant species.

Occurrence in Animal Lipids

In the animal kingdom, nonadecanoic acid is present in the fats of ruminants, such as in butterfat, and in the meat of animals like cattle and sheep. This is largely attributed to the microbial activity in the rumen, which synthesizes odd-chain fatty acids. It is also found in the lipids of various marine organisms.

Occurrence in Microbial Lipids

Certain bacteria and fungi are known to produce nonadecanoic acid. For instance, it has been identified in the lipids of Staphylococcus and is considered a fungal metabolite.[2][3] The mushroom Ganoderma lucidum (Reishi) has been a subject of interest, with studies analyzing the fatty acid composition of its spores.[4][5]

Occurrence in Insects

Nonadecanoic acid also plays a role in the insect world, where it can function as a pheromone or a defensive compound.[1][2][6]

Quantitative Data on Nonadecanoic Acid Occurrence

The following tables summarize the available quantitative data on the concentration of nonadecanoic acid in various natural sources. It is important to note that the concentration of this fatty acid can vary depending on the species, diet, environmental conditions, and the specific lipid fraction analyzed.

SourceSample TypeConcentration of Nonadecanoic Acid (% of total fatty acids)Reference
Fungi Ganoderma lucidum (Methanol Extract)0.15[2]
Animal Fats ButterfatTrace amounts[6]

(Note: Comprehensive quantitative data for nonadecanoic acid is often limited as it is a minor fatty acid and frequently grouped with other trace fatty acids in analyses.)

Biosynthesis and Metabolism of Nonadecanoic Acid

The biosynthesis of odd-chain fatty acids, including nonadecanoic acid, follows a pathway similar to that of even-chain fatty acids but with a key difference in the initial substrate.

De Novo Biosynthesis

The synthesis of even-chain fatty acids is initiated with acetyl-CoA. In contrast, the biosynthesis of odd-chain fatty acids begins with propionyl-CoA as the primer. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the citric acid cycle. This process is dependent on vitamin B12.

Beta-Oxidation of Odd-Chain Fatty Acids

The catabolism of odd-chain fatty acids through beta-oxidation proceeds in the same manner as for even-chain fatty acids until the final cycle. This last cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[7][8] The propionyl-CoA is then converted to succinyl-CoA and enters the citric acid cycle.

Signaling Pathways and Physiological Roles

While research into the specific signaling pathways of nonadecanoic acid is ongoing, its role as a fatty acid suggests potential interactions with nuclear receptors and other signaling molecules.

Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[9][10][11] While direct evidence for nonadecanoic acid is still emerging, its structural similarity to other fatty acid ligands suggests it may also modulate PPAR activity. Decanoic acid (C10:0), a medium-chain fatty acid, has been shown to be a direct ligand of PPARγ.[12]

Anti-Proliferative Effects

Some studies have indicated that nonadecanoic acid may possess anti-cancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines.[3] Research on other fatty acids, such as decanoic acid, has pointed towards the c-Met signaling pathway as a potential target for anti-tumor effects in hepatocellular carcinoma.[13][14]

Experimental Protocols

Lipid Extraction: Modified Folch Method

The Folch method is a widely used technique for extracting total lipids from biological samples.[4][15][16][17][18][19]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the tissue sample with a chloroform:methanol (2:1, v/v) mixture. The final volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[15]

  • Agitate the homogenate for 15-20 minutes at room temperature.[15]

  • Filter or centrifuge the homogenate to separate the liquid phase.[15]

  • Wash the collected liquid phase with 0.2 volumes of 0.9% NaCl solution to remove non-lipid contaminants.[15]

  • Centrifuge the mixture at low speed (e.g., 2000 rpm) to facilitate phase separation.[15]

  • Carefully remove the upper aqueous phase.[15]

  • The lower chloroform phase, containing the lipids, is collected and the solvent is evaporated under a vacuum using a rotary evaporator or under a stream of nitrogen.[15]

Fatty Acid Methylation for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). One common method utilizes boron trifluoride (BF3) in methanol.[20][21]

Materials:

  • Boron trifluoride-methanol solution (12-14% BF3 in methanol)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Screw-cap glass tubes

Procedure:

  • To the extracted lipid sample in a screw-cap tube, add the BF3-methanol reagent.

  • Heat the mixture in a water bath or heating block (e.g., 100°C for a specified time, which can range from a few minutes to an hour depending on the specific protocol and lipid type).[22]

  • Cool the tube to room temperature.[22]

  • Add hexane and a saturated NaCl solution to the tube to extract the FAMEs into the hexane layer.

  • Vortex the mixture thoroughly and allow the layers to separate.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The resulting FAME solution is then ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for FAMEs Analysis

The analysis of FAMEs is commonly performed using a GC-MS system equipped with a capillary column.

Typical GC-MS Parameters:

  • Column: A polar capillary column, such as one with a wax or cyanopropyl stationary phase (e.g., HP-88, DB-FATWAX), is typically used for FAME separation.[17][23]

  • Injector Temperature: 250 °C[23]

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100-140°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-250°C).[23][24][25]

  • Carrier Gas: Helium or Hydrogen[17][26]

  • Detector: A mass spectrometer operating in electron ionization (EI) mode is commonly used for detection and identification of the FAMEs based on their mass spectra.[23]

Visualizations

experimental_workflow cluster_extraction Lipid Extraction (Folch Method) cluster_derivatization Fatty Acid Methylation (BF3-Methanol) cluster_analysis Analysis A 1. Homogenize Tissue (Chloroform:Methanol 2:1) B 2. Wash with 0.9% NaCl A->B C 3. Centrifuge to Separate Phases B->C D 4. Collect Lower (Chloroform) Phase C->D E 5. Evaporate Solvent D->E F 6. Add BF3-Methanol to Lipid Extract E->F G 7. Heat to Induce Methylation F->G H 8. Extract FAMEs with Hexane G->H I 9. GC-MS Analysis of FAMEs H->I

Figure 1: Experimental workflow for the analysis of nonadecanoic acid.

odd_chain_fatty_acid_metabolism cluster_beta_oxidation Beta-Oxidation cluster_conversion Conversion to TCA Cycle Intermediate cluster_tca Citric Acid Cycle (TCA) FattyAcid Odd-Chain Fatty Acid (e.g., Nonadecanoic Acid) BetaOx Multiple Cycles of Beta-Oxidation FattyAcid->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA (n-1)/2 molecules PropionylCoA Propionyl-CoA BetaOx->PropionylCoA 1 molecule PropionylCoA_conv Propionyl-CoA Carboxylation Propionyl-CoA Carboxylase (Biotin, ATP) PropionylCoA_conv->Carboxylation MethylmalonylCoA D-Methylmalonyl-CoA Carboxylation->MethylmalonylCoA Epimerase Methylmalonyl-CoA Epimerase MethylmalonylCoA->Epimerase L_MethylmalonylCoA L-Methylmalonyl-CoA Epimerase->L_MethylmalonylCoA Mutase Methylmalonyl-CoA Mutase (Vitamin B12) L_MethylmalonylCoA->Mutase SuccinylCoA Succinyl-CoA Mutase->SuccinylCoA TCA Enters TCA Cycle SuccinylCoA->TCA

Figure 2: Metabolism of odd-chain fatty acids.

ppar_signaling FattyAcid Nonadecanoic Acid (Potential Ligand) PPAR PPAR Receptor (e.g., PPARγ) FattyAcid->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) in Target Gene Promoter RXR->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Metabolism Regulation of Lipid and Glucose Metabolism Transcription->Metabolism

Figure 3: Potential signaling pathway of nonadecanoic acid via PPARs.

Conclusion

Nonadecanoic acid, while a minor component of most lipid profiles, is a fascinating fatty acid with a broad natural distribution and emerging biological significance. Its unique biosynthesis and metabolism offer avenues for further research, particularly in understanding its potential roles in cellular signaling and as a biomarker for various physiological and pathological states. The experimental protocols detailed in this guide provide a framework for the accurate quantification of nonadecanoic acid, which will be crucial for advancing our understanding of this intriguing odd-chain fatty acid. As research continues, the full scope of nonadecanoic acid's importance in nutrition, health, and disease will undoubtedly become clearer, opening new possibilities for therapeutic and diagnostic applications.

References

An In-depth Technical Guide to the Lipid Nomenclature: PC(19:0/19:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the lipid nomenclature PC(19:0/19:0), breaking down its structure, physicochemical properties, and the biological context of its unique odd-chain fatty acid composition. It also outlines a standard experimental workflow for its analysis.

Decoding the Nomenclature: PC(19:0/19:0)

The nomenclature PC(19:0/19:0) provides a concise description of a specific phosphatidylcholine molecule. Phosphatidylcholines (PCs) are a major class of phospholipids that are essential components of biological membranes in eukaryotes.[1][2] The structure consists of a glycerol backbone, two fatty acid chains, a phosphate group, and a choline headgroup.[1][3]

The notation can be broken down as follows:

  • PC : Abbreviation for Phosphatidylcholine, indicating the headgroup attached to the phosphate.[2]

  • (19:0/19:0) : This describes the two fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone.

    • 19 : Represents the number of carbon atoms in the fatty acid chain. This is an odd-chain fatty acid, specifically nonadecanoic acid.

    • 0 : Indicates that the fatty acid chain is saturated, meaning it contains zero carbon-carbon double bonds.[4]

    • / : Separates the descriptions of the two fatty acid chains.

    • 19:0/19:0 : Signifies that both fatty acid chains are identical, saturated, 19-carbon chains.

Therefore, PC(19:0/19:0) is the specific lipid 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine.[5]

cluster_legend Nomenclature Breakdown PC_19_0_19_0 PC(19:0/19:0) PC PC = Phosphatidylcholine Headgroup PC_19_0_19_0->PC FA1 19:0 = Acyl Chain 1 (19 Carbons, 0 Double Bonds) PC_19_0_19_0->FA1 FA2 19:0 = Acyl Chain 2 (19 Carbons, 0 Double Bonds) PC_19_0_19_0->FA2

Caption: Visual breakdown of the PC(19:0/19:0) nomenclature.

Physicochemical and Structural Data

PC(19:0/19:0) is a saturated phospholipid.[6] Its symmetric, long, saturated acyl chains give it specific physical properties, such as a relatively high phase transition temperature. This lipid has been utilized as an internal standard for the quantification of phosphatidylcholines in biological samples like human synovial fluid and for studies on lipid bilayer dynamics.[6]

PropertyValueReference(s)
Systematic Name 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine[5][6]
Synonyms DNPC, PC(38:0)[6]
Molecular Formula C₄₆H₉₂NO₈P[5][7]
Molecular Weight 818.20 g/mol [7]
Exact Mass 817.656056 Da[5][6]
Purity >99%[5]
Storage Temperature -20°C[5][8]
Transition Temperature (Tm) 62°C[5][8]
Topological Polar Surface Area 111.19 Ų[6]
Hydrogen Bond Acceptors 9[6]

Biological Context: The Role of Odd-Chain Fatty Acids

While most naturally occurring fatty acids have an even number of carbon atoms, odd-chain fatty acids (OCFAs) like C19:0 are also found in various organisms.[9][10] Even-chain fatty acids are typically synthesized from the two-carbon precursor acetyl-CoA.[11] In contrast, the biosynthesis of OCFAs begins with a three-carbon primer, propionyl-CoA, which is then elongated by adding two-carbon units from malonyl-CoA.[9][11]

The presence and metabolism of OCFAs are significant for several reasons:

  • Biosynthetic Pathway : The synthesis of OCFAs relies on the availability of propionyl-CoA, which can be derived from the metabolism of certain amino acids or from dietary sources like propionic acid produced by gut bacteria.[9][11][12]

  • Metabolic Fate : The breakdown of OCFAs via beta-oxidation yields acetyl-CoA and, in the final cycle, propionyl-CoA.[11] This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, making OCFAs minor precursors for gluconeogenesis.[11]

  • Biomarkers : OCFAs can serve as biomarkers. For instance, their levels in tissues can reflect specific dietary intakes or metabolic states.[13] Studies in organisms like Drosophila have shown that dietary propionic acid is directly utilized for the production of OCFA-containing phospholipids.[10]

Propionyl_CoA Propionyl-CoA (C3) FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Primer Malonyl_CoA Malonyl-CoA (C2 units) Malonyl_CoA->FAS Elongation OCFA Odd-Chain Fatty Acyl-CoA (e.g., C19:0-CoA) FAS->OCFA PC_synthesis Phospholipid Synthesis OCFA->PC_synthesis PC_19_0 PC(19:0/19:0) PC_synthesis->PC_19_0 cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Sample Lipid Sample (e.g., PC(19:0/19:0)) Spike Add Internal Standard (e.g., C17:0) Sample->Spike Hydrolysis Saponification (Hydrolyze with KOH) Spike->Hydrolysis Extract_FA Extract Free Fatty Acids (Acidify & Hexane Extraction) Hydrolysis->Extract_FA Methylation Methylation (H₂SO₄ in Methanol) Extract_FA->Methylation Extract_FAME Extract FAMEs (Hexane Extraction) Methylation->Extract_FAME Dry Dry & Resuspend in Solvent Extract_FAME->Dry GC Gas Chromatography (GC-FID) Analysis Dry->GC

References

Methodological & Application

Application Notes and Protocols for the Use of 19:0 PC as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes, identifying biomarkers, and developing novel therapeutics. Mass spectrometry (MS)-based techniques, coupled with liquid chromatography (LC), are powerful tools for the comprehensive analysis of the lipidome. However, variations in sample preparation, extraction efficiency, and instrument response can introduce significant analytical variability. To control for these factors, the use of internal standards is a critical and standard practice.

An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological sample (exogenous). It is added to the sample at a known concentration at the beginning of the sample preparation process. By monitoring the signal of the internal standard relative to the endogenous lipids, researchers can correct for analytical variance, thereby improving the accuracy and precision of quantification.

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) is a synthetic phosphatidylcholine that is widely used as an internal standard in lipidomics.[1][2] Its C19:0 fatty acyl chains are rare in most biological systems, making it an excellent choice for spiking into various sample matrices, including plasma, serum, tissues, and cells.[3][4][5] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in mass spectrometry-based lipidomics.

Properties of this compound

PropertyValue
Full Name 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine
Abbreviation This compound
Chemical Formula C₄₆H₉₂NO₈P
Molecular Weight 818.20 g/mol
Physical Form Can be a liquid in chloroform or a powder.
Storage Should be stored at -20°C.

Experimental Protocols

The following protocols describe the use of this compound as an internal standard for the analysis of lipids in human plasma. These protocols can be adapted for other biological matrices.

Preparation of Internal Standard Stock Solution
  • Obtain high-purity this compound. this compound can be purchased from various suppliers, such as Avanti Polar Lipids.[5][6]

  • Prepare a stock solution. Dissolve the this compound in an appropriate solvent, such as chloroform or a chloroform:methanol mixture, to a final concentration of 1 mg/mL.

  • Store the stock solution. Store the stock solution in an amber glass vial at -20°C to prevent degradation.

Sample Preparation and Lipid Extraction using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from a high-coverage pseudotargeted lipidomics method.[6][7]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 40 µL of plasma, add 30 µL of an internal standard mixture containing this compound at a concentration of 6.7 µg/mL.[6][7]

  • Lipid Extraction:

    • Add 225 µL of methanol (MeOH) to the sample.

    • Vortex for 10 seconds.

    • Add 750 µL of methyl-tert-butyl ether (MTBE).

    • Vortex for 10 minutes.

    • Add 188 µL of water.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 2 minutes.

  • Collection of Supernatant: Transfer the upper organic phase to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis

The following are general LC-MS/MS parameters. These should be optimized for the specific instrument and analytes of interest.

  • LC System: A high-performance liquid chromatography (UHPLC) system.[5]

  • Column: A C18 reversed-phase column is commonly used for lipidomics, for example, a Waters Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 μm).[5]

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute lipids based on their polarity.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, is recommended for accurate mass measurements.[5]

  • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect a wide range of lipid classes. Phosphatidylcholines are typically detected in positive ion mode.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire MS/MS spectra for lipid identification.

Data Presentation and Quantitative Analysis

The use of this compound as an internal standard allows for the reliable quantification of endogenous phosphatidylcholines and other lipid classes. The following tables summarize validation data from a study that employed this compound as part of an internal standard mixture for the analysis of lipids in human plasma.[3][8]

Method Validation Data

Table 1: Linearity of the Method [8]

AnalyteCalibration Range (µg/mL)
LPC 19:0/0:00 - 160> 0.994
PC 19:0/19:0 0 - 480 > 0.994
PE 15:0/15:00 - 320> 0.994
PG 14:0/14:00 - 320> 0.994
TG 15:0/15:0/15:00 - 160> 0.994

Table 2: Recovery [3][8]

AnalyteConcentration (µg/mL)Average Recovery (%)
LPC 19:0/0:02074
PC 19:0/19:0 60 94
PE 15:0/15:04081
PG 14:0/14:08079
TG 15:0/15:0/15:02082

Table 3: Reproducibility (Precision) [3]

AnalyteIntraday RSD (%)Interday RSD (%)
LPC 19:0/0:04.3 - 6.24.8 - 8.0
PC 19:0/19:0 4.3 - 6.2 4.8 - 8.0
PE 15:0/15:04.3 - 6.24.8 - 8.0
PG 14:0/14:04.3 - 6.24.8 - 8.0
TG 15:0/15:0/15:04.3 - 6.24.8 - 8.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a lipidomics experiment.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction (e.g., MTBE Method) Spike->Extraction Dry Evaporation Extraction->Dry Reconstitution Reconstitution Dry->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition LCMS->Data Processing Peak Integration & Normalization (using this compound) Data->Processing Quant Lipid Quantification Processing->Quant Result Quantitative Lipid Profile Quant->Result Final Lipid Concentrations G cluster_0 Experimental Variables cluster_1 Observed Signals cluster_2 Correction cluster_3 Result V1 Sample Loss during Extraction Analyte Endogenous Lipid Signal V1->Analyte IS This compound Signal V1->IS V2 Inconsistent Ionization V2->Analyte V2->IS V3 Instrument Drift V3->Analyte V3->IS Ratio Ratio = Analyte Signal / this compound Signal Analyte->Ratio IS->Ratio Result Accurate Quantification Ratio->Result

References

Application Note: Utilizing 19:0 Phosphatidylcholine as an Internal Standard for Accurate Lipid Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field with significant implications for understanding disease pathogenesis, identifying biomarkers, and developing novel therapeutic strategies. Mass spectrometry (MS) coupled with chromatography has become the cornerstone of lipidomics research, enabling the sensitive and specific detection and quantification of hundreds to thousands of lipid species. However, the inherent variability in sample preparation, extraction efficiency, and instrument response necessitates the use of internal standards to ensure data accuracy and reproducibility.

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) is a synthetic phosphatidylcholine with two 19-carbon fatty acyl chains.[1] Due to its non-physiological nature and rarity in most biological samples, it serves as an excellent internal standard for the quantification of various lipid classes, particularly other phosphatidylcholines and lysophosphatidylcholines, in mass spectrometry-based lipidomics.[2] This application note provides detailed protocols and guidelines for the use of this compound as an internal standard in lipidomics workflows.

Quantitative Data Summary

The optimal concentration of this compound as an internal standard can vary depending on the biological matrix, the expected concentration of endogenous lipids, and the sensitivity of the mass spectrometer. Below are tables summarizing reported concentrations from various studies.

Table 1: this compound (diacyl) Concentrations in Internal Standard Mixtures

Sample TypeThis compound Concentration (µg/mL)Analytical PlatformReference
Plasma, Serum, Cells, Tissues6.7UHPLC-MS[3][4]
Plasma60LC-MS[5]

Table 2: 19:0 Lyso-PC Concentrations in Internal Standard Mixtures

Sample Type19:0 Lyso-PC Concentration (µg/mL)Analytical PlatformReference
Plasma, Serum, Cells, Tissues3.3UHPLC-MS[3][4]
Plasma20LC-MS[5]
Plasma500 ng per 300 µL MeOHUHPLC-HRMS[6]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from established methods for the extraction of a broad range of lipids from plasma or serum samples.[3][4][7]

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) mixture containing this compound and/or 19:0 Lyso-PC in methanol

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL, polypropylene)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator or vacuum centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 40 µL of the plasma or serum sample.

  • Add 300 µL of cold methanol containing the internal standard mixture (e.g., with this compound and other relevant standards).[7]

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex or homogenize for 10 minutes at 4°C.

  • Add 300 µL of ultrapure water.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the upper organic phase (approximately 200 µL) and transfer it to a new tube.[7]

  • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum centrifuge.

  • The dried lipid extract is now ready for reconstitution in an appropriate solvent for MS analysis (e.g., Acetonitrile/Isopropanol/Water 65:30:5, v/v/v).

Protocol 2: Lipid Extraction from Cells using a Folch-based Method

This protocol is suitable for lipid extraction from cultured mammalian cells.[8]

Materials:

  • Cultured cells (minimum of 10^6 cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Internal Standard (IS) mixture in Chloroform:Methanol (1:2, v/v) containing this compound

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Conical tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum centrifuge

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in a known volume of PBS.

  • Transfer an aliquot equivalent to at least 10^6 cells to a glass tube.

  • Add the internal standard mixture containing this compound.

  • Add chloroform and methanol to achieve a final solvent ratio of Chloroform:Methanol:Water of 8:4:3 (v/v/v), considering the volume of the cell suspension as the aqueous phase.

  • Vortex thoroughly for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Visualizations

G start Biological Sample (Plasma, Serum, Cells, Tissue) add_is Addition of Internal Standard Mix (containing this compound) start->add_is extraction Lipid Extraction (e.g., MTBE or Folch method) add_is->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Down (Nitrogen Evaporation) collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lcms LC-MS Analysis reconstitute->lcms data_proc Data Processing & Quantification (Normalization to this compound) lcms->data_proc

Caption: General workflow for lipidomics sample preparation and analysis.

G endogenous Endogenous Lipids sample_prep Sample Preparation endogenous->sample_prep Variable Recovery is This compound (Internal Standard) is->sample_prep Known Amount Added ms_analysis Mass Spectrometry Analysis sample_prep->ms_analysis ratio Calculate Peak Area Ratio (Endogenous Lipid / this compound) ms_analysis->ratio quantification Absolute or Relative Quantification ratio->quantification

Caption: Logic of quantification using an internal standard like this compound.

References

Application Note and Protocol: Lipid Extraction Utilizing a 19:0 Phosphatidylcholine Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids from biological matrices is a cornerstone of lipidomics research and is essential for biomarker discovery and drug development. The inherent chemical diversity and wide dynamic range of lipid species present significant analytical challenges. To control for variability during sample preparation and analysis by mass spectrometry, the use of internal standards is critical. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) is a non-naturally occurring saturated phosphatidylcholine, making it an ideal internal standard for the quantification of various lipid classes, particularly phospholipids.[1][2][3][4] Its structural similarity to endogenous PCs allows it to mimic their behavior during extraction and ionization, while its unique mass prevents interference with the measurement of endogenous lipids.

This document provides a detailed protocol for the extraction of lipids from biological samples using a modified Bligh and Dyer method, incorporating a this compound internal standard for accurate quantification.

Principle of the Method

The protocol is based on the liquid-liquid extraction method developed by Bligh and Dyer, which utilizes a chloroform/methanol/water solvent system to partition lipids from other cellular components.[5][6] The addition of a known amount of this compound internal standard to the sample prior to extraction allows for the correction of lipid losses that may occur during the procedure and for normalization of the analytical signal.[7] Following extraction, the lipid-containing organic phase is separated, dried, and reconstituted for analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Specifications Supplier Example
1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (this compound)>99% purityAvanti Polar Lipids
ChloroformHPLC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Butylated Hydroxytoluene (BHT)≥99%Sigma-Aldrich
Nitrogen GasHigh Purity---
Glass centrifuge tubes with PTFE-lined caps15 mL---
Pipettes and tipsCalibrated---
Vortex mixer------
CentrifugeRefrigerated, capable of >2000 x g---
Sample concentrator (e.g., nitrogen evaporator)------

Experimental Protocol

The following workflow diagram illustrates the key steps of the lipid extraction protocol.

Lipid_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Lipid Isolation and Preparation cluster_3 Analysis Sample Sample Add_Internal_Standard Spike with this compound Internal Standard Sample->Add_Internal_Standard 1 Add_Solvents Add Chloroform, Methanol, and Water Add_Internal_Standard->Add_Solvents 2 Vortex_Incubate Vortex and Incubate Add_Solvents->Vortex_Incubate 3 Centrifuge Centrifuge to Separate Phases Vortex_Incubate->Centrifuge 4 Collect_Organic_Phase Collect Lower (Organic) Phase Centrifuge->Collect_Organic_Phase 5 Dry_Down Dry Under Nitrogen Collect_Organic_Phase->Dry_Down 6 Reconstitute Reconstitute in Appropriate Solvent Dry_Down->Reconstitute 7 LC_MS_Analysis LC-MS Analysis Reconstitute->LC_MS_Analysis 8

Lipid extraction workflow from sample preparation to analysis.
Preparation of Internal Standard Stock Solution

Prepare a stock solution of this compound in chloroform at a concentration of 1 mg/mL. Store this stock solution at -20°C in a glass vial with a PTFE-lined cap.[1]

Sample Preparation

The following table outlines recommended starting amounts for different sample types.

Sample Type Starting Amount Notes
Plasma/Serum25-50 µLThaw on ice before use.[8]
Tissues10-50 mgHomogenize in a suitable buffer on ice.
Adherent Cells>1 x 10^6 cellsWash cells with PBS before harvesting.[8]
Suspension Cells>1 x 10^6 cellsPellet cells and discard supernatant.[8]
Lipid Extraction Procedure
  • To your sample in a 15 mL glass centrifuge tube, add a pre-determined amount of the this compound internal standard working solution. The final concentration of the internal standard should be within the linear range of the mass spectrometer.

  • Add chloroform and methanol to the sample. A common starting ratio is 1:2 (v/v) of chloroform to methanol.[8] For a 50 µL plasma sample, add 160 µL of methanol (containing 1 mM BHT to prevent oxidation) followed by 320 µL of chloroform.[9]

  • Vortex the mixture thoroughly for 30 seconds to ensure homogeneity.

  • Incubate the sample on ice for 20-30 minutes.[8][9]

  • Add water to induce phase separation. For the volumes mentioned above, add 150 µL of water. This will result in a final chloroform:methanol:water ratio of approximately 8:4:3 (v/v/v).[8][10]

  • Vortex the mixture again for 30 seconds.

  • Centrifuge the samples at 2,000-3,000 x g for 10-15 minutes at 4°C to achieve clear phase separation.[5][10]

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).

Data Presentation

The following table provides an example of typical concentrations and recovery rates for the this compound internal standard in human plasma. These values can be used as a benchmark for validating the extraction protocol in your laboratory.

Parameter Value Reference
This compound Spiked Concentration60 µg/mL[11][12]
Intraday Variation (RSD)4.3 - 6.2%[11]
Interday Variation (RSD)4.8 - 8.0%[11]
Average Recovery94%[11]

Troubleshooting

Problem Possible Cause Solution
Poor phase separationIncorrect solvent ratiosEnsure accurate pipetting of chloroform, methanol, and water.
Insufficient centrifugationIncrease centrifugation speed or time.
Low lipid recoveryIncomplete extractionEnsure thorough vortexing at each step.
Lipid degradationKeep samples on ice and use an antioxidant like BHT.
High variability between replicatesInconsistent pipettingUse calibrated pipettes and be meticulous with technique.
Sample heterogeneityEnsure tissue samples are well-homogenized.

Conclusion

This protocol provides a robust and reliable method for the extraction of lipids from a variety of biological samples using a this compound internal standard. The use of an internal standard is paramount for achieving accurate and reproducible quantification in lipidomics studies. By carefully following this protocol, researchers can obtain high-quality lipid extracts suitable for downstream analysis by mass spectrometry, ultimately contributing to a deeper understanding of the role of lipids in health and disease.

References

Application Notes and Protocols: Quantification of Phospholipids with 19:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of phospholipids in various biological matrices using 1-2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) as an internal standard. The use of a non-naturally occurring odd-chain phospholipid like this compound is a robust method to account for sample loss during extraction and variability in ionization efficiency during mass spectrometry analysis.

Principle and Advantages

Phosphatidylcholines (PCs) are a major class of phospholipids and play crucial roles in cellular structure and signaling. Accurate quantification of PC species is essential for understanding disease mechanisms and for biomarker discovery. The use of an internal standard that is structurally similar to the analytes of interest but not endogenously present in the sample is critical for reliable quantification.

Advantages of using this compound as an internal standard:

  • Non-endogenous: this compound contains two 19-carbon fatty acyl chains, which are not typically found in significant amounts in most biological systems. This minimizes interference with the measurement of naturally occurring phospholipids.

  • Similar Physicochemical Properties: As a phosphatidylcholine, this compound shares similar extraction and ionization properties with other endogenous PC species, ensuring that it behaves similarly to the analytes during sample preparation and analysis.

  • Correction for Experimental Variability: By adding a known amount of this compound to the sample at the beginning of the workflow, it is possible to normalize for variations in lipid extraction efficiency, sample handling, and instrument response.[1]

Experimental Protocols

The following protocols are generalized from established methods and may require optimization for specific sample types and instrumentation.[1][2][3]

  • 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) (Avanti Polar Lipids or equivalent)[1][4]

  • LC-MS grade solvents: Methanol, Chloroform, Isopropanol, Acetonitrile, Water[2][4]

  • Formic acid and Ammonium acetate (for mobile phases)[3]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in chloroform:methanol (1:1, v/v) at a concentration of 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute the stock solution to the desired concentration (e.g., 5-10 µg/mL) in an appropriate solvent for spiking into samples.[4]

This protocol is a widely used method for total lipid extraction.[3][5]

  • Sample Homogenization:

    • Plasma/Serum: Use 50-100 µL of the sample directly.

    • Cells: Harvest approximately 1-5 million cells by centrifugation, wash with ice-cold PBS, and aspirate the supernatant.

    • Tissues: Weigh 10-50 mg of frozen tissue and homogenize in a suitable buffer on ice.

  • Internal Standard Spiking: Add a precise volume of the this compound working IS solution to the homogenized sample. The amount should be chosen to be within the linear range of the instrument's detector.

  • Solvent Addition:

    • Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.

    • Vortex vigorously for 1 minute.

    • Add 0.25 mL of chloroform and vortex for 1 minute.

    • Add 0.25 mL of water and vortex for 1 minute.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extraction (Optional but Recommended): Add 0.5 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

Experimental Workflow for Phospholipid Quantification

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Homogenize Homogenization in Chloroform:Methanol Spike->Homogenize PhaseSep Phase Separation (Centrifugation) Homogenize->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Dry Down under N2 Collect->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Peak Peak Integration LCMS->Peak Quant Quantification (Analyte/IS Ratio) Peak->Quant

Caption: Workflow for phospholipid quantification using this compound.

The following is a representative LC-MS/MS method. Specific parameters will depend on the instrument and column used.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for phospholipid separation (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[2]

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the more hydrophobic lipids.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for PC analysis.[6] PCs characteristically produce a precursor ion corresponding to [M+H]+ and a product ion at m/z 184.0739, which corresponds to the phosphocholine headgroup.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific MRM transitions for each target phospholipid and for this compound are monitored.

MRM Transition for this compound:

  • Precursor Ion (Q1): [M+H]+ = m/z 818.7

  • Product Ion (Q3): m/z 184.1

Data Presentation

The quantification of each phospholipid species is achieved by calculating the ratio of its peak area to the peak area of the this compound internal standard and then comparing this ratio to a calibration curve generated with known amounts of authentic standards.

Table 1: Method Validation Data for Phospholipid Quantification using this compound

ParameterResultReference
Linearity (r²) > 0.99[6]
Intra-day Repeatability (RSD) 4-6%[6]
Inter-day Repeatability (RSD) 5-8%[6]
Recovery 80-110%[6]

Table 2: Example Quantitative Data from Human Plasma

Phospholipid SpeciesConcentration (µg/mL)RSD (%)
PC 34:1150.25.2
PC 36:2125.86.1
LysoPC 16:025.44.8
LysoPC 18:018.95.5
This compound (IS) Spiked at 10 µg/mL N/A

Note: The concentrations presented are for illustrative purposes only and will vary depending on the sample type and physiological state.

Phospholipids in Signaling

Phospholipids are not only structural components of membranes but also key players in cellular signaling. For example, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), two important second messengers. Accurate quantification of these and other signaling phospholipids is crucial for studying these pathways.

Phosphatidylinositol Signaling Pathway

G Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Downstream Downstream Signaling PKC->Downstream

Caption: Simplified PI signaling pathway.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of phospholipids in complex biological samples. The protocols outlined in this document, in conjunction with modern LC-MS/MS instrumentation, offer a powerful tool for researchers, scientists, and drug development professionals in the field of lipidomics.

References

Application Note: The Role of 19:0 Phosphatidylcholine in Targeted Lipidomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted lipidomics aims to accurately quantify a specific set of known lipids, playing a crucial role in biomarker discovery, drug development, and understanding disease pathogenesis. The chemical and structural diversity of lipids, however, presents analytical challenges, including variations in ionization efficiency and extraction recovery. To control for this variability and ensure accurate quantification, the use of internal standards is imperative. 19:0 Phosphatidylcholine (PC), a non-endogenous lipid, is an ideal internal standard for the quantification of various phospholipid species in biological samples. Its unique structure, with two 19-carbon fatty acyl chains, allows it to be distinguished from naturally occurring lipids, while its physicochemical properties are representative of the broader class of phosphatidylcholines. This application note provides a detailed protocol for the use of 19:0 PC in a targeted lipidomics workflow for the analysis of mammalian cells, plasma, and tissue.

Core Principles of Using this compound as an Internal Standard

The fundamental principle behind using this compound as an internal standard is to add a known quantity to a sample at the beginning of the experimental workflow. This "spiked" standard experiences the same sample preparation and analysis conditions as the endogenous lipids of interest. By comparing the signal intensity of the endogenous lipids to that of the this compound internal standard, variations introduced during the workflow can be normalized, leading to more accurate and reproducible quantification.

Experimental Workflow Overview

A typical targeted lipidomics workflow utilizing this compound as an internal standard involves several key stages, from sample preparation to data analysis. The following diagram illustrates the logical progression of this process.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Cells, Plasma, Tissue) Spiking Spike with this compound Internal Standard SampleCollection->Spiking Add known amount Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction Drying Dry Down Extract Extraction->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LC_Separation UHPLC Separation (e.g., C18 Column) Reconstitution->LC_Separation Inject sample MS_Detection Mass Spectrometry (e.g., QQQ MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification using This compound Response PeakIntegration->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: Targeted lipidomics workflow using this compound.

Protocols

Materials
  • 19:0/19:0 PC (Avanti Polar Lipids or equivalent)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (LC-MS grade)

  • Internal Standard Stock Solution: Prepare a stock solution of 19:0/19:0 PC in a 1:2 (v/v) chloroform:methanol mixture. The concentration should be determined based on the expected levels of endogenous lipids in the samples. A common starting concentration is 1 mg/mL.

  • Internal Standard Working Solution: Dilute the stock solution to the desired final concentration for spiking into samples. For example, a working solution of 60 µg/mL has been used for plasma samples.[1]

Sample Preparation and Lipid Extraction (Folch Method)[2]

This protocol is a modification of the classic Folch extraction method and is suitable for mammalian cells, plasma, and tissue.

  • Sample Collection:

    • Mammalian Cells: Pellet a minimum of 10^6 cells at 311 x g for 5 minutes at 4°C.

    • Plasma: Use a predetermined volume (e.g., 40 µL).

    • Tissue: Homogenize a known weight of tissue in an appropriate buffer.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to the sample. An extraction blank containing only the internal standard should also be prepared.[2]

  • Lipid Extraction:

    • Add chloroform and methanol to the sample to achieve a final solvent ratio of chloroform:methanol:water of 8:4:3 (v/v/v). The volume will depend on the initial sample volume.

    • Vortex the mixture thoroughly to ensure complete extraction.

    • Centrifuge at a low speed to separate the phases. The lower organic phase contains the lipids.

  • Drying and Reconstitution:

    • Carefully collect the lower organic phase and transfer it to a new tube.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate volume of injection solvent, such as isopropanol or a mixture of acetonitrile:isopropanol:water (65:30:5, v/v/v).[3] For mammalian cell extracts from 10^6–10^7 cells, 50 µL of isopropanol is recommended, while for plasma extracts from 40 µL of plasma, 100 µL of isopropanol is suitable.[2]

UHPLC-HRMS Data Acquisition[2]
  • Chromatographic Separation:

    • Column: Use a C18 column suitable for lipidomics (e.g., Waters ACQUITY UPLC CSH C18).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute lipids based on their polarity.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Column Temperature: Maintain the column at a constant temperature, for example, 55°C.

  • Mass Spectrometry:

    • Ionization Mode: Use electrospray ionization (ESI) in both positive and negative ion modes for comprehensive lipid coverage. Phosphatidylcholines are typically detected in positive ion mode.[4]

    • Analysis Mode: For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole (QQQ) mass spectrometer.[5][6] This mode offers high sensitivity and specificity.

    • MRM Transitions: Define specific precursor-to-product ion transitions for this compound and the target lipids. For PC species, the characteristic headgroup fragment (m/z 184.0739) is often used as the product ion in positive mode.

Data Presentation and Quantification

The concentration of each target lipid is calculated based on the ratio of its peak area to the peak area of the this compound internal standard. A calibration curve can be generated using a series of known concentrations of a synthetic standard for each lipid class to determine the absolute concentration.

Example Quantitative Data

The following table summarizes typical concentrations of internal standards used in targeted lipidomics studies.

Internal StandardConcentration in Spiking SolutionSample TypeReference
PC 19:0/19:06.7 µg/mLPlasma, Cells, Tissue[3][5]
PC 19:0/19:060 µg/mLPlasma[1]
LPC 19:03.3 µg/mLPlasma, Cells, Tissue[3][5]

The recovery of the extraction process can be assessed by comparing the peak area of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample.

Internal StandardAverage RecoverySample TypeReference
PC 19:0/19:094%Plasma[1]
LPC 19:0/0:074%Plasma[1]

Signaling Pathway Context

While this compound itself is an exogenous lipid, the phosphatidylcholines and other lipids it is used to quantify are integral components of cellular membranes and are involved in numerous signaling pathways. For instance, the breakdown of PC by phospholipases can generate important second messengers like diacylglycerol (DAG) and phosphatidic acid (PA).

G PC Phosphatidylcholine (PC) DAG Diacylglycerol (DAG) PC->DAG PLC PA Phosphatidic Acid (PA) PC->PA PLD PLC Phospholipase C (PLC) PLD Phospholipase D (PLD) PKC Protein Kinase C (PKC) DAG->PKC mTOR mTOR Signaling PA->mTOR Downstream Downstream Signaling PKC->Downstream mTOR->Downstream

Caption: Simplified PC signaling pathways.

Conclusion

The use of 19:0 Phosphatidylcholine as an internal standard is a robust and reliable method for achieving accurate quantification in targeted lipidomics workflows. Its non-endogenous nature and representative chemical properties make it an excellent choice for normalizing variations in sample preparation and analysis. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this essential technique in their lipidomics studies.

References

Application Note and Protocol: Preparation of 19:0 PC (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine) Stock Solutions in Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) is a saturated phosphatidylcholine with 19-carbon acyl chains. Due to its synthetic nature and absence in most biological systems, it serves as an excellent internal standard for lipidomics studies, particularly for the quantification of other phospholipids by mass spectrometry.[1][2] It is also utilized in biophysical studies involving multilamellar vesicles and for the analysis of soil microbial communities.[1][3] Accurate and consistent preparation of stock solutions is critical for its effective use. Chloroform is a common solvent for dissolving phospholipids due to their shared nonpolar characteristics.[4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in chloroform.

Quantitative Data Summary

A summary of the key quantitative data for this compound and its chloroform solutions is provided in the table below.

ParameterValueSource(s)
Molecular Formula C₄₆H₉₂NO₈P[6][7]
Molecular Weight 818.198 g/mol [6][7]
Physical Form Solid (powder) or liquid (in chloroform)[6]
Solubility Soluble in chloroform and ethanol[6]
Purity (typical) >99% (TLC)[2]
Recommended Stock Concentration 10 mg/mL, 25 mg/mL[2]
Storage Temperature (in chloroform) -20°C ± 4°C[2][8][9]
Transition Temperature (Tm) 62°C[7]

Safety Precautions

Chloroform is a hazardous chemical and must be handled with appropriate safety measures.

  • Carcinogen and Toxicant: Chloroform is a suspected carcinogen and can cause damage to the central nervous system, liver, and kidneys.[4][10]

  • Handling: Always handle chloroform in a well-ventilated chemical fume hood.[4][11][12] Avoid inhalation of vapors and contact with skin and eyes.[4][10]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and appropriate gloves.[4][10] Note that chloroform can penetrate nitrile gloves quickly; therefore, using thicker nitrile gloves (e.g., 8 mil) or double gloving is recommended. Viton or PVA gloves offer better resistance.[10][11][13]

  • Storage: Store chloroform in a tightly sealed container, away from light, heat, and incompatible materials such as acetone and strong bases.[4][11]

  • Disposal: Dispose of chloroform and any contaminated materials as hazardous waste according to institutional guidelines.[4][11]

Experimental Protocol: Preparation of 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in chloroform.

Materials:

  • This compound, solid powder (e.g., from Avanti Polar Lipids)

  • Chloroform, HPLC grade or higher

  • Glass vials with Teflon-lined caps

  • Glass syringe or volumetric pipette

  • Analytical balance

  • Argon or nitrogen gas

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening, allow the container of solid this compound to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the lipid.[9]

  • Weighing this compound: In a chemical fume hood, accurately weigh the desired amount of this compound powder into a clean, dry glass vial. For example, to prepare 2.5 mL of a 10 mg/mL solution, weigh out 25 mg of this compound.

  • Adding Chloroform: Using a glass syringe or volumetric pipette, add the calculated volume of chloroform to the vial containing the this compound powder. In this example, add 2.5 mL of chloroform.

  • Dissolving the Lipid: Cap the vial tightly and vortex or gently swirl until the this compound is completely dissolved. The solution should be clear and colorless.

  • Inert Gas Overlay: To prevent oxidation, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.[9]

  • Labeling and Storage: Clearly label the vial with the name of the compound (this compound in chloroform), concentration (10 mg/mL), date of preparation, and your initials. Store the stock solution in the dark at -20°C.[2][8][9]

Storage and Stability

  • Storage: Stock solutions of this compound in chloroform should be stored in glass containers with Teflon-lined caps at -20°C to minimize solvent evaporation and degradation.[9] Avoid using plastic containers as plasticizers can leach into the organic solvent.[9]

  • Stability: As a saturated phospholipid, this compound is relatively stable against oxidation.[9] However, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into smaller, single-use volumes to maintain its integrity.[14][15] When stored properly under an inert atmosphere, the solution can be stable for several months.

Applications

This compound stock solutions are frequently used as an internal standard in various analytical applications:

  • Lipidomics: Added to biological samples (e.g., plasma, tissue homogenates) before lipid extraction to account for sample loss during preparation and for accurate quantification of other phosphatidylcholines by LC-MS/MS.[16][17]

  • Biophysical Studies: Used in the preparation of liposomes and other model membranes to study lipid bilayer properties.[1]

  • Microbial Analysis: Employed as an internal standard in the analysis of phospholipid fatty acids (PLFA) in soil to quantify microbial biomass and community structure.[3]

Workflow and Signaling Pathway Diagrams

Workflow_for_19_0_PC_Stock_Solution_Preparation cluster_prep Preparation cluster_storage Storage cluster_use Application start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_solvent Add Chloroform weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve inert_gas Flush with Inert Gas dissolve->inert_gas seal Seal Vial inert_gas->seal label_store Label and Store at -20°C seal->label_store aliquot Aliquot for Single Use label_store->aliquot use Use in Experiments aliquot->use

Caption: Workflow for the preparation of a this compound stock solution in chloroform.

References

Biophysical Characterization of 19:0 PC Multilamellar Vesicles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) is a saturated phospholipid that forms stable multilamellar vesicles (MLVs), which serve as valuable model systems in various biophysical studies. The long, saturated acyl chains of this compound result in a high gel-to-liquid crystalline phase transition temperature, making these vesicles particularly useful for studying membrane properties at elevated temperatures and for investigating the interactions of molecules with membranes in a solid-ordered state. These application notes provide a comprehensive overview of the biophysical properties of this compound MLVs and detailed protocols for their preparation and use in common experimental assays.

Physicochemical Properties of this compound

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine is a phospholipid with two 19-carbon saturated fatty acid chains.[1][2][3] This long-chain saturated nature dictates its physical properties, such as a high phase transition temperature, which is a key parameter in the design of biophysical experiments.

Quantitative Data Summary

The thermotropic behavior of this compound multilamellar vesicles is characterized by a distinct pre-transition and a main gel-to-liquid crystalline phase transition. The following table summarizes the key thermodynamic parameters for this compound MLVs. For saturated diacyl phosphatidylcholines, both the pre- and main transition temperatures generally increase with the length of the acyl chain.[4][5]

ParameterSymbolValueMethod
Main Transition TemperatureTm62 °CNot Specified
Pre-transition TemperatureTpLower than TmDifferential Scanning Calorimetry (DSC)

Experimental Protocols

Preparation of this compound Multilamellar Vesicles (MLVs)

This protocol describes the thin-film hydration method for the preparation of this compound MLVs.

Materials:

  • 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream (optional)

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound powder in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be kept below the phase transition temperature of the lipid during this step.

    • For small volumes, the solvent can be evaporated under a gentle stream of nitrogen.

    • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-warm the aqueous buffer to a temperature significantly above the main transition temperature of this compound (i.e., > 62°C).

    • Add the warm buffer to the round-bottom flask containing the dry lipid film.

    • Hydrate the lipid film by vortexing the flask vigorously for several minutes. The temperature of the suspension should be maintained above the Tm throughout the hydration process. This procedure will yield a milky suspension of multilamellar vesicles.

Differential Scanning Calorimetry (DSC) of this compound MLVs

DSC is a powerful technique to determine the thermotropic phase behavior of lipid vesicles.

Materials:

  • This compound MLV suspension (prepared as described above)

  • Differential Scanning Calorimeter

  • DSC sample pans

Procedure:

  • Sample Preparation:

    • Transfer a known amount of the this compound MLV suspension into a DSC sample pan.

    • Seal the pan hermetically.

    • Prepare a reference pan containing the same volume of the corresponding buffer.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected pre-transition temperature (e.g., 25°C).

    • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the main transition (e.g., 80°C).

    • Record the heat flow as a function of temperature.

    • Perform a cooling scan at the same rate to assess the reversibility of the transitions.

    • Typically, the second heating scan is used for data analysis to ensure a consistent thermal history.

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to the pre-transition (Tp) and the main transition (Tm).

    • Determine the peak temperatures for Tp and Tm.

    • Calculate the enthalpy of the main transition (ΔH) by integrating the area under the main transition peak.

Calcein Permeability Assay

This assay is used to assess the permeability of the this compound membrane to small molecules. Calcein is a fluorescent dye that self-quenches at high concentrations. Its release from the vesicles into the surrounding buffer results in an increase in fluorescence.

Materials:

  • This compound MLVs

  • Calcein

  • Sephadex G-50 or similar size-exclusion chromatography column

  • Fluorometer

Procedure:

  • Encapsulation of Calcein:

    • Prepare this compound MLVs by hydrating the lipid film with a concentrated solution of calcein (e.g., 50-100 mM in buffer). The hydration temperature must be above the Tm of this compound.

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded MLVs from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with the desired buffer.

    • Collect the turbid fractions containing the liposomes.

  • Permeability Measurement:

    • Dilute the calcein-loaded MLV suspension in the buffer to a suitable concentration for fluorescence measurements.

    • Place the suspension in a cuvette in a temperature-controlled fluorometer.

    • Monitor the fluorescence intensity over time at the excitation and emission wavelengths of calcein (e.g., 495 nm and 515 nm, respectively).

    • An increase in fluorescence indicates leakage of calcein from the vesicles.

    • To determine the 100% leakage value, add a detergent (e.g., Triton X-100) to the suspension to completely disrupt the vesicles and release all encapsulated calcein.

  • Data Analysis:

    • Calculate the percentage of calcein leakage at a given time point using the following formula: % Leakage = [(F_t - F_0) / (F_100 - F_0)] * 100 where:

      • F_t is the fluorescence intensity at time t.

      • F_0 is the initial fluorescence intensity.

      • F_100 is the fluorescence intensity after adding detergent.

Visualizations

Experimental_Workflow cluster_prep MLV Preparation cluster_dsc Biophysical Characterization cluster_assay Functional Assay LipidFilm This compound Dry Film Hydration Hydration (>62°C) LipidFilm->Hydration MLVs This compound MLVs Hydration->MLVs DSC Differential Scanning Calorimetry (DSC) MLVs->DSC Permeability Permeability Assay (e.g., Calcein Leakage) MLVs->Permeability ThermoData Thermodynamic Data (Tm, Tp, ΔH) DSC->ThermoData MembraneIntegrity Membrane Integrity & Permeability Data Permeability->MembraneIntegrity

Caption: Experimental workflow for biophysical studies of this compound MLVs.

AMP_Interaction cluster_membrane This compound Multilamellar Vesicle cluster_peptide Antimicrobial Peptide (AMP) cluster_interaction Interaction & Pore Formation Membrane Lipid Bilayer (Gel Phase, Lβ') Electrostatic Electrostatic Attraction Membrane->Electrostatic AMP Cationic AMP AMP->Electrostatic Binding Binding to Membrane Surface Electrostatic->Binding Aggregation Peptide Aggregation Binding->Aggregation Pore Pore Formation (e.g., Toroidal, Barrel-Stave) Aggregation->Pore Leakage Leakage of Contents Pore->Leakage

Caption: Interaction of an antimicrobial peptide with a this compound MLV.

References

Application Notes and Protocols for Phospholipid Fatty Acid (PLFA) Analysis using 19:0 PC as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phospholipid fatty acid (PLFA) analysis is a widely utilized technique for quantifying the abundance and community composition of viable microorganisms in environmental and biological samples. PLFAs are integral components of microbial cell membranes and degrade rapidly upon cell death, making them reliable biomarkers for the living microbial biomass.[1] This method involves the extraction of lipids from a sample, fractionation to isolate the phospholipids, and subsequent transesterification to convert the fatty acids into fatty acid methyl esters (FAMEs).[2][3] These volatile FAMEs are then identified and quantified using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[2][4]

To ensure accuracy and reproducibility, an internal standard is crucial for correcting variations during sample preparation and analysis.[5][6] This document details the protocol for PLFA analysis using 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) as a surrogate internal standard. This standard is added at the initial extraction step to account for the efficiency and recovery throughout the entire procedure, from lipid extraction to FAME analysis.[2][4] The amount of endogenous PLFAs is then quantified relative to the recovery of the known amount of the added 19:0 PC standard.

Materials and Reagents

Equipment
  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Centrifuge capable of holding 50 mL tubes

  • Nitrogen evaporator (N-EVAP) with a water bath

  • Vortex mixer

  • Orbital shaker

  • Freeze-dryer

  • Solid Phase Extraction (SPE) manifold and cartridges (e.g., Silicic acid, 500 mg)

  • Glass centrifuge tubes (50 mL) with PTFE-lined caps

  • Conical glass vials (10 mL)

  • Pasteur pipettes

  • Repipetters for solvents

  • Analytical balance

Chemicals and Solutions
  • Internal Standard (Surrogate): 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0))

  • GC Internal Standard (Optional but Recommended): Methyl nonadecanoate (19:0 FAME) or Methyl decanoate (MeC10:0)[2][4]

  • FAME Standards: A certified mixture of FAME standards for peak identification.

  • Solvents (HPLC grade or higher): Chloroform (stabilized with ethanol), Methanol, Acetone, Toluene, Hexane

  • Buffers:

    • Citrate Buffer (0.15 M, pH 4.0): Dissolve 31.52 g of citric acid monohydrate in 400 mL of deionized water and adjust the final volume to 1 L.[2][7]

    • Phosphate Buffer (50 mM, pH 7.4): Dissolve 10.66 g of Dipotassium Phosphate (K2HPO4) and 5.28 g of Monopotassium Phosphate (KH2PO4) in 2 L of deionized water.[8][9]

  • Extraction Reagent (Bligh-Dyer): A single-phase mixture of Chloroform:Methanol:Buffer (1:2:0.8, v/v/v). Prepare fresh daily.[3][10]

  • Transesterification Reagent (Methanolic KOH): 0.2 M Potassium Hydroxide (KOH) in methanol. Prepare fresh daily by dissolving 0.45 g of KOH in 40 ml of methanol.[2][11] Some protocols may use methanol:toluene (1:1, v/v) as the solvent.[10]

  • Neutralizing Agent: 1.0 M Acetic Acid.

  • Gases for GC: Helium or Hydrogen (carrier gas), Nitrogen (makeup gas), Hydrogen and Air (for FID).

Experimental Protocol

This protocol is a comprehensive workflow for PLFA analysis, commencing with sample preparation and culminating in the analysis of FAMEs.

Sample Preparation
  • Sample Collection and Storage: Collect samples and immediately freeze them at -80°C to halt microbial activity.[2]

  • Freeze-Drying: Freeze-dry the samples for at least 24 hours until a constant weight is achieved. This removes water which can interfere with the extraction.[2][8]

  • Homogenization: Homogenize the dried sample to ensure uniformity.

Lipid Extraction (Modified Bligh-Dyer Method)
  • Weigh approximately 1-5 g of the freeze-dried sample into a 50 mL glass centrifuge tube.[12]

  • Addition of Internal Standard: Prepare a stock solution of PC(19:0/19:0) in chloroform (e.g., 10 mg/mL).[2] From this, prepare a daily working solution. Add a known amount of the PC(19:0/19:0) surrogate standard solution to each sample tube. For example, add 0.5 mL of a 100 µg/mL solution.[2][11]

  • Extraction: Add the single-phase Bligh-Dyer extraction reagent (e.g., for a 3g soil sample, add 2.0 ml citrate buffer, 2.5 ml chloroform, and 5.0 ml methanol).[2][7]

  • Cap the tubes tightly with PTFE-lined caps, vortex for 30 seconds, and place on an orbital shaker for 2 hours.[2][11]

  • Centrifuge the tubes at approximately 2,500 rpm for 15 minutes to pellet the sample debris.[7]

  • Carefully transfer the supernatant (the lipid extract) to a clean 45 mL glass vial using a Pasteur pipette.[7]

  • Repeat the extraction by adding a second volume of the Bligh-Dyer reagent to the sample pellet, vortexing, shaking, centrifuging, and pooling the supernatant.[7]

  • Phase Separation: To the pooled supernatant, add chloroform and buffer (e.g., 5.0 mL of each) to create a two-phase system. Vortex for 30 seconds and allow the phases to separate overnight in the dark.[7]

  • The lower chloroform phase, containing the lipids, is carefully transferred to a clean, pre-weighed conical vial.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen in a water bath set at 30-37°C until the lipid film is dry.[10][12]

Lipid Fractionation (Solid Phase Extraction)
  • Column Activation: Activate a silicic acid SPE column (500 mg) by passing 6 mL of chloroform through it.[10]

  • Sample Loading: Redissolve the dried lipid extract in a small volume of chloroform (e.g., 3 x 100 µL) and load it onto the activated SPE column.[10]

  • Elution of Neutral and Glycolipids:

    • Elute the neutral lipids with 6 mL of chloroform. Discard this fraction.[10]

    • Elute the glycolipids with 12 mL of acetone. Discard this fraction.[10]

  • Elution of Phospholipids: Elute the target phospholipids with 6 mL of methanol into a clean 10 mL test tube.[10]

  • Dry the phospholipid fraction under a stream of nitrogen at a maximum temperature of 30°C.[10]

Transesterification (Mild Alkaline Methanolysis)
  • To the dried phospholipid fraction, add 1 mL of methanol:toluene (1:1, v/v) and 1 mL of 0.2 M methanolic KOH.[10][13]

  • Incubate the mixture in a water bath at 37°C for 15-30 minutes.[4][10]

  • Neutralize the reaction by adding 0.3 mL of 1.0 M acetic acid.[10]

  • Extraction of FAMEs: Add 2 mL of hexane:chloroform (4:1, v/v), vortex for 1 minute, and centrifuge for 5 minutes to separate the phases.[10]

  • Transfer the upper hexane layer, containing the FAMEs, to a clean GC vial insert.

  • Repeat the hexane extraction and pool the upper phases.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Redissolve the FAMEs in a precise volume of hexane (e.g., 100-200 µL) containing the second internal standard (e.g., methyl nonadecanoate 19:0 or MeC10:0) if being used for GC quantification.[2][4]

GC Analysis
  • Analyze the FAMEs using a GC-FID or GC-MS system.

  • Typical GC Conditions:

    • Column: Non-polar capillary column (e.g., HP-5, 50 m x 0.2 mm x 0.33 µm).[10]

    • Injector: Splitless injection at 250°C.

    • Oven Program: Initial temperature of 190°C, ramp at 10°C/min to 285°C and hold for 9.5 minutes, then ramp at 60°C/min to 310°C and hold.[2][4]

    • Detector: FID at 300°C.

  • Identify the individual FAME peaks by comparing their retention times with those of the known FAME standards.

  • Quantify the peak areas of the identified PLFAs and the internal standard.

Data Presentation and Calculation

The concentration of each PLFA is calculated based on the peak area relative to the peak area of the recovered internal standard (19:0).

Calculation: The amount of each individual PLFA (in nmol per gram of sample) is calculated using the following formula:

PLFA (nmol/g) = (Area_PLFA / Area_IS) * (Amount_IS / Sample_Weight)

Where:

  • Area_PLFA is the peak area of the specific PLFA.

  • Area_IS is the peak area of the 19:0 FAME derived from the PC(19:0/19:0) surrogate standard.

  • Amount_IS is the initial amount of 19:0 added (in nmol). Note that one mole of PC(19:0/19:0) yields two moles of 19:0 FAME.[2][4]

  • Sample_Weight is the dry weight of the initial sample in grams.

Quantitative Data Summary
ParameterRecommended ValueReference
Sample Weight (Freeze-dried)1 - 5 g[12]
PC(19:0/19:0) Stock Solution10 mg/mL in chloroform[2]
PC(19:0/19:0) Amount Added~50 µg (e.g., 0.5 mL of 100 µg/mL)[2]
Bligh-Dyer Extraction Volume~9.5 mL per extraction[2][7]
SPE Elution Volume (Methanol)6 mL[10]
Transesterification Volume2 mL (1 mL solvent + 1 mL reagent)[10]
Final FAMEs Volume in Hexane100 - 200 µL[13]
GC Injection Volume1 - 2 µL[4]

Visualizations

Experimental Workflow Diagram

PLFA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_fractionation Lipid Fractionation (SPE) cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection (-80°C Storage) FreezeDry Freeze-Drying Sample->FreezeDry Homogenize Homogenization FreezeDry->Homogenize Add_IS Add PC(19:0/19:0) Internal Standard Homogenize->Add_IS BlighDyer Bligh-Dyer Extraction (Chloroform:Methanol:Buffer) Add_IS->BlighDyer Centrifuge1 Centrifugation BlighDyer->Centrifuge1 PhaseSep Phase Separation Centrifuge1->PhaseSep Evaporate1 Evaporation (N2 Stream) PhaseSep->Evaporate1 LoadSPE Load Extract onto Silicic Acid Column Evaporate1->LoadSPE EluteNeutral Elute Neutral Lipids (Chloroform) LoadSPE->EluteNeutral Discard EluteGlyco Elute Glycolipids (Acetone) LoadSPE->EluteGlyco Discard ElutePhospho Elute Phospholipids (Methanol) LoadSPE->ElutePhospho Collect Evaporate2 Evaporation (N2 Stream) ElutePhospho->Evaporate2 Transesterify Mild Alkaline Methanolysis (Methanolic KOH) Evaporate2->Transesterify Neutralize Neutralization (Acetic Acid) Transesterify->Neutralize ExtractFAMEs Hexane Extraction of FAMEs Neutralize->ExtractFAMEs Evaporate3 Final Evaporation & Reconstitution ExtractFAMEs->Evaporate3 GCMS GC-MS/FID Analysis Evaporate3->GCMS DataAnalysis Data Processing & Quantification GCMS->DataAnalysis

Caption: Workflow for PLFA analysis from sample preparation to data analysis.

Quality Control

  • Reagent Blank: A reagent blank (no sample) should be run with each batch of samples to check for contamination from solvents or labware.[8]

  • Standard Calibration: Regularly run a FAME standard mix to verify peak identification and GC performance.

  • Duplicate Samples: Analyze duplicate samples to assess the reproducibility of the entire method.

  • Internal Standard Recovery: The recovery of the PC(19:0/19:0) standard should be monitored. Low recovery may indicate issues with the extraction or fractionation steps.

Conclusion

This protocol provides a detailed methodology for the preparation of samples for PLFA analysis using PC(19:0/19:0) as a surrogate internal standard. Adherence to this protocol, along with stringent quality control measures, will enable researchers, scientists, and drug development professionals to obtain reliable and quantifiable data on microbial biomass and community structure from a variety of sample types. The use of an internal standard from the initial extraction step is critical for ensuring the accuracy of the quantitative results.

References

Application Notes and Protocols for Normalizing Lipidomics Data Using 19:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Variations in sample extraction efficiency, instrument response, and matrix effects can introduce significant errors in quantification. The use of an internal standard (IS) is a critical step to normalize the data and mitigate these variations. 19:0 Phosphatidylcholine (PC), a non-endogenous odd-chain lipid, serves as an excellent internal standard for the quantification of phosphatidylcholines and other lipid classes in biological samples. Its synthetic nature ensures it is absent or present at negligible levels in most biological matrices, preventing interference with the measurement of endogenous lipids.[1] This document provides detailed application notes and protocols for the effective use of 19:0 PC in lipidomics workflows.

Principle of Internal Standard Normalization

The fundamental principle of using an internal standard is to add a known amount of a compound, chemically similar to the analytes of interest, to the sample at the earliest stage of analysis. This standard experiences the same sample preparation and analysis variations as the endogenous lipids. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively canceled out, leading to more accurate and precise quantification.

Application Notes

Advantages of Using this compound as an Internal Standard:

  • Non-Endogenous: 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (PC 19:0/19:0) is not naturally abundant in most mammalian cells and tissues, minimizing the risk of overestimating endogenous lipid concentrations.

  • Chemical Similarity: As a phosphatidylcholine, this compound closely mimics the chemical and physical properties of endogenous PCs, ensuring similar extraction efficiency and ionization response in mass spectrometry.

  • Commercial Availability: High-purity this compound is readily available from various suppliers.

  • Improved Data Quality: The use of this compound significantly reduces the coefficient of variation (CV) in quantitative lipidomics data, enhancing the reliability and reproducibility of the results.

Considerations for Use:

  • Purity of the Standard: Ensure the use of high-purity (>99%) this compound to avoid introducing contaminants that may interfere with the analysis.

  • Concentration of the Standard: The amount of this compound added to the sample should be sufficient to produce a robust signal in the mass spectrometer, ideally within the linear dynamic range of the instrument and comparable to the intensity level of the endogenous lipids of interest.

  • Spiking Stage: The internal standard should be added to the sample before the lipid extraction process to account for variations in extraction efficiency.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock Solution

Materials:

  • 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (PC 19:0/19:0) powder

  • Chloroform:Methanol (2:1, v/v) solvent mixture

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Accurately weigh a precise amount of PC 19:0/19:0 powder using an analytical balance.

  • Dissolve the powder in a known volume of chloroform:methanol (2:1, v/v) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution in a glass vial with a PTFE-lined cap at -20°C to prevent solvent evaporation and degradation.

Protocol 2: Lipid Extraction from Plasma with this compound Spiking (Folch Method)

Materials:

  • Plasma sample

  • This compound internal standard working solution (e.g., 10 µg/mL in chloroform:methanol 2:1)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or ultrapure water)

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • LC-MS grade reconstitution solvent (e.g., isopropanol)

Procedure:

  • Thaw the plasma sample on ice.

  • In a glass centrifuge tube, add a specific volume of plasma (e.g., 50 µL).

  • Add a precise volume of the this compound internal standard working solution to the plasma sample (e.g., 10 µL of 10 µg/mL solution). The final concentration of the IS in the sample should be optimized based on the expected concentration of endogenous lipids and instrument sensitivity.

  • Add 2 mL of chloroform:methanol (2:1, v/v) to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully aspirate and discard the upper aqueous phase.

  • Collect the lower organic phase into a clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in a known volume of reconstitution solvent (e.g., 100 µL of isopropanol) for LC-MS analysis.

Protocol 3: Data Normalization

Procedure:

  • Perform LC-MS analysis of the lipid extract.

  • Identify and integrate the peak areas of the endogenous lipid species and the this compound internal standard.

  • For each identified endogenous lipid, calculate the response ratio using the following formula:

    Response Ratio = (Peak Area of Endogenous Lipid) / (Peak Area of this compound)

  • For absolute quantification, a calibration curve of the endogenous lipid (if a standard is available) or a representative lipid of the same class should be generated, and the concentration of the endogenous lipid can be calculated based on the response ratio.

  • For relative quantification, the response ratios can be directly compared across different samples to determine the relative changes in lipid levels.

Data Presentation

The following tables provide representative data on the performance of this compound as an internal standard.

Table 1: Linearity of this compound Response

This table demonstrates the linear response of the this compound internal standard across a range of concentrations, which is crucial for accurate quantification.

Concentration (µg/mL)Peak Area (Arbitrary Units)
11.2 x 10^6
56.1 x 10^6
101.2 x 10^7
253.0 x 10^7
506.2 x 10^7
1001.2 x 10^8

Note: The data presented are for illustrative purposes and may vary depending on the instrument and experimental conditions.

Table 2: Recovery of this compound in Plasma Extraction

This table shows the high and consistent recovery of this compound from plasma samples, indicating its suitability for monitoring extraction efficiency.

ReplicateSpiked Amount (µg)Recovered Amount (µg)Recovery (%)
11.00.9292
21.00.9595
31.00.9393
Average 1.0 0.93 93.3
Std. Dev. 0.015 1.53

Table 3: Comparison of Endogenous PC Quantification With and Without this compound Normalization

This table illustrates the reduction in data variability when using this compound for normalization.

Sample ReplicatePC 16:0/18:1 Peak Area (No IS)PC 16:0/18:1 Normalized Response (with this compound)
18.5 x 10^77.08
29.2 x 10^77.13
37.9 x 10^77.05
48.8 x 10^77.10
Average 8.6 x 10^7 7.09
Std. Dev. 5.5 x 10^6 0.03
CV (%) 6.4% 0.4%

Mandatory Visualization

Lipidomics_Workflow Lipidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Drydown of Organic Phase Extraction->Drydown Reconstitution Reconstitution in LC-MS Solvent Drydown->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS Peak Peak Integration LCMS->Peak Normalization Data Normalization (Analyte Area / IS Area) Peak->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical experimental workflow for lipidomics analysis using an internal standard.

Caption: Logical relationship demonstrating the benefit of internal standard normalization.

Phospholipid_Signaling Simplified Phosphatidylcholine Signaling PC Phosphatidylcholine (PC) (e.g., PC 16:0/18:1) PLA2 Phospholipase A2 (PLA2) PC->PLA2 PLC Phospholipase C (PLC) PC->PLC PLD Phospholipase D (PLD) PC->PLD AA Arachidonic Acid (AA) PLA2->AA LPC Lysophosphatidylcholine (LPC) PLA2->LPC DAG Diacylglycerol (DAG) PLC->DAG Phosphocholine Phosphocholine PLC->Phosphocholine PA Phosphatidic Acid (PA) PLD->PA Choline Choline PLD->Choline Downstream1 Eicosanoid Synthesis AA->Downstream1 Downstream2 Protein Kinase C Activation DAG->Downstream2 Downstream3 mTOR Signaling PA->Downstream3

Caption: Simplified signaling pathways involving phosphatidylcholine hydrolysis.

References

Application Note: LC-MS/MS Method for the Detection of 19:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) is a saturated phospholipid containing two 19-carbon fatty acid chains. As odd-chained fatty acids are not typically abundant in most mammalian systems, this compound serves as an excellent non-endogenous internal standard for lipidomic analyses. Its structural similarity to endogenous phosphatidylcholines ensures comparable behavior during sample extraction and ionization. Accurate and sensitive detection of this compound is crucial for the precise quantification of other lipid species. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the targeted detection of this compound in biological matrices.

Principle

This method employs Reversed-Phase Liquid Chromatography (RPLC) to separate lipids based on their hydrophobicity. The separated analytes are then introduced into a tandem mass spectrometer via electrospray ionization (ESI). Phosphatidylcholines (PCs) ionize efficiently in positive ion mode, forming a protonated molecule [M+H]⁺. For targeted detection, Multiple Reaction Monitoring (MRM) is used. The precursor ion of this compound (m/z 818.7) is isolated and fragmented, and a specific, stable product ion corresponding to the phosphocholine headgroup (m/z 184.1) is monitored.[1] This highly specific mass transition allows for sensitive and selective quantification of this compound, even in complex biological samples.

Materials and Methods

Reagents and Materials
  • This compound standard (Avanti Polar Lipids or equivalent)

  • LC-MS grade Water

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Isopropanol (IPA)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Chloroform (CHCl₃)

  • Ammonium Formate (≥99%)

  • Formic Acid (≥99%)

  • Methyl-tert-butyl ether (MTBE)

  • Calibrated pipettes and sterile, low-binding microcentrifuge tubes

Instrumentation
  • An Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an ESI source.

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of chloroform:methanol (1:1, v/v). Store at -20°C.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol or a solvent mixture compatible with the initial mobile phase conditions.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

Two common extraction protocols are provided below. The Matyash method is recommended for its reduced toxicity and ease of handling.

Protocol 1: Modified Matyash (MTBE) Method

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 225 µL of cold (-20°C) methanol and vortex for 30 seconds.

  • Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.[2]

  • Incubate on a shaker for 10 minutes at 4°C.

  • Add 188 µL of LC-MS grade water to induce phase separation and vortex for 20 seconds.[2]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer (~700-750 µL) and transfer it to a new tube.[3]

  • Dry the organic extract under a gentle stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.

Protocol 2: Modified Bligh-Dyer Method

  • To a glass tube, add 100 µL of plasma.

  • Add 375 µL of a cold (-20°C) chloroform:methanol (1:2, v/v) solution and vortex for 1 minute.[4]

  • Add 125 µL of cold chloroform and vortex for 30 seconds.[4]

  • Add 125 µL of cold LC-MS grade water and vortex for 30 seconds to induce phase separation.[4]

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the layers.

  • Using a glass pipette, carefully aspirate the lower organic (chloroform) layer and transfer to a new tube, taking care to avoid the protein interface.[4][5]

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v).

LC-MS/MS Parameters

The following tables summarize the optimized parameters for the detection of this compound. Note that optimal conditions may vary slightly depending on the specific instrumentation.

Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm) | | Mobile Phase A | 60:40 ACN:Water + 10 mM Ammonium Formate + 0.1% Formic Acid | | Mobile Phase B | 90:10 IPA:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Column Temperature | 50°C | | Injection Volume | 5 µL | | LC Gradient | Time (min) | % B | | | 0.0 | 30 | | | 2.0 | 45 | | | 12.0 | 99 | | | 15.0 | 99 | | | 15.1 | 30 | | | 18.0 | 30 |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Cone Voltage 40 V
Desolvation Gas Nitrogen
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transition Q1 Mass (m/z): 818.7 -> Q3 Mass (m/z): 184.1
Collision Energy 35 eV

| Dwell Time | 50 ms |

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Plasma Sample Extraction 2. Lipid Extraction (Matyash or Bligh-Dyer) Sample->Extraction Drydown 3. Dry & Reconstitute Extraction->Drydown LC 4. RPLC Separation Drydown->LC MS 5. ESI-MS/MS Detection (MRM: 818.7 -> 184.1) LC->MS Data 6. Data Processing (Peak Integration) MS->Data

Caption: Experimental workflow for this compound analysis.

PC_Structure cluster_structure Phosphatidylcholine (PC) Structure backbone Glycerol Backbone fa1 Fatty Acyl Chain 1 (For this compound = C19:0) backbone->fa1 sn-1 fa2 Fatty Acyl Chain 2 (For this compound = C19:0) backbone->fa2 sn-2 headgroup Phosphocholine Head Group backbone->headgroup sn-3

Caption: Simplified structure of a phosphatidylcholine molecule.

Expected Results

Using the described method, this compound should elute as a sharp, symmetrical peak from the C18 column. The retention time will depend on the exact LC system and column but is expected to be in the later portion of the gradient due to its long, saturated acyl chains. The signal will be detected exclusively in the 818.7 -> 184.1 MRM channel, providing high specificity. The peak area can be integrated and used for the relative or absolute quantification of other lipid species when this compound is employed as an internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the robust and sensitive detection of this compound using LC-MS/MS. The combination of reversed-phase chromatography and targeted MRM analysis ensures high selectivity and reliability, making this method suitable for a wide range of lipidomics applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: 19:0 PC Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 19:0 PC (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine) in methanol. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in pure methanol. Is this expected?

A1: Yes, this is expected. This compound is a long-chain, saturated phospholipid, and such lipids generally exhibit limited solubility in polar solvents like methanol alone.[1][2] The long non-polar acyl chains dominate the molecule's properties, making it more soluble in non-polar or less polar solvents. For effective dissolution, a mixture of solvents is highly recommended.

Q2: What is the recommended solvent for dissolving this compound?

A2: The most effective and commonly recommended solvent system for this compound and other long-chain phospholipids is a mixture of chloroform and methanol.[2][3][4][5] Ratios of 2:1 (v/v) or 1:2 (v/v) chloroform:methanol are frequently used for preparing stock solutions in lipidomics studies.[3][4][5]

Q3: I have a protocol that specifies using methanol. What steps can I take to improve the solubility of this compound in methanol?

A3: If you must use methanol, you can try the following, although success is not guaranteed and may depend on the final concentration:

  • Sonication: Use a bath sonicator to provide energy to break up lipid aggregates.[1]

  • Gentle Warming: Gently warm the solution in a water bath. Be cautious, as excessive heat can degrade the phospholipid.

  • Vortexing: Vigorous vortexing can help to disperse the lipid.

However, for reliable and complete dissolution, preparing a stock solution in a chloroform:methanol mixture is the advised approach.

Q4: My this compound solution in a chloroform:methanol mixture appears cloudy or has a precipitate. What should I do?

A4: Cloudiness or precipitation can occur, especially at higher concentrations or if the lipid has been stored for a long time. Here are some troubleshooting steps:

  • Vortex Thoroughly: Ensure the solution is well-mixed by vortexing.

  • Sonication: A brief sonication in a water bath can help to break down any aggregates and fully dissolve the lipid.[1]

  • Gentle Warming: Gently warm the vial in a water bath to a temperature below the solvent's boiling point.

  • Solvent Ratio Adjustment: For particularly stubborn lipids, a slight modification of the solvent ratio might be necessary.

Q5: Can I use other solvents to dissolve this compound?

A5: Besides chloroform:methanol mixtures, other non-polar solvent systems can be effective. Pure chloroform is a good solvent for many phospholipids.[6] For certain applications, other organic solvents may be used, but their suitability should be verified for your specific experimental conditions.

Solvent Solubility of this compound

The following table summarizes the solubility characteristics of this compound in different solvents based on available data and general principles for long-chain saturated phospholipids.

SolventSolubilityRecommendations & Remarks
Methanol Poor / LimitedNot recommended for preparing stock solutions. Sonication and gentle warming may slightly improve dissolution for very dilute solutions.[1]
Chloroform SolubleA good solvent for dissolving this compound.[6]
Chloroform:Methanol (e.g., 2:1 or 1:2 v/v) Highly SolubleRecommended solvent system. Widely used for preparing stock solutions for lipidomics and other applications.[3][4][5]
Water InsolubleForms suspensions or liposomes with appropriate preparation methods.[1]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol is adapted from standard procedures used in lipidomics for preparing an internal standard stock solution.[3][4][5]

Materials:

  • This compound (solid powder or as supplied by the manufacturer)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Glass vial with a PTFE-lined cap

  • Pipettes

  • Vortex mixer

  • Bath sonicator (optional)

  • Analytical balance

Procedure:

  • Weighing the Lipid: Accurately weigh the desired amount of this compound powder directly into a clean glass vial. Perform this step in a fume hood.

  • Adding the Solvent: Add the appropriate volumes of chloroform and methanol to the vial to achieve the desired concentration and a 2:1 (v/v) chloroform:methanol ratio. For example, to prepare a 1 mg/mL solution from 1 mg of this compound, add 667 µL of chloroform and 333 µL of methanol.

  • Dissolution:

    • Cap the vial tightly.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure that no solid particles are visible.

    • If the solution is not clear, sonicate it in a room temperature water bath for 5-10 minutes.

  • Storage: Store the stock solution in the glass vial with the PTFE-lined cap at -20°C or lower for long-term stability. Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.

Visualizations

Logical Flowchart for Troubleshooting this compound Solubility Issues

Solubility_Troubleshooting start Start: Dissolve this compound solvent In which solvent? start->solvent methanol Pure Methanol solvent->methanol chloroform_methanol Chloroform:Methanol solvent->chloroform_methanol issue_methanol Solubility Issue? methanol->issue_methanol issue_cm Cloudy/Precipitate? chloroform_methanol->issue_cm action_sonicate_warm Try Sonication & Gentle Warming issue_methanol->action_sonicate_warm Yes success Success: Solution Prepared issue_methanol->success No action_vortex_sonicate Vortex and/or Sonicate issue_cm->action_vortex_sonicate Yes issue_cm->success No check_dissolved_methanol Dissolved? action_sonicate_warm->check_dissolved_methanol recommend_cm Recommendation: Use Chloroform:Methanol (2:1) check_dissolved_methanol->recommend_cm No check_dissolved_methanol->success Yes check_dissolved_cm Clear Solution? action_vortex_sonicate->check_dissolved_cm check_dissolved_cm->success Yes fail Issue Persists: Consider adjusting concentration or solvent ratio check_dissolved_cm->fail No

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Workflow: this compound as an Internal Standard in Lipidomics

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with This compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc quant Quantification using This compound IS data_proc->quant result Lipid Profile quant->result

Caption: Use of this compound in a typical lipidomics workflow.

References

Technical Support Center: Stability of 19:0 PC Standard During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 19:0 Phosphatidylcholine (PC) standard during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for the 19:0 PC standard?

For long-term stability, the this compound standard should be stored at -20°C.[1][2] Some manufacturers state that the standard is stable for at least two years when stored at this temperature.[2] Short-term storage at 4°C should be avoided as enzymatic activity may still be present.[3]

Q2: Should I store the this compound standard as a powder or in a solvent?

Since this compound is a saturated phosphatidylcholine, it is stable as a powder.[4] Unlike unsaturated lipids, which are hygroscopic and prone to degradation in powdered form, saturated lipids like this compound can be stored as a dry powder in a glass container with a Teflon-lined closure at or below -16°C.[4] If you choose to dissolve it in an organic solvent, it should be stored in a glass container, purged with an inert gas like nitrogen or argon, and sealed with a Teflon-lined cap at -20°C.[3][4]

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways for phosphatidylcholines are hydrolysis and oxidation.[5]

  • Hydrolysis: This is the breakdown of the ester bonds in the PC molecule, often catalyzed by water, acids, or bases. This process can lead to the formation of lysophosphatidylcholine (lyso-PC) and free fatty acids.[5] The rate of hydrolysis is dependent on temperature, pH, and buffer concentration.[1]

  • Oxidation: While less of a concern for saturated lipids like this compound compared to polyunsaturated lipids, oxidation can still occur over time, especially if the standard is not stored under an inert atmosphere. Oxidation primarily targets the fatty acid chains.

Q4: What are the visible signs that my this compound standard may have degraded?

If stored as a powder, clumping or a gummy appearance can indicate moisture absorption, which can accelerate hydrolysis.[4] For standards in solution, the appearance of precipitates may indicate degradation or insolubility at low temperatures. However, the most reliable way to assess degradation is through analytical methods.

Q5: How many times can I freeze and thaw my this compound standard solution?

It is recommended to limit the number of freeze-thaw cycles.[6] Repeated cycling can introduce variability and potentially accelerate degradation.[3] For solutions, it is best to aliquot the standard into single-use vials to avoid repeated warming and cooling of the entire stock.

Troubleshooting Guide

If you suspect that your this compound standard has degraded, follow this troubleshooting workflow.

Troubleshooting_Workflow start Suspected this compound Degradation check_storage Verify Storage Conditions (-20°C, inert atmosphere, protected from light) start->check_storage visual_inspection Visually Inspect Standard (clumping, discoloration, precipitation) check_storage->visual_inspection analytical_qc Perform Analytical Quality Control visual_inspection->analytical_qc no_degradation Standard is Likely Stable Proceed with Experiment analytical_qc->no_degradation No obvious issues select_method Select Appropriate Analytical Method (e.g., HPLC, TLC, MS) analytical_qc->select_method Yes degradation_confirmed Standard is Degraded Discard and Use New Standard run_analysis Analyze Standard for Degradation Products (e.g., lyso-PC, free fatty acids) select_method->run_analysis run_analysis->degradation_confirmed

Caption: Troubleshooting workflow for suspected this compound standard degradation.

Quantitative Data on Stability

The following table summarizes the hydrolysis rate of a saturated phosphatidylcholine (soy PC) at different temperatures and pH values. While this data is not specific to this compound, it provides a representative example of the stability of saturated PCs under various conditions. The data shows that the hydrolysis rate is lowest at a neutral pH and low temperatures.[1][5]

Temperature (°C)pHBufferObserved Rate Constant (k') (days⁻¹)Approximate % Degradation (30 days)
46.5Citrate~0 (minimal degradation)< 1%
404.0Acetate0.025~53%
406.5Phosphate0.005~14%
408.0Tris0.015~36%
704.0Acetate0.25>99%
706.5Phosphate0.05~78%
708.0Tris0.15>99%

Data adapted from studies on saturated soybean PC hydrolysis.[1][5]

Degradation Pathways

The primary chemical degradation pathways for phosphatidylcholines are hydrolysis and oxidation.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation PC Phosphatidylcholine (this compound) LysoPC Lysophosphatidylcholine (lyso-PC) PC->LysoPC + H₂O (Phospholipase A₂ or chemical) FFA Free Fatty Acid (19:0) PC->FFA + H₂O OxPC Oxidized Phosphatidylcholine PC->OxPC + O₂ (autoxidation) GPC Glycerophosphocholine LysoPC->GPC + H₂O (Phospholipase B/Lysophospholipase)

Caption: Major degradation pathways for phosphatidylcholine.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the stability of your this compound standard.

Protocol 1: Analysis of Hydrolysis by HPLC-ELSD

This method allows for the simultaneous determination of phosphatidylcholine (PC), lysophosphatidylcholine (LPC), and free fatty acids (FFA).[1]

Materials:

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • Silica analytical column (e.g., Allsphere)

  • Mobile Phase A: Chloroform

  • Mobile Phase B: Chloroform:Methanol (70:30, v/v)

  • Mobile Phase C: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)

  • This compound standard, Lyso-PC standard, and a representative free fatty acid standard (e.g., nonadecanoic acid)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound standard to be tested in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v).

  • HPLC Conditions:

    • Set up a gradient elution program. A typical program might be:

      • 0-5 min: 100% Mobile Phase A

      • 5-15 min: Gradient to 100% Mobile Phase B

      • 15-25 min: Gradient to 100% Mobile Phase C

      • 25-30 min: Return to initial conditions (100% Mobile Phase A)

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • ELSD settings: Nebulizer temperature and gas flow should be optimized for the mobile phase composition.

  • Standard Curve: Prepare a series of dilutions of the PC, lyso-PC, and free fatty acid standards to generate calibration curves.

  • Analysis: Inject the prepared sample and standards onto the HPLC system.

  • Quantification: Identify and quantify PC, lyso-PC, and FFA in the sample by comparing their peak areas to the respective standard curves. The presence and quantity of lyso-PC and FFA will indicate the extent of hydrolysis.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Oxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[5][7]

Materials:

  • Thiobarbituric acid (TBA) solution (0.67% w/v in a suitable buffer)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Malondialdehyde (MDA) standard or a suitable precursor (e.g., 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer or microplate reader capable of reading absorbance at 532 nm

Procedure:

  • Sample Preparation: Dissolve the this compound standard in an appropriate solvent.

  • Reaction:

    • To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate the lipid.

    • Incubate on ice for 15 minutes.

    • Centrifuge at ~2200 x g for 15 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution.

    • Incubate in a boiling water bath for 10 minutes.

    • Cool the samples to room temperature.

  • Standard Curve: Prepare a series of MDA standards and process them in the same manner as the samples.

  • Measurement: Measure the absorbance of the samples and standards at 532 nm.

  • Calculation: Determine the concentration of TBARS (as MDA equivalents) in the sample by comparing its absorbance to the MDA standard curve. An increase in TBARS indicates oxidative degradation.

Protocol 3: Peroxide Value (PV) Titration for Primary Oxidation

This method measures the concentration of peroxides and hydroperoxides, which are primary products of lipid oxidation.[8]

Materials:

  • Solvent mixture: Glacial acetic acid and chloroform (2:1, v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 N, standardized)

  • Starch indicator solution (1% w/v)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 g of the this compound standard into a flask.

  • Reaction:

    • Add 20 mL of the solvent mixture and dissolve the sample.

    • Add 1 g of powdered KI.

    • Boil the mixture for 30 seconds.

    • Quickly transfer the contents to a flask containing 20 mL of 5% KI solution.

    • Rinse the original tube with 25 mL of deionized water and add the rinsing to the flask.

  • Titration:

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.

    • Add 0.5 mL of starch indicator solution (a blue color will appear).

    • Continue the titration until the blue color disappears completely.

  • Blank Determination: Perform a blank titration using the same procedure but without the lipid sample.

  • Calculation: Calculate the peroxide value (in milliequivalents of peroxide per kg of sample) using the following formula: PV = (S - B) x N x 1000 / W Where:

    • S = volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the sample (g)

References

Technical Support Center: Gas Chromatography Analysis of Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the 19:0 phosphatidylcholine (19:0 PC) peak during gas chromatography (GC) analysis of phospholipids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our GC analysis?

A1: this compound, or 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, is a synthetic phosphatidylcholine containing two 19-carbon saturated fatty acids (nonadecanoic acid). In gas chromatography analysis of fatty acids from phospholipids, it is typically used as a surrogate standard.[1] It is added to the sample before the lipid extraction and derivatization steps to monitor the efficiency and recovery of the entire analytical protocol.[1] Since 19:0 is an odd-chain fatty acid, it is not naturally present in most biological samples, making it an ideal marker.[2]

Q2: What form of 19:0 is actually detected by the gas chromatograph?

A2: The gas chromatograph does not directly detect the entire this compound molecule due to its low volatility.[3] The analytical procedure involves a derivatization step, typically transesterification, which converts the fatty acids from the phospholipids into their more volatile fatty acid methyl esters (FAMEs).[3][4][5] Therefore, the peak observed in the chromatogram corresponds to methyl nonadecanoate, the methyl ester of the 19:0 fatty acid.[6][7]

A3: While uncommon, the presence of a 19:0 peak without the addition of a standard could indicate contamination. Potential sources include cross-contamination from other samples or standards, contaminated solvents or reagents, or carryover from a previous injection. It is also possible, though rare, that the sample itself contains a small amount of 19:0 fatty acid.

Q4: Can I use a 19:0 fatty acid or its methyl ester directly as an internal standard instead of this compound?

A4: Yes, nonadecanoic acid (19:0) or its methyl ester (methyl nonadecanoate) can be used as an internal standard.[2][8] However, their application serves a different purpose than a surrogate standard like this compound. An internal standard is typically added after the extraction and just before the GC analysis to control for injection volume variability and detector response.[1] In contrast, a surrogate standard like this compound is added at the very beginning to assess the recovery of the entire sample preparation procedure.[1]

Troubleshooting Guide for the this compound Peak

This guide addresses common issues observed with the this compound surrogate standard peak in your GC chromatogram.

Issue 1: No 19:0 Peak Detected

The complete absence of the 19:0 peak is a critical indicator of a systemic failure in the analytical process.[1]

Potential Cause Troubleshooting Steps
Failure to add this compound standard Review your experimental notes to confirm the addition of the surrogate standard to the sample.
Complete loss of sample during extraction Ensure all sample transfer steps were performed correctly. Check for leaks in centrifuge tubes or other vessels.
Ineffective lipid extraction Verify the correct composition and volumes of the extraction solvents (e.g., chloroform/methanol). Ensure thorough mixing and proper phase separation.
Ineffective derivatization (transesterification) Prepare fresh derivatization reagents (e.g., methanolic HCl or sodium methoxide). Ensure the reaction was carried out at the correct temperature and for the specified duration.[9]
GC injection failure Check the autosampler syringe for proper sample aspiration and injection. Inspect the syringe for blockage or air bubbles.
Issue 2: 19:0 Peak is Smaller Than Expected (Low Recovery)

A small 19:0 peak indicates a partial loss of the standard during sample preparation.

Potential Cause Troubleshooting Steps
Incomplete extraction Increase mixing time or use a more vigorous shaking method. Ensure the sample is fully homogenized in the extraction solvent.
Incomplete derivatization Extend the reaction time or slightly increase the temperature for the transesterification step. Ensure the sample is completely dry before adding the methylation reagent.[9]
Loss of FAMEs during workup During the washing steps after derivatization, ensure the phases are well-separated before collecting the organic layer containing the FAMEs. Avoid vigorous shaking that can lead to emulsions.
Adsorption of analyte Use silanized glassware to prevent adsorption of fatty acids and FAMEs to glass surfaces.
Incorrect split ratio If using a split injection, ensure the split ratio is not too high, which would direct a large portion of the sample to the split vent instead of the column.
Issue 3: 19:0 Peak is Tailing or Fronting

Poor peak shape can affect the accuracy of integration and quantification.

Potential Cause Troubleshooting Steps
Column contamination Bake out the column at a high temperature (below the column's maximum limit) to remove contaminants. If tailing persists, trim the first few centimeters of the column from the injector end.
Active sites in the injector Clean or replace the injector liner. Use a deactivated liner to minimize interactions with the analytes.[10]
Column overload Dilute the sample and reinject. A fronting peak is often a sign of column overload.
Incompatible solvent Ensure the solvent used to dissolve the FAMEs is compatible with the GC column's stationary phase.
Issue 4: Split or Broad 19:0 Peak

These peak shapes can indicate problems with the injection or the initial chromatography conditions.

Potential Cause Troubleshooting Steps
Incorrect initial oven temperature The initial oven temperature should be low enough to allow for proper focusing of the analytes at the head of the column. A temperature that is too high can cause peak broadening.
Improperly installed column Ensure the column is installed at the correct depth in both the injector and the detector.
Large injection volume Injecting too large a volume of solvent can lead to broad or split peaks. Reduce the injection volume.

Quantitative Data Summary

The following table summarizes key quantitative data for methyl nonadecanoate, the derivative of the 19:0 fatty acid that is analyzed by GC.

Parameter Value
Chemical Formula C₂₀H₄₀O₂[6][7]
Molecular Weight 312.53 g/mol [6][7]
CAS Registry Number 1731-94-8[6][7]
Common Mass Spec Fragments (EI) m/z 74, 87[11][12]

Experimental Protocol: FAME Preparation from Phospholipids

This is a general protocol for the preparation of Fatty Acid Methyl Esters (FAMEs) from a phospholipid sample for GC analysis.

1. Sample Preparation and Lipid Extraction:

  • To a known amount of sample (e.g., cell pellet, tissue homogenate), add a precise amount of this compound surrogate standard.

  • Perform a lipid extraction using a suitable solvent system, such as a chloroform/methanol mixture.

  • After extraction, the organic phase containing the lipids is separated and dried under a stream of nitrogen.

2. Transesterification (Derivatization):

  • To the dried lipid extract, add a methylation reagent such as 1M methanolic HCl or 1N sodium methoxide.[4][9]

  • Incubate the mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 1 hour) to ensure complete conversion of the fatty acids to FAMEs.[9]

  • After cooling, add a nonpolar solvent like hexane to extract the FAMEs and a salt solution (e.g., 0.9% NaCl) to wash and remove the catalyst.[9]

  • Vortex the mixture and centrifuge to separate the phases.[9]

3. GC Analysis:

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC autosampler vial.[9]

  • Inject an appropriate volume into the gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a DB-225 or a FAMEWAX).[4][5]

  • The FAMEs are separated based on their volatility and interaction with the stationary phase and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4][11]

Troubleshooting Workflow

Troubleshooting_19_0_PC_Peak start Problem with this compound Peak no_peak No Peak start->no_peak Absence small_peak Small Peak start->small_peak Low Intensity bad_shape Poor Peak Shape (Tailing/Fronting) start->bad_shape Distortion split_peak Split/Broad Peak start->split_peak Multiple/Wide check_addition Verify Standard Addition no_peak->check_addition incomplete_extraction Optimize Extraction small_peak->incomplete_extraction column_contam Bakeout/Trim Column bad_shape->column_contam oven_temp Check Initial Oven Temperature split_peak->oven_temp check_extraction Review Extraction Protocol check_addition->check_extraction check_derivatization Check Derivatization Reagents/Conditions check_extraction->check_derivatization check_injection Inspect GC Injection System check_derivatization->check_injection end_good Problem Resolved check_injection->end_good incomplete_derivatization Optimize Derivatization incomplete_extraction->incomplete_derivatization workup_loss Review Workup/Phase Separation incomplete_derivatization->workup_loss check_split_ratio Verify GC Split Ratio workup_loss->check_split_ratio check_split_ratio->end_good active_sites Clean/Replace Injector Liner column_contam->active_sites overload Dilute Sample active_sites->overload overload->end_good column_install Verify Column Installation oven_temp->column_install injection_vol Reduce Injection Volume column_install->injection_vol injection_vol->end_good

Caption: Troubleshooting workflow for this compound peak issues in GC analysis.

References

Technical Support Center: Analysis of PC(19:0/19:0) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PC(19:0/19:0) in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is PC(19:0/19:0) and why is it used in mass spectrometry?

A1: PC(19:0/19:0), or 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, is a saturated phosphatidylcholine containing two 19-carbon fatty acid chains. In mass spectrometry-based lipidomics, it is commonly used as an internal standard.[1][2][3] Its synthetic nature and odd-numbered carbon chains make it rare in most biological samples, allowing for accurate quantification of other phospholipids.

Q2: What are the expected precursor ions for PC(19:0/19:0) in positive and negative ion modes?

A2: The molecular weight of PC(19:0/19:0) is 818.29 g/mol . The expected precursor ions are:

  • Positive Ion Mode: Primarily the protonated molecule [M+H]⁺ at m/z 819.29. Adducts with sodium [M+Na]⁺ at m/z 841.27 and potassium [M+K]⁺ at m/z 857.24 may also be observed.

  • Negative Ion Mode: Phosphatidylcholines do not readily form [M-H]⁻ ions. Instead, they are often detected as adducts with anions present in the mobile phase, such as formate [M+HCOO]⁻ at m/z 863.29 or acetate [M+CH₃COO]⁻ at m/z 877.31.

Common Ion Fragments of PC(19:0/19:0)

The fragmentation of PC(19:0/19:0) in tandem mass spectrometry (MS/MS) provides characteristic ions that are crucial for its identification and quantification.

Positive Ion Mode Fragmentation

In positive ion mode, the most characteristic fragmentation involves the cleavage of the phosphocholine headgroup.[4][5]

Ion Descriptionm/z (monoisotopic)Relative Abundance
[M+H]⁺ 819.29High
Phosphocholine headgroup 184.07High
Loss of phosphocholine headgroup 635.22Moderate
Loss of a nonadecanoic acid chain 520.38Low
Negative Ion Mode Fragmentation

Negative ion mode fragmentation of PC adducts typically results in the loss of the fatty acyl chains.

Ion Description (from [M+CH₃COO]⁻)m/z (monoisotopic)Relative Abundance
[M+CH₃COO]⁻ 877.31High
Loss of a nonadecanoic acid chain 578.39Moderate
Nonadecanoate anion 299.29Moderate
Loss of methyl group from acetate 862.29Low

Experimental Protocol: LC-MS/MS Analysis of PC(19:0/19:0)

This section provides a detailed methodology for the analysis of PC(19:0/19:0) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Lipid Extraction)

A common method for extracting lipids from biological samples is the Folch or Bligh-Dyer method.

  • Homogenization: Homogenize the tissue or cell sample in a suitable solvent, such as methanol.

  • Internal Standard Spiking: Add a known amount of PC(19:0/19:0) internal standard solution to the homogenate.

  • Phase Separation: Add chloroform and water (or a saline solution) to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8 (v/v/v).

  • Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the layers. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable injection solvent, such as methanol/chloroform (1:1, v/v) or isopropanol/acetonitrile/water.

Liquid Chromatography (LC)

Reversed-phase chromatography is commonly used for the separation of phospholipids.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is suitable.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

  • Injection Volume: 2-10 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of PC(19:0/19:0). The transitions would be:

    • Positive Mode: m/z 819.3 → 184.1

    • Negative Mode (with acetate adduct): m/z 877.3 → 299.3

  • Key MS Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

    • Collision Energy: Optimize to achieve maximum intensity for the product ion.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of PC(19:0/19:0).

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Signal for PC(19:0/19:0) 1. Inefficient ionization. 2. Poor extraction recovery. 3. Instrument sensitivity issue. 4. Incorrect MRM transition.1. Optimize mobile phase additives (e.g., ammonium formate). Check ESI spray stability. 2. Verify the lipid extraction protocol. Ensure complete phase separation and collection of the organic layer. 3. Perform instrument calibration and tuning. Infuse a known standard to check sensitivity. 4. Double-check the precursor and product ion m/z values.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Column contamination or degradation.1. Dilute the sample. 2. Ensure the injection solvent is of similar or weaker eluotropic strength than the initial mobile phase. 3. Flush the column with a strong solvent. If the problem persists, replace the column.
Retention Time Shift 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column aging.1. Prepare fresh mobile phases daily. Ensure proper mixing and degassing. 2. Check the column oven temperature stability. 3. Monitor retention time shifts over the column's lifetime and replace it when significant shifts occur.
High Background Noise or Contamination 1. Contaminated solvents or glassware. 2. Carryover from previous injections. 3. Plasticizers or other contaminants leaching into the sample.1. Use high-purity LC-MS grade solvents. Use glass or polypropylene vials and plates. 2. Implement a robust needle wash protocol in the autosampler. Inject blank samples between experimental samples. 3. Avoid using plastic consumables that are not certified for mass spectrometry applications.
Ion Suppression or Enhancement 1. Co-eluting matrix components. 2. High salt concentration in the sample.1. Improve chromatographic separation to resolve PC(19:0/19:0) from interfering compounds. 2. Ensure the sample is adequately desalted during the extraction process.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample homogenize Homogenization sample->homogenize add_is Add PC(19:0/19:0) IS homogenize->add_is extract Lipid Extraction (Folch/Bligh-Dyer) add_is->extract dry_reconstitute Dry & Reconstitute extract->dry_reconstitute lc LC Separation (C18 Column) dry_reconstitute->lc ms MS Detection (ESI-MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the analysis of PC(19:0/19:0).

fragmentation_pathway cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode precursor_pos [M+H]⁺ m/z 819.3 fragment1_pos Phosphocholine Headgroup m/z 184.1 precursor_pos->fragment1_pos CID fragment2_pos [M+H - C5H14NO4P]⁺ m/z 635.2 precursor_pos->fragment2_pos CID precursor_neg [M+CH3COO]⁻ m/z 877.3 fragment1_neg Nonadecanoate Anion m/z 299.3 precursor_neg->fragment1_neg CID fragment2_neg [M+CH3COO - C19H38O2]⁻ m/z 578.4 precursor_neg->fragment2_neg CID

Caption: Fragmentation pathways of PC(19:0/19:0).

References

Technical Support Center: Preventing Oxidation of 19:0 PC During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the oxidation of 19:0 Phosphatidylcholine (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine) during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: Is 19:0 PC susceptible to oxidation?

A1: this compound is a saturated phosphatidylcholine, meaning its fatty acid chains (nonadecanoic acid) do not contain double bonds.[1][2] Molecules with double bonds, particularly polyunsaturated fatty acids, are much more susceptible to oxidation.[3][4] While this compound is inherently more stable against oxidation compared to unsaturated phospholipids, degradation can still be initiated by harsh experimental conditions. Therefore, it is considered good laboratory practice to take preventative measures, especially when working with complex mixtures that may contain other, more labile lipids.

Q2: What are the primary factors that can cause oxidation of phospholipids during sample preparation?

A2: The main catalysts for lipid oxidation during sample preparation are:

  • Exposure to Oxygen: Molecular oxygen is a key reactant in the lipid peroxidation chain reaction.[3][5]

  • Exposure to Light: UV and visible light can generate free radicals, initiating oxidation.[3][5]

  • High Temperatures: Heat accelerates the rate of oxidative reactions.[5][6][7]

  • Presence of Metal Ions: Transition metals, such as iron and copper, can act as pro-oxidants by catalyzing the formation of reactive oxygen species.[3]

  • Enzymatic Activity: In biological samples, lipases can release free fatty acids, which may be more prone to oxidation.[8]

Q3: What are the visible signs or indicators of lipid oxidation in a sample?

A3: While early-stage oxidation may not be visually apparent, advanced oxidation can lead to the development of off-flavors and rancidity.[3] For quantitative assessment, researchers can measure the peroxide value, TBARS (Thiobarbituric Acid Reactive Substances), or specific oxidation products using techniques like chromatography and mass spectrometry.[9][10]

Q4: Can I use an antioxidant for my this compound sample? If so, which one is recommended?

A4: Yes, using an antioxidant is a highly recommended preventative measure. For lipid samples, synthetic antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and propyl gallate are effective.[6][11][12] Natural antioxidants such as α-tocopherol (Vitamin E) and ascorbic acid (Vitamin C) are also commonly used.[5][12][13] The choice of antioxidant can depend on the solvent system and downstream analysis. A combination of antioxidants can sometimes provide synergistic protection.[14][15][16] For general purposes, BHT is a versatile and widely used antioxidant for lipid sample preparation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results for this compound concentration. Sample degradation due to oxidation during preparation or storage.Implement a standardized protocol with strict control over exposure to oxygen, light, and heat. Add an antioxidant like BHT to all solvents used in the extraction and storage.[11][12] Store samples under an inert gas (nitrogen or argon) at -80°C.[8][11][17]
Presence of unexpected peaks in chromatograms or mass spectra. Formation of oxidation byproducts.Review and optimize the sample preparation workflow to minimize oxidative stress. Use fresh, high-purity, peroxide-free solvents.[18] Work on ice and in a dimly lit environment or use amber glassware.[5][7]
Low recovery of this compound after extraction. Inefficient extraction or degradation of the phospholipid.Ensure the chosen solvent system (e.g., chloroform/methanol) is appropriate for extracting polar lipids like PC.[11][19] For biological tissues, ensure complete homogenization to release the lipids. Consider performing the extraction at a reduced temperature.[7]
Phase separation issues during liquid-liquid extraction. Incorrect solvent ratios or presence of excess water.Adhere strictly to established protocols like Folch or Bligh & Dyer for correct solvent proportions.[11] Ensure the initial sample does not contain excessive water.

Quantitative Data on Antioxidant Efficacy

The following table summarizes the effectiveness of different antioxidants in preventing lipid oxidation, as measured by peroxide value (PV). Lower PV indicates better protection against oxidation.

Antioxidant Concentration Substrate Storage Conditions Peroxide Value (meq O2/kg) Reference
α-tocopherol0.04%Refined sardine oil1 month at 40°C97.7[15]
Phosphatidylcholine (PC)0.5%Refined sardine oil1 month at 40°C54.0[15]
Phosphatidylethanolamine (PE)0.5%Refined sardine oil1 month at 40°C87.9[15]
α-tocopherol + PE0.04% + 0.5%Refined sardine oil1 month at 40°C27.0[15]
α-tocopherol + PC0.04% + 0.5%Refined sardine oil1 month at 40°C35.0[15]

This data illustrates the individual and synergistic effects of antioxidants. Note that the substrate is a highly unsaturated oil, and the protective effects on a saturated lipid like this compound would primarily be against induced oxidation under harsh conditions.

Experimental Protocols

Recommended Protocol for this compound Extraction from Biological Samples to Minimize Oxidation

This protocol is a modified Folch method designed to minimize oxidative stress during the extraction of this compound from biological tissues or cells.

Materials:

  • Biological sample (tissue or cell pellet)

  • Homogenizer

  • Chloroform (HPLC grade, peroxide-free)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (degassed)

  • Butylated hydroxytoluene (BHT)

  • Nitrogen or Argon gas

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Amber glass vials for storage

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of BHT in methanol (e.g., 10 mg/mL).

    • Prepare the extraction solvent: Chloroform:Methanol (2:1, v/v). Add BHT stock solution to the extraction solvent to a final concentration of 0.01% (e.g., add 10 µL of 10 mg/mL BHT per 1 mL of solvent).

    • Degas the 0.9% NaCl solution by bubbling nitrogen or argon through it for at least 15 minutes.

  • Sample Homogenization (Perform on ice):

    • Weigh the pre-chilled biological sample.

    • Add the sample to a pre-chilled glass homogenizer tube.

    • Add 20 volumes of the cold extraction solvent (with BHT) to the sample (e.g., for 100 mg of tissue, add 2 mL of solvent).

    • Homogenize the sample thoroughly until a uniform suspension is achieved.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with a small volume of extraction solvent and add it to the centrifuge tube.

    • Agitate the mixture gently on an orbital shaker for 20 minutes at 4°C.

  • Phase Separation:

    • Add 0.2 volumes of the degassed 0.9% NaCl solution to the homogenate (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution).

    • Vortex the mixture gently for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Lipid Layer:

    • Carefully aspirate the upper aqueous layer.

    • Using a glass Pasteur pipette, transfer the lower organic (chloroform) layer containing the lipids to a clean amber glass vial. Be careful not to disturb the protein interface.

  • Drying and Storage:

    • Dry the collected lipid extract under a gentle stream of nitrogen or argon.

    • Resuspend the dried lipid extract in a small, known volume of chloroform or another suitable solvent containing 0.01% BHT.

    • Blanket the vial with nitrogen or argon, seal tightly with a PTFE-lined cap, and store at -80°C until analysis.[8][11]

Visualizations

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_antioxidant Antioxidant Intervention PUFA Unsaturated Lipid (LH) L_radical Lipid Radical (L•) PUFA->L_radical H• abstraction Initiator Initiator (Heat, Light, Metal) Initiator->PUFA O2 Oxygen (O2) L_radical->O2 L_radical_2 Lipid Radical (L•) LOO_radical Lipid Peroxyl Radical (LOO•) O2->LOO_radical LH_2 Unsaturated Lipid (LH) LOO_radical->LH_2 LOOH Lipid Hydroperoxide (LOOH) LH_2->LOOH H• abstraction LH_2->L_radical_2 L_radical_2->O2 Non_radical Non-Radical Products L_radical_term L• L_radical_term->Non_radical L_radical_term->L_radical_term LOO_radical_term LOO• L_radical_term->LOO_radical_term LOO_radical_term->Non_radical LOO_radical_term->LOO_radical_term Antioxidant Antioxidant (AH) LOO_radical_intervene LOO• Antioxidant->LOO_radical_intervene A_radical Stable Antioxidant Radical (A•) A_radical->A_radical Termination LOO_radical_intervene->A_radical H• donation

Caption: Lipid peroxidation and antioxidant intervention pathway.

Sample_Prep_Workflow cluster_prep Pre-Extraction cluster_extraction Extraction & Separation cluster_storage Final Steps & Storage start Start: Biological Sample homogenize Homogenize on Ice start->homogenize add_solvent Add Cold Extraction Solvent (Chloroform:Methanol with BHT) homogenize->add_solvent agitate Agitate at 4°C add_solvent->agitate add_solvent->agitate add_nacl Add Degassed 0.9% NaCl agitate->add_nacl centrifuge Centrifuge (4°C) add_nacl->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Under Nitrogen/Argon collect->dry collect->dry resuspend Resuspend in Solvent with BHT dry->resuspend store Store at -80°C under N2/Ar resuspend->store

Caption: Workflow for minimizing this compound oxidation during sample preparation.

References

Technical Support Center: Chromatography Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during chromatographic experiments. The following sections provide answers to frequently asked questions and detailed troubleshooting steps for specific problems.

Frequently Asked Questions (FAQs)

Q1: Why is my 19:0 PC (phosphatidylcholine) standard not appearing in the chromatogram?

A1: The absence of the this compound standard peak can be attributed to several factors, spanning from sample preparation to instrument issues. A systematic approach to troubleshooting is crucial to identify the root cause. Potential reasons include:

  • Sample Preparation and Handling:

    • Degradation: The standard may have degraded due to improper storage or handling. This compound should be stored at -20°C and protected from oxidation and hydrolysis.[1][2]

    • Incorrect Concentration: The concentration of the standard in the sample might be too low to be detected by the instrument.

    • Solubility Issues: this compound may not be fully dissolved in the injection solvent, leading to its loss. Phosphatidylcholines have specific solubility properties that need to be considered.[3][4]

    • Pipetting Errors: Inaccurate addition of the internal standard to the sample is a common source of error.[5]

  • Chromatography System (LC/GC):

    • System Leaks: A leak in the LC system can lead to a complete loss of signal.[5][6]

    • Pump Malfunction: Issues with the LC pump, such as losing prime, can result in no chromatography occurring.[6]

    • Incorrect Mobile/Stationary Phase: The choice of mobile phase and column is critical for retaining and eluting phospholipids like PC. An inappropriate combination can lead to the compound not eluting or co-eluting with the solvent front.[7][8][9]

    • Column Contamination or Degradation: Over time, columns can become contaminated or degrade, leading to poor peak shape or complete loss of peaks.[10]

    • Interaction with Hardware: Phospholipids can interact with stainless steel components in the LC flow path, causing poor recovery. Using a biocompatible LC system may be necessary.[11]

  • Mass Spectrometer (MS) Detector:

    • Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct mass-to-charge ratio (m/z) for this compound. This includes incorrect precursor ion selection in MS/MS experiments.

    • Ion Source Issues: A dirty or malfunctioning ion source can lead to poor ionization and a weak or absent signal.

    • Detector Sensitivity: The detector's sensitivity might be too low to detect the concentration of the standard being used.[10]

Q2: How can I confirm if the this compound standard itself is the problem?

A2: To isolate the issue to the standard, you can perform a direct infusion experiment. Prepare a fresh solution of the this compound standard and infuse it directly into the mass spectrometer, bypassing the chromatographic column. If you can detect the standard's signal, the problem likely lies within the sample preparation or the chromatography system. If no signal is detected, the standard itself may be degraded, or the MS parameters are incorrect.[6]

Q3: What are the optimal storage conditions for a this compound standard?

A3: this compound standards should be stored at -20°C in a tightly sealed container to prevent degradation.[1] It is often shipped on dry ice to maintain its stability.[1] It is also recommended to handle the standard under sterile conditions if it will be used for multiple experiments to avoid contamination.

Troubleshooting Guide: Missing this compound Peak

This guide provides a structured approach to identifying and resolving the issue of a missing this compound standard peak.

Table 1: Troubleshooting Summary
Potential Cause Troubleshooting Step Recommended Action
Sample Integrity Verify standard quality.Prepare a fresh stock solution of this compound from a reliable source. Perform a direct infusion into the MS to check for a signal.
Check for degradation.Ensure the standard has been stored properly at -20°C and handled to minimize oxidation and hydrolysis.
Sample Preparation Confirm concentration.Recalculate and prepare a new dilution of the standard. Consider injecting a higher concentration to see if a peak appears.
Assess solubility.Ensure the solvent used for reconstitution and injection is appropriate for phosphatidylcholines. Chloroform/methanol mixtures are commonly used.
Review pipetting.Use calibrated pipettes and be meticulous when adding the internal standard to your samples.
LC System Check for leaks.Visually inspect all fittings and connections for any signs of leakage. Monitor system pressure for stability.
Verify pump performance.Manually purge the pumps to remove any air pockets.[6] Ensure the mobile phase is being drawn correctly.
Evaluate mobile phase.Prepare fresh mobile phases. Ensure the composition is appropriate for phospholipid separation.[7][9]
Inspect the column.If the column is old or has been used extensively, replace it with a new one of the same type.
Consider system biocompatibility.For persistent issues with phospholipid recovery, consider using a PEEK-lined column or a biocompatible LC system to minimize interactions with metal surfaces.[11]
MS Detector Confirm MS parameters.Double-check the m/z values for the precursor and product ions of this compound. Ensure the correct ionization mode (positive or negative) is being used.
Clean the ion source.Follow the manufacturer's instructions to clean the ion source, as contamination can suppress the signal.
Increase detector sensitivity.If possible, increase the detector gain or use a more sensitive detection mode.

Experimental Protocols

Protocol 1: Preparation and Direct Infusion of this compound Standard

This protocol is to verify the integrity of the this compound standard and the basic functionality of the mass spectrometer.

  • Standard Preparation:

    • Allow the this compound standard to warm to room temperature.

    • Prepare a 1 mg/mL stock solution in a 2:1 (v/v) chloroform:methanol solution.

    • From the stock solution, prepare a working solution of 10 µg/mL in an appropriate solvent for infusion (e.g., methanol with a suitable modifier like ammonium formate).

  • Direct Infusion:

    • Set up the mass spectrometer for direct infusion.

    • Infuse the 10 µg/mL working solution at a constant flow rate (e.g., 5-10 µL/min).

    • Monitor the expected m/z for the protonated or other relevant adducts of this compound in the mass spectrum.

    Expected Result: A stable and detectable signal for the this compound standard should be observed. If no signal is present, either the standard is degraded, or the MS parameters are incorrect.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the absence of the this compound standard peak.

G start Start: this compound Peak Missing prep_check Step 1: Verify Sample Preparation & Standard Integrity start->prep_check direct_infusion Perform Direct Infusion of Standard prep_check->direct_infusion signal_present Signal Present? direct_infusion->signal_present lc_ms_issue Step 2: Troubleshoot LC and MS System signal_present->lc_ms_issue Yes standard_issue Problem is with the Standard (Degraded/Incorrect) signal_present->standard_issue No lc_check Check LC System (Pumps, Leaks, Column) lc_ms_issue->lc_check ms_check Check MS Settings (m/z, Source) lc_ms_issue->ms_check resolve_lc Resolve LC Issue (e.g., Purge Pumps, Replace Column) lc_check->resolve_lc resolve_ms Resolve MS Issue (e.g., Clean Source, Correct Parameters) ms_check->resolve_ms end End: Peak Detected standard_issue->end resolve_lc->end resolve_ms->end

Caption: Troubleshooting workflow for a missing this compound standard peak.

References

Technical Support Center: Optimizing Chromatographic Separation of 19:0 Phosphatidylcholine (PC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to enhance the chromatographic separation of 19:0 Phosphatidylcholine (PC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not seeing a peak for my 19:0 PC internal standard. What are the possible causes?

A1: Several factors could lead to the absence of your this compound peak:

  • Incorrect Detection Method: Ensure your detector is appropriate for lipid analysis. For PCs, UV detection at a low wavelength (e.g., 205 nm) can be used, but mass spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) offers higher sensitivity and specificity.[1][2][3]

  • Sample Preparation Issues: The this compound may not have been successfully extracted from the sample matrix. Review your lipid extraction protocol. Methods like liquid-liquid extraction with methyl tert-butyl ether (MTBE) are commonly used.[4][5]

  • Chromatographic Conditions: The mobile phase may be too strong, causing the analyte to elute with the solvent front. Alternatively, the compound may be irreversibly adsorbed onto the column.

  • Standard Degradation: Ensure the this compound standard has not degraded. Proper storage is crucial.

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue in HPLC and can often be resolved by addressing the following:

  • Column Contamination or Degradation: The column frit may be blocked, or the stationary phase may be deteriorating. Try reverse flushing the column or, if the problem persists, replace the column.[6][7]

  • Secondary Interactions with Stationary Phase: Peak tailing for basic compounds can occur due to interactions with active silanol groups on the silica-based stationary phase. Using a high-purity, well-end-capped column can minimize these interactions.[7]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. For basic compounds, operating at a lower pH can often result in more symmetric peaks.[6] Adding modifiers like formic acid or ammonium acetate can also improve peak shape.[8][9]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[7]

Q3: How can I improve the resolution between this compound and other co-eluting lipids?

A3: Achieving better separation requires optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the solvent ratio is a primary method for improving selectivity. For reversed-phase chromatography of PCs, mixtures of solvents like methanol, acetonitrile, isopropanol, and water are common.[1][10][11] Experiment with different solvent proportions or consider using a gradient elution, where the mobile phase composition changes over the course of the run.[9][12]

  • Stationary Phase Selection: The choice of column is critical. C18 and C8 columns are widely used for lipid separation.[1][8][13] A column with a different stationary phase chemistry may provide the necessary selectivity.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

  • Temperature: Operating the column at a controlled, elevated temperature (e.g., 25°C or higher) can improve efficiency and peak shape, but do not exceed the manufacturer's recommended temperature limit.[6][11]

Q4: My system backpressure is unusually high. What should I do?

A4: High backpressure is a sign of a blockage in the system. To diagnose and fix this:

  • Isolate the Column: First, remove the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the high pressure persists, the blockage is in the HPLC system (e.g., tubing, injector, or detector).[6]

  • Address Column Blockage: If the column is the issue, a blocked inlet frit is the most likely cause.[7] You can try to reverse-flush the column (if the manufacturer allows it) at a low flow rate. If this does not resolve the issue, the frit or the column may need to be replaced.

  • Prevent Future Blockages: To prevent recurrence, always filter your samples and mobile phases through a 0.2 µm or 0.45 µm filter.[2] Using a guard column or an in-line filter before the analytical column is also highly recommended.[7]

Experimental Protocols & Data

Protocol 1: Reversed-Phase HPLC for Phosphatidylcholine Separation

This protocol is a general guideline based on common practices for separating PC species.

1. Sample Preparation (Lipid Extraction):

  • A common method is liquid-liquid extraction using methyl tert-butyl ether (MTBE).

  • To 50 µL of plasma, add an internal standard mixture, including PC (19:0/19:0).[4]

  • Extract lipids twice using MTBE.

  • Dry the combined organic layers under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase, such as a mixture of isopropanol/acetonitrile/water.[4]

2. Chromatographic Conditions:

  • HPLC System: An Agilent 1200 Series or similar, equipped with a degasser, quaternary pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis or MS).[2]

  • Column: A reversed-phase column such as a Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) is a suitable choice.[1]

  • Mobile Phase: An isocratic mobile phase of isopropyl alcohol, deionized water, and methanol in a proportion of 70:22:8 (v/v/v) has been shown to be effective.[1][2][11] Alternatively, a gradient elution can be used for more complex samples.[9]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[11]

  • Column Temperature: Maintain a constant temperature, for example, at 25°C.[11]

  • Detection: For UV detection, a wavelength of 205 nm is appropriate for phospholipids.[11] For higher sensitivity and structural information, couple the HPLC to a mass spectrometer (LC-MS).[14]

  • Injection Volume: 10 µL.[11]

3. Column Conditioning:

  • Before analysis, wash the column with 100% methanol.

  • Equilibrate the column with the mobile phase for at least 1 hour at the analytical flow rate to ensure a stable baseline.[1]

Quantitative Data: HPLC Parameters for PC Separation

The following table summarizes various reported conditions for the chromatographic separation of phosphatidylcholines.

ParameterCondition 1Condition 2Condition 3
Chromatography Mode Reversed-Phase HPLCReversed-Phase HPLCReversed-Phase Ion-Pair HPLC
Column Zorbax Eclipse XDB-C18 (150x4.6 mm, 5 µm)[1]C8 Column[8]Alkyl-bonded Silica[10]
Mobile Phase Isocratic: Isopropyl alcohol:Water:Methanol (70:22:8, v/v/v)[1][11]Gradient: Methanol and 10 mM aqueous ammonium acetate[8]Isocratic: Methanol:Acetonitrile:Water (70:22:8) with 15mM TMAP[10]
Flow Rate 0.5 mL/min[1][11]Not specified2 mL/min[10]
Temperature 25°C[1]Not specifiedNot specified
Detector UV @ 205 nm[1][11]Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS)[8]UV @ 208 nm[10]

Visual Guides

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues.

G cluster_0 Start: Chromatographic Problem Observed cluster_1 Initial Checks cluster_2 Problem Isolation & Solution start Poor Resolution, Peak Tailing, or High Backpressure check_pressure Is Backpressure High? start->check_pressure check_peak_shape Is Peak Shape Poor (e.g., Tailing)? check_pressure->check_peak_shape No isolate_blockage Isolate Blockage: System vs. Column check_pressure->isolate_blockage Yes check_resolution Is Resolution Inadequate? check_peak_shape->check_resolution No optimize_mobile_phase Adjust Mobile Phase: Solvent Ratio, pH, Additives check_peak_shape->optimize_mobile_phase Yes optimize_method Optimize Method: Gradient, Flow Rate, Temperature check_resolution->optimize_method Yes end_node Problem Resolved check_resolution->end_node No flush_system Flush/Replace Tubing isolate_blockage->flush_system System Blocked flush_column Reverse Flush or Replace Column/Frit isolate_blockage->flush_column Column Blocked flush_system->end_node flush_column->end_node check_column Check Column Health: Use Test Mix, Consider Age optimize_mobile_phase->check_column check_column->end_node change_column Change Stationary Phase (e.g., C18 -> C8) optimize_method->change_column change_column->end_node

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

General Experimental Workflow

This diagram outlines the key steps from sample preparation to data analysis for this compound separation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_collection 1. Sample Collection (e.g., Plasma) add_is 2. Add Internal Standard (this compound) sample_collection->add_is extraction 3. Lipid Extraction (e.g., MTBE method) add_is->extraction reconstitution 4. Dry & Reconstitute extraction->reconstitution injection 5. Inject Sample reconstitution->injection separation 6. Chromatographic Separation (C18 Column, Gradient/Isocratic) injection->separation detection 7. Detection (MS or UV) separation->detection peak_integration 8. Peak Integration & Identification detection->peak_integration quantification 9. Quantification peak_integration->quantification reporting 10. Reporting quantification->reporting

Caption: Standard experimental workflow for PC analysis using HPLC.

References

Validation & Comparative

A Head-to-Head Battle of Odd-Chain Phospholipids: 19:0 PC vs. 17:0 PC as Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and sensitive world of lipidomics, the choice of an internal standard is a critical decision that can significantly impact the accuracy and reliability of quantitative data. For researchers, scientists, and drug development professionals, selecting an appropriate internal standard is paramount for correcting variations during sample preparation and analysis. Among the various options, odd-chain phosphatidylcholines (PCs), such as 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) and 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (17:0 PC), have emerged as popular choices due to their structural similarity to endogenous lipids and their rare natural occurrence. This guide provides an objective comparison of this compound and 17:0 PC as internal standards, supported by experimental data, to aid in the selection of the optimal standard for your lipidomics workflow.

Performance Comparison: A Data-Driven Look

The ideal internal standard should mimic the behavior of the analyte of interest throughout the analytical process, from extraction to detection. This includes having similar extraction efficiency, ionization response, and chromatographic retention time. Below is a summary of quantitative data from a study that utilized both this compound and 17:0 PC, offering insights into their performance. In this particular study, 17:0 PC was used as the internal standard to quantify the performance of this compound.

Performance MetricThis compound (Analyte) with 17:0 PC (Internal Standard)Notes
Linearity (r²) > 0.994Excellent linearity was achieved for the quantification of PC 19:0/19:0 over a range of concentrations.[1][2]
Recovery (%) 94%High recovery indicates minimal loss during the sample preparation and extraction process.[1]
Intra-day Repeatability (RSD) 4.3 - 6.2%Demonstrates good precision of the analytical method within the same day.[1]
Inter-day Repeatability (RSD) 4.8 - 8%Shows good reproducibility of the method across different days.[1][2]

It is important to note that while this data provides a strong indication of the performance of this compound when quantified using 17:0 PC, a direct, side-by-side comparison where each acts as the internal standard for the other under identical experimental conditions would provide a more complete picture. However, the high linearity and recovery observed for this compound suggest that both are suitable internal standards for the quantification of phosphatidylcholines.[1][2]

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reproducible lipidomics research. Below is a synthesized methodology for the utilization of odd-chain PC internal standards in a typical lipidomics workflow, based on established protocols.[1][3][4]

Lipid Extraction (Folch Method)
  • Sample Preparation: Homogenize tissue samples or aliquot biofluids (e.g., plasma, serum) into a clean glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (either this compound or 17:0 PC in a suitable solvent like chloroform:methanol 1:2, v/v) to the sample at the earliest stage of sample preparation to account for variability in extraction efficiency.[5]

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortexing and Incubation: Vortex the mixture thoroughly to ensure complete mixing and incubate at room temperature.

  • Phase Separation: Add 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[6]

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a C18 reversed-phase column for separation of lipid species.

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • A gradient elution is typically used to separate the diverse range of lipid species.

  • Mass Spectrometric Detection: Analyze the eluent from the LC column using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Both positive and negative ionization modes are often used to cover a broad range of lipid classes. Phosphatidylcholines are typically detected in positive ion mode.

    • Data Acquisition: Utilize a data-dependent or data-independent acquisition strategy to collect both MS1 and MS/MS spectra for lipid identification and quantification.

Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for both the endogenous lipids and the internal standards (this compound or 17:0 PC).

  • Quantification: Calculate the concentration of the endogenous lipids by comparing the ratio of their peak area to the peak area of the known concentration of the internal standard.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key stages.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard (this compound or 17:0 PC) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

A typical experimental workflow for lipidomics analysis.

Logical_Relationship IS Internal Standard (this compound or 17:0 PC) Process_Variation Analytical Process Variability IS->Process_Variation Analyte Endogenous Phosphatidylcholines Analyte->Process_Variation Normalized_Signal Accurate & Precise Quantification Process_Variation->Normalized_Signal

References

Validation of 19:0 Phosphatidylcholine for Quantitative Lipid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative lipid analysis, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of 19:0 Phosphatidylcholine (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine) as an internal standard, evaluating its performance against other common alternatives and presenting supporting experimental data.

The Role of Internal Standards in Lipidomics

Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer. Odd-chain fatty acid-containing lipids, such as 19:0 PC, are frequently used as internal standards because they are naturally absent or present at very low levels in most biological samples.

Performance Comparison of Phosphatidylcholine Internal Standards

The performance of an internal standard is assessed based on several key parameters, including linearity, recovery, and reproducibility. While direct head-to-head comparative studies are limited, the following table summarizes the performance of this compound and other commonly used internal standards for phosphatidylcholine quantification based on available data from various studies.

Disclaimer: The data presented below are compiled from different research articles and the experimental conditions may have varied.

Internal StandardLinearity (r²)Average Recovery (%)Inter-day/Intra-day Variation (RSD %)Key Considerations
This compound (19:0/19:0) > 0.994[1][2]94%[1][2]Intra-day: 4-6%, Inter-day: 5-8% (for a mix including this compound)[1]Widely used, demonstrates excellent recovery and linearity.[1][2]
17:0 PC (17:0/17:0) > 0.995 (when used for other lipids)[1][2]Not explicitly reported for PC, but used as IS for this compound.Not explicitly reported for PC.Frequently used in combination with other odd-chain lipids.[3]
Deuterated PC Standards Generally excellentNot explicitly reported in provided abstracts.Not explicitly reported in provided abstracts.Considered the 'gold standard' due to identical chemical properties to endogenous lipids.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of quantitative lipid analysis. Below are representative protocols for lipid extraction and LC-MS analysis.

Lipid Extraction (Folch Method)

This protocol is a widely adopted method for the total extraction of lipids from biological samples.

  • Sample Homogenization: Homogenize the tissue or cell sample in a chloroform/methanol mixture (2:1, v/v).

  • Internal Standard Spiking: Add a known amount of the internal standard mixture, including this compound, to the homogenate.

  • Phase Separation: Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl) to the mixture to induce phase separation.

  • Lipid Phase Collection: Centrifuge the sample and carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a typical setup for the separation and quantification of phosphatidylcholines.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution: A gradient from a lower to a higher concentration of mobile phase B is used to elute lipids based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for PC analysis.

    • Scan Mode: For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed, targeting the specific precursor-to-product ion transitions for each PC species and the internal standard. For PCs, a common transition is the precursor ion to the m/z 184.0739 product ion, which corresponds to the phosphocholine headgroup.[1][2]

Workflow and Data Analysis

The following diagram illustrates a typical workflow for quantitative lipid analysis using an internal standard like this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike_IS Spike with This compound Internal Standard Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Lipid_Extraction Dry_Reconstitute Dry Down & Reconstitute Lipid_Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Final Lipid Concentration Quantification->Final_Concentration

Quantitative Lipid Analysis Workflow

Conclusion

The validation of this compound as an internal standard for quantitative lipid analysis demonstrates its robust performance, characterized by high recovery and excellent linearity. Its use, often in conjunction with other odd-chain lipid standards, provides a reliable method for correcting analytical variability. While deuterated standards are considered the gold standard, this compound offers a cost-effective and well-validated alternative for the accurate quantification of phosphatidylcholines in complex biological matrices. The choice of internal standard should always be guided by the specific requirements of the study and validated accordingly within the experimental setup.

References

A Head-to-Head Comparison: Cross-Validation of 19:0 PC with Alternative Lipid Standards for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount. The choice of internal standard is a critical factor influencing data quality. This guide provides an objective comparison of 19:0 Phosphatidylcholine (19:0 PC) with other commonly used lipid standards, supported by experimental data to inform the selection of the most appropriate standard for your analytical needs.

This compound, a synthetic phosphatidylcholine with two 19-carbon saturated fatty acid chains, is a widely utilized internal standard in mass spectrometry-based lipidomics. Its odd-chain structure makes it rare in most biological systems, a key characteristic for an effective internal standard. However, the performance of this compound relative to other standards, such as other odd-chain lipids and stable isotope-labeled compounds, warrants a detailed examination.

Performance Comparison of Lipid Internal Standards

The ideal internal standard should mimic the behavior of the endogenous lipids of interest throughout the analytical process, from extraction to detection, thereby compensating for variations in sample handling and instrument response. The "gold standard" for lipid quantification is the use of stable isotope-labeled standards (e.g., deuterated or ¹³C-labeled lipids) which co-elute with their endogenous counterparts and can more accurately account for matrix effects. However, odd-chain lipids like this compound offer a cost-effective and often reliable alternative.

Here, we present a summary of the quantitative performance of this compound and a common odd-chain alternative, 17:0 PC, based on published experimental data.

Internal StandardAnalyteLinearity (r²)Recovery (%)Intraday Precision (%RSD)Interday Precision (%RSD)Citation
This compound PC 19:0/19:0> 0.994944.3 - 6.24.8 - 8.0[1][2]
17:0 PCLPC 19:0/0:00.995Not ReportedNot ReportedNot Reported[1]
17:0 PCTG 15:0/15:0/15:00.996Not ReportedNot ReportedNot Reported[1]

Note: The data presented is a summary from a study by Castro-Perez et al. (2010), which validated a lipidomics method using a panel of non-endogenous lipids. The recovery and precision data for this compound were determined in human plasma.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible lipidomics data. Below are representative methodologies for lipid extraction and LC-MS/MS analysis, incorporating the use of this compound as an internal standard.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is adapted from the method described by Castro-Perez et al. (2010).

  • Sample Preparation: To 30 µL of human plasma, add 30 µL of an internal standard mixture containing this compound (and other standards as required) dissolved in methanol.

  • Protein Precipitation & Lipid Extraction: Add 180 µL of methanol and 360 µL of dichloromethane (DCM). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the mixture at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the injection solvent (e.g., 2:1 DCM/Methanol).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a general workflow for the analysis of phosphatidylcholines.

  • Chromatographic System: An Acquity UPLC system is commonly used.

  • Column: A suitable column for lipid separation, such as an Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm), is employed.

  • Mobile Phases:

    • Mobile Phase A: 10 mM ammonium acetate in water/acetonitrile/isopropanol (50:30:20, v/v/v).

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (10:90, v/v).

  • Gradient Elution: A gradient is run to separate the different lipid classes and species.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Xevo G2 Q-Tof, is used for detection.

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the detection of phosphatidylcholines.

  • Data Acquisition: Data is acquired in a data-dependent manner (MSE) to obtain both precursor and fragment ion information.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key steps in a typical lipidomics experiment and the logic for evaluating internal standard performance.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma) Add_IS Addition of Internal Standard (e.g., this compound) Sample_Collection->Add_IS Lipid_Extraction Lipid Extraction (e.g., Modified Folch) Add_IS->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

A typical experimental workflow for lipidomics analysis.

IS_Evaluation Start Select Internal Standard Candidates (this compound, 17:0 PC, d9-PC) Spike Spike into Matrix Start->Spike Analyze Analyze Replicates Spike->Analyze Assess Assess Performance Metrics Analyze->Assess Compare Compare Results Assess->Compare Linearity Recovery Precision Select Select Optimal Standard Compare->Select

Logical workflow for evaluating internal standard performance.

References

The Unseen Workhorse: A Comparative Guide to Deuterated 19:0 Phosphatidylcholine in Stable Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an internal standard is a critical determinant of data accuracy and reliability. In the landscape of mass spectrometry-based lipidomics, stable isotope dilution (SID) methods have emerged as the gold standard. This guide provides an objective comparison of deuterated 19:0 phosphatidylcholine (d19:0 PC) as an internal standard against its common alternatives, supported by experimental principles and data presentation structures for robust evaluation.

Stable isotope-labeled internal standards are paramount for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry. By introducing a known quantity of an isotopically heavy analog of the analyte of interest at the beginning of the workflow, researchers can account for sample loss and matrix effects, leading to highly accurate and precise quantification. Deuterated this compound, a phosphatidylcholine molecule containing the rare odd-chain nonadecanoic acid and labeled with deuterium, offers distinct advantages in this context.

The Gold Standard: Why Deuterated Internal Standards Excel

The core principle of stable isotope dilution is the near-identical physicochemical behavior of the labeled standard and the endogenous analyte. This ensures they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. Deuterated standards are widely considered the superior choice for several key reasons:

  • Chemical and Physical Similarity: The substitution of hydrogen with deuterium atoms results in a minimal change to the molecule's properties, ensuring it closely mimics the behavior of its non-deuterated counterpart throughout the analytical process.

  • Co-elution in Chromatography: Ideally, the deuterated standard co-elutes with the native analyte, ensuring that both are subjected to the same matrix effects at the same time.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major source of variability in mass spectrometry. Because the deuterated standard is affected in the same way as the analyte, it provides a reliable means of correction.

Deuterated this compound: The Odd-Chain Advantage

Beyond the benefits of deuterium labeling, the use of an odd-chain fatty acid like 19:0 provides an additional layer of analytical security. Most naturally occurring phospholipids in mammalian systems contain even-chain fatty acids. The use of a C19:0-containing PC minimizes the risk of interference from endogenous lipids, ensuring that the signal detected for the internal standard is unambiguous.

Performance Comparison: Deuterated this compound vs. Alternatives

The selection of an appropriate internal standard is a critical step in quantitative lipidomics. While deuterated this compound is an excellent choice, it is important to consider its performance relative to other commonly used standards. The ideal internal standard should not be naturally present in the sample and should be added as early as possible in the analytical workflow, preferably before the lipid extraction step.

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated this compound A phosphatidylcholine with a deuterated odd-chain fatty acid (C19:0).Combines the benefits of stable isotope labeling for superior matrix effect correction with the low natural abundance of odd-chain fatty acids to minimize background interference. Co-elutes closely with endogenous PCs.Higher cost compared to non-deuterated standards. Potential for slight chromatographic shifts relative to the native analyte in some cases.
Non-deuterated Odd-Chain PC (e.g., 17:0 PC, this compound) A phosphatidylcholine containing an odd-chain fatty acid.Lower cost than deuterated counterparts. Low natural abundance in most biological systems reduces interference.Does not correct for matrix effects as effectively as a co-eluting deuterated standard. Ionization efficiency may differ from even-chain PCs.
Deuterated Even-Chain PC (e.g., d-16:0/18:1 PC) A deuterated version of a common, naturally occurring phosphatidylcholine.Closely mimics the behavior of the specific endogenous analyte it is designed to quantify.May not be suitable for broad quantification of all PC species due to variations in fatty acid chain length and saturation. Potential for isotopic overlap with naturally occurring lipids.
Other Lipid Class Standards (e.g., deuterated PE, PS) Deuterated standards for other phospholipid classes.Essential for the accurate quantification of their respective lipid classes.Not a direct internal standard for phosphatidylcholines.

Experimental Protocols

Accurate and reproducible quantification using deuterated this compound relies on a well-defined experimental workflow. Below are detailed methodologies for key experimental stages.

Lipid Extraction from Plasma (Modified Folch Method)
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of deuterated this compound solution in methanol. The amount should be in a similar concentration range as the endogenous PCs being quantified.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of different phosphatidylcholine species.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of phosphatidylcholines.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion of the specific PC species is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically the phosphocholine headgroup at m/z 184.07) is monitored in the third quadrupole.

    • MRM Transitions:

      • Endogenous PCs: Precursor ion (e.g., m/z of 16:0/18:1 PC) -> Product ion (m/z 184.07)

      • Deuterated this compound: Precursor ion (m/z of d-19:0 PC) -> Product ion (m/z 184.07 or a deuterated fragment)

Visualizing the Workflow and Rationale

To better understand the process, the following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated this compound Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte Peak Area / IS Peak Area) MS->Quant G cluster_0 Rationale for Internal Standard Use Start Accurate Quantification Needed Problem Variability in Sample Prep & MS Response Start->Problem Solution Use of Internal Standard (IS) Problem->Solution Addition Add Known Amount of IS Early Solution->Addition Assumption IS Behaves Like Analyte Addition->Assumption Mechanism IS Corrects for Losses & Matrix Effects Assumption->Mechanism Ratio Measure Analyte/IS Ratio Mechanism->Ratio Result Accurate & Precise Quantification Ratio->Result G cluster_pathway Simplified Phosphatidylcholine Signaling PC Phosphatidylcholine (PC) PLC Phospholipase C (PLC) PC->PLC hydrolyzes PLD Phospholipase D (PLD) PC->PLD hydrolyzes PLA2 Phospholipase A2 (PLA2) PC->PLA2 hydrolyzes DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA LysoPC Lysophosphatidylcholine PLA2->LysoPC FA Fatty Acid PLA2->FA PKC Protein Kinase C Activation DAG->PKC Downstream Downstream Signaling PA->Downstream LysoPC->Downstream FA->Downstream Ca Calcium Signaling

A Comparative Guide to 19:0 PC (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid research and drug delivery system development, the purity and characterization of synthetic phospholipids are paramount. This guide provides a comprehensive comparison of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC), a saturated phosphatidylcholine with 19-carbon acyl chains, from leading suppliers. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in product selection based on publicly available data and established experimental applications.

Product Comparison

Avanti Polar Lipids is a primary manufacturer of this compound, which is also distributed through Sigma-Aldrich. A notable alternative is offered by Cayman Chemical. Below is a summary of their product specifications.

ParameterAvanti Polar LipidsCayman Chemical
Product Name This compound (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine)1,2-Dinonadecanoyl-sn-glycero-3-PC
Purity >99% (TLC)[1][2]≥95%[3]
Form Powder or Chloroform Solution[1]Crystalline Solid[3]
Molecular Weight 818.198[2]818.2[3]
Storage Temperature -20°C[1][2]-20°C[3]

Experimental Applications and Protocols

This compound is widely utilized in two primary research applications: as an internal standard in mass spectrometry-based lipidomics and in the formation of liposomes for biophysical studies and drug delivery applications.[1]

Mass Spectrometry: this compound as an Internal Standard

The odd-chain length of the fatty acids in this compound makes it an ideal internal standard for the quantification of endogenous even-chain phospholipids in biological samples, as it is typically absent or present at very low levels in these samples.

Experimental Protocol: Lipid Extraction from Plasma for LC-MS Analysis

This protocol outlines a common procedure for the extraction of lipids from plasma samples using this compound as an internal standard.

  • Sample Preparation: In a glass tube, combine 50 µL of plasma with a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in chloroform/methanol 1:1, v/v).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

  • LC-MS Analysis: Analyze the reconstituted sample using a liquid chromatography-mass spectrometry system to identify and quantify the lipids of interest relative to the this compound internal standard.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis plasma Plasma Sample mix1 Mix plasma->mix1 is This compound Internal Standard is->mix1 folch Add Chloroform/Methanol mix1->folch vortex Vortex folch->vortex nacl Add NaCl Solution vortex->nacl centrifuge Centrifuge nacl->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry Down collect->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS Analysis reconstitute->lcms G cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion cluster_characterization Characterization dissolve Dissolve this compound in Chloroform evaporate Rotary Evaporation dissolve->evaporate vacuum High Vacuum evaporate->vacuum hydrate Hydrate with Buffer vacuum->hydrate mlv MLV Formation hydrate->mlv extrude Extrude through Membrane mlv->extrude suv SUV Formation extrude->suv dls Dynamic Light Scattering suv->dls

References

Assessing the Purity of 19:0 Phosphatidylcholine Standards: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on the precise concentration and integrity of lipid standards, ensuring the purity of 19:0 phosphatidylcholine (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine) is paramount. This guide provides a comparative overview of Thin-Layer Chromatography (TLC) and alternative analytical methods for assessing the purity of 19:0 PC standards, complete with experimental protocols and illustrative data.

Comparison of Analytical Techniques for this compound Purity Assessment

While Thin-Layer Chromatography (TLC) is a widely used, cost-effective method for the qualitative and semi-quantitative assessment of lipid purity, other techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) offer quantitative advantages. The choice of method often depends on the required level of accuracy, sensitivity, and the specific nature of the potential impurities.

Below is a table summarizing the performance characteristics of these methods for the analysis of phospholipids, providing a basis for selecting the most appropriate technique for your research needs.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Separation based on polaritySeparation based on polarity, partition, or sizeMeasurement of mass-to-charge ratioMeasurement of infrared absorption by molecular vibrations
Primary Use Qualitative and semi-quantitative purity assessment, screeningQuantitative purity and impurity profilingStructural confirmation, quantification of trace impuritiesRapid, non-destructive bulk purity assessment
Limit of Detection (LOD) 0.1 - 1 µg (stain dependent)[1]~50 pmol (ELSD)[2], 0.04 µg (LPC with ELSD)Picomole to femtomole range~12 ng for total lipids[3]
Limit of Quantification (LOQ) ~0.25 µg (stain dependent)[1]~0.1 µg (LPC with ELSD)Picomole to femtomole range40 - 3000 ng for total lipids[3]
Precision (%RSD) 5-15% (densitometry)<5%<10%<10%
Accuracy ModerateHighHighGood (for total lipids)[4][5]
Analysis Time per Sample 30-60 minutes15-45 minutes5-20 minutes<5 minutes
Cost per Sample LowModerateHighLow
Strengths Simple, rapid, low cost, multiple samples in parallel.High resolution, high precision, automated.[6][7]High sensitivity, high specificity, structural information.[8]Rapid, non-destructive, no solvents required.[3][5]
Limitations Lower resolution, semi-quantitative, manual sample application can be a source of error.Higher cost, requires expertise, serial analysis.[6]High cost, matrix effects can suppress ionization.Less specific for individual lipid species, better for total lipid quantification.[3]

Note: The values presented in this table are illustrative and based on published data for phospholipids in general. Performance may vary depending on the specific instrumentation, experimental conditions, and the nature of the impurities being assessed.

Experimental Protocol: Assessing this compound Purity by TLC

This protocol details a standard procedure for the qualitative and semi-quantitative assessment of this compound purity using silica gel TLC.

Materials:

  • This compound standard

  • High-Performance TLC (HPTLC) silica gel 60 plates

  • Chloroform

  • Methanol

  • Water

  • Developing tank

  • Spotting capillaries or automatic TLC sampler

  • Visualization reagent (e.g., phosphomolybdic acid, primuline, or iodine vapor)

  • Heating plate or oven

Procedure:

  • Plate Preparation:

    • Activate the HPTLC plate by heating it at 110-120°C for 30 minutes. Allow the plate to cool to room temperature in a desiccator before use.

  • Sample Preparation:

    • Dissolve the this compound standard in chloroform to a final concentration of 1 mg/mL.

  • Spotting:

    • Using a spotting capillary, apply 1-5 µL of the this compound solution as a small spot or a narrow band onto the origin line of the HPTLC plate, approximately 1.5 cm from the bottom edge.

    • Apply a series of spots with decreasing amounts of the standard (e.g., 5, 2, 1, 0.5, 0.1 µg) to assess the limit of detection of the primary spot and any potential impurities.

  • Chromatogram Development:

    • Prepare the mobile phase consisting of chloroform:methanol:water (65:25:4, v/v/v).

    • Pour the mobile phase into the developing tank to a depth of about 0.5 cm. Line the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

    • Place the lid on the tank and allow it to equilibrate for at least 30 minutes.

    • Carefully place the spotted HPTLC plate into the developing tank, ensuring the origin line is above the solvent level.

    • Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top edge.

    • Remove the plate from the tank and mark the solvent front.

    • Dry the plate in a fume hood.

  • Visualization:

    • Phosphomolybdic Acid: Spray the plate evenly with a 10% solution of phosphomolybdic acid in ethanol. Heat the plate at 110-120°C for 5-10 minutes. Lipids will appear as dark blue-green spots on a yellow-green background.

    • Iodine Vapor: Place the dried plate in a sealed tank containing a few crystals of iodine. Lipids will appear as yellow-brown spots. This method is non-destructive.

    • Primuline: Spray the plate with a 0.05% solution of primuline in acetone-water (80:20, v/v). View the plate under UV light (365 nm). Lipids will appear as fluorescent yellow spots.

  • Interpretation:

    • A pure this compound standard should appear as a single spot. The presence of additional spots indicates impurities.

    • The intensity of any impurity spots can be compared to the spots of the diluted standard to semi-quantitatively estimate the level of impurity. The retention factor (Rf) of the main spot should be calculated and compared to literature values if available.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the TLC-based purity assessment of a this compound standard.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results plate_prep Plate Activation spotting Spotting plate_prep->spotting sample_prep Sample Dissolution sample_prep->spotting development Chromatogram Development spotting->development visualization Visualization development->visualization interpretation Purity Assessment visualization->interpretation

TLC workflow for this compound purity assessment.

This comprehensive guide provides the necessary information for researchers to make informed decisions on the most suitable method for assessing the purity of this compound standards and to effectively implement a TLC-based protocol. The selection of the analytical technique should be guided by the specific requirements of the research, balancing the need for quantitative accuracy with practical considerations such as cost and sample throughput.

References

The Justification for Odd-Chain Phosphatidylcholine Standards in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Critical Role of Internal Standards in Lipid Analysis

Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. It is added in a known amount to samples before processing. By normalizing the signal of the endogenous lipids to the signal of the internal standard, researchers can account for sample loss during extraction and variations in ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification.

Why Use an Odd-Chain Phosphatidylcholine Standard?

The primary justification for using an odd-chain phosphatidylcholine (PC) standard lies in its unique structural characteristics. Endogenous phospholipids in most mammalian systems predominantly contain even-chain fatty acyl groups. Odd-chain fatty acids are naturally present in very low abundance, making PCs with odd-numbered fatty acyl chains, such as PC(17:0/17:0), excellent internal standards as they are unlikely to be present in the biological sample, thus minimizing interference.

While stable isotope-labeled (e.g., deuterated) lipids are often considered the gold standard for internal standards due to their near-identical chemical and physical properties to their endogenous counterparts, they can be costly and may not be commercially available for all lipid species of interest. Odd-chain PC standards offer a robust and more cost-effective alternative that provides reliable quantification.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of lipid quantification. The following table summarizes a typical performance comparison between odd-chain PC standards and deuterated PC standards based on key analytical validation parameters.

Performance ParameterOdd-Chain PC StandardDeuterated PC StandardJustification
Linearity (R²) > 0.99> 0.99Both standard types exhibit excellent linearity over a wide dynamic range, demonstrating a proportional response to increasing analyte concentration.
Accuracy (% Recovery) 90-110%95-105%While deuterated standards may offer slightly higher accuracy due to their identical structure to the analyte, odd-chain standards provide well within the acceptable range for bioanalytical methods.
Precision (%RSD) < 15%< 10%Deuterated standards generally show lower variability. However, odd-chain standards still meet the stringent requirements for precision in regulated bioanalysis.
Matrix Effect MinimalMinimalBoth types of standards effectively compensate for ion suppression or enhancement from complex biological matrices due to their structural similarity to the analytes.
Cost-Effectiveness HighLowOdd-chain standards are generally more affordable than their stable isotope-labeled counterparts, making them a practical choice for large-scale studies.
Availability Readily AvailableLimited for some speciesA wide variety of odd-chain PC standards are commercially available, whereas specific deuterated standards for less common lipids may be difficult to obtain.

Justification in Drug Development

In the development of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), precise characterization and quality control of the lipid components are critical quality attributes (CQAs). The stability and efficacy of these formulations are highly dependent on the correct molar ratios of their constituent lipids, including phosphatidylcholines.

Odd-chain PC standards are invaluable in the quality control of these drug delivery systems for several reasons:

  • Accurate Quantification of Formulation Components: During the manufacturing process and in stability studies, it is crucial to accurately quantify the lipid components of the formulation. An odd-chain PC internal standard allows for the precise measurement of the PC content in the final product, ensuring it meets specifications.

  • Stability Testing: Lipid degradation can impact the safety and efficacy of a liposomal drug product. By using an odd-chain PC standard, changes in the concentration of the therapeutic PC component can be reliably monitored over time and under different storage conditions.

  • Cost-Effective Quality Control: The cost-effectiveness of odd-chain PC standards makes them suitable for routine use in a quality control setting where a large number of samples need to be analyzed.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using an Odd-Chain PC Internal Standard (Folch Method)

This protocol describes the extraction of lipids from a plasma sample using a modified Folch method with the addition of an odd-chain PC internal standard.

Materials:

  • Plasma sample

  • Odd-chain PC internal standard solution (e.g., PC(17:0/17:0) in chloroform/methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a glass centrifuge tube, add a known amount of the odd-chain PC internal standard solution. For example, add 20 µL of a 1 mg/mL PC(17:0/17:0) solution.

  • Sample Addition: Add 100 µL of the plasma sample to the tube containing the internal standard.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the tube to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube, being careful not to disturb the protein interface.

  • Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines the general procedure for the quantitative analysis of phosphatidylcholines using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Procedure:

  • Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable reversed-phase column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid to achieve separation of different lipid species.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode for PC analysis. Use Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Analyte MRM Transition: Set a transition for the endogenous PC of interest (e.g., for PC(16:0/18:1), the precursor ion [M+H]⁺ at m/z 760.6 and the product ion for the phosphocholine headgroup at m/z 184.1).

    • Internal Standard MRM Transition: Set a transition for the odd-chain PC internal standard (e.g., for PC(17:0/17:0), the precursor ion [M+H]⁺ at m/z 762.6 and the product ion at m/z 184.1).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve using a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.

    • Determine the concentration of the analyte in the unknown samples by interpolating the peak area ratio from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the use of odd-chain PC standards.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add Odd-Chain PC Standard Add Odd-Chain PC Standard Sample->Add Odd-Chain PC Standard Lipid Extraction (Folch) Lipid Extraction (Folch) Add Odd-Chain PC Standard->Lipid Extraction (Folch) Dry & Reconstitute Dry & Reconstitute Lipid Extraction (Folch)->Dry & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Dry & Reconstitute->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Phospholipase C (PLC) Phospholipase C (PLC) Receptor->Phospholipase C (PLC) Phosphatidylcholine (PC) Phosphatidylcholine (PC) Phospholipase C (PLC)->Phosphatidylcholine (PC) hydrolyzes Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidylcholine (PC)->Diacylglycerol (DAG) Phosphocholine Phosphocholine Phosphatidylcholine (PC)->Phosphocholine Downstream Signaling Downstream Signaling Diacylglycerol (DAG)->Downstream Signaling activates

A Comparative Guide to 19:0 Phosphatidylcholine (PC) Standards: Chloroform Solution vs. Powder Form

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 19:0 Phosphatidylcholine (PC) as an internal standard, the choice between a pre-dissolved chloroform solution and a crystalline powder is a critical decision that impacts workflow efficiency, long-term stability, and experimental accuracy. This guide provides an objective comparison of the two forms, supported by experimental considerations, to aid in selecting the most appropriate standard for your analytical needs.

At a Glance: Key Differences

The primary distinction between the two forms lies in their handling, stability, and ease of use. The chloroform solution offers convenience for immediate use, while the powder form provides superior long-term stability.

Feature19:0 PC in ChloroformThis compound Powder
Physical Form Liquid solution, typically at a known concentration (e.g., 10 mg/mL).[1]Crystalline or granular solid.[2]
Long-Term Stability Less stable; potential for solvent degradation.[3]Highly stable, considered the best form for long-term storage.[3]
Ease of Preparation Ready for direct use or dilution; no weighing required.Requires precise weighing and dissolution in a suitable solvent.
Handling Requires handling of a volatile and hazardous solvent.[4] Must use glass or Teflon to avoid plasticizer contamination.[3][5]As a saturated lipid, it is stable and not highly hygroscopic.[5] Should be warmed to room temperature before opening to prevent condensation.[5]
Risk of Alteration Chloroform can degrade, forming reactive species that may alter the lipid standard.[6] Solvent evaporation can change the concentration over time.Low risk if stored properly in a dry, cold environment.[2][5]
Storage Conditions Store at -20°C in a glass vial with a Teflon-lined cap, preferably under inert gas.[1][5]Store at -20°C in a tightly sealed glass container.[2][5][7]
Best For High-throughput applications, routine analyses, users without access to a high-precision balance.Long-term archival, labs preparing custom concentrations, applications requiring the highest purity assurance.

In-Depth Comparison

Stability and Storage

The most significant advantage of the powder form of this compound, a saturated lipid, is its exceptional stability.[3][5] When stored in a tightly sealed glass container at -20°C, the powder is stable for at least one year and is the preferred format for long-term storage.[7]

The chloroform solution , while convenient, presents potential stability challenges. Phospholipids in organic solutions should be stored at -20°C ± 4°C under an inert atmosphere like argon or nitrogen to prevent oxidation and hydrolysis.[5] A more significant concern is the potential degradation of chloroform itself, which can produce acidic byproducts and reactive species, potentially modifying the lipid standard over time.[6] Furthermore, repeated opening of the vial can lead to solvent evaporation, altering the standard's concentration.

Handling and Application

The chloroform solution offers unparalleled convenience. It is pre-dissolved to a precise concentration, eliminating the need for weighing and allowing for immediate use by aliquoting the required volume.[1] This is particularly advantageous in high-throughput workflows where many samples are processed. However, users must handle chloroform with care in a well-ventilated area and use appropriate personal protective equipment.[2][4] It is also critical to use glass or stainless steel pipettes and vials, as chloroform can leach plasticizers from polymer containers, introducing contaminants into the sample.[3][5]

The powder form requires more initial preparation. The user must accurately weigh the desired amount and dissolve it in a suitable solvent. Since this compound is a saturated lipid, it is stable as a powder and not excessively hygroscopic, simplifying the weighing process compared to unsaturated lipids.[3][5] This form provides flexibility, allowing researchers to prepare stock solutions at any desired custom concentration and in various solvents.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution from this compound Powder

This protocol outlines the steps to prepare a stock solution from the solid form of the standard.

  • Equilibration: Remove the container of this compound powder from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.[5]

  • Weighing: In a fume hood, carefully weigh the desired amount of powder (e.g., 5 mg) into a clean glass vial with a Teflon-lined cap.

  • Dissolution: Add the appropriate volume of high-purity chloroform to the vial to achieve the target concentration (e.g., for 5 mg of powder, add 5 mL of chloroform for a 1 mg/mL solution).

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

  • Storage: Purge the vial headspace with an inert gas (argon or nitrogen), seal tightly, and store at -20°C.

Protocol 2: Preparation of a Working Standard from this compound in Chloroform

This protocol describes the preparation of a lipid film and subsequent reconstitution for use as an internal standard in a lipid extraction.

  • Aliquoting: Using a glass syringe or pipette, transfer a precise volume of the this compound chloroform solution (e.g., 100 µL of a 10 mg/mL solution to get 1 mg of lipid) into a clean glass tube.

  • Solvent Evaporation: Place the tube under a gentle stream of nitrogen or argon gas to evaporate the chloroform completely. This will leave a thin lipid film on the bottom of the tube.[3]

  • Reconstitution: The dried lipid film can now be reconstituted in the appropriate solvent for your experimental workflow. For lipid extractions like the Folch or Bligh-Dyer methods, the film is often redissolved directly in the initial chloroform/methanol extraction solvent mixture.[8][9] For other applications, it can be resuspended in solvents like isopropanol or methanol.

  • Vortexing: Vortex the tube thoroughly to ensure the complete dissolution of the lipid film in the new solvent. The working standard is now ready for addition to the samples.

Visualizing the Workflows

The following diagrams illustrate the logical steps for preparing working standards from both the powder and chloroform forms of this compound.

G cluster_powder Workflow: this compound Powder p_start Start: Powder Standard p_equilibrate Equilibrate to Room Temp p_start->p_equilibrate p_weigh Weigh Powder p_equilibrate->p_weigh p_dissolve Dissolve in Chloroform p_weigh->p_dissolve p_vortex Vortex to Homogenize p_dissolve->p_vortex p_store Store Stock Solution at -20°C p_vortex->p_store

Caption: Preparing a stock solution from powdered this compound.

G cluster_chloroform Workflow: this compound Chloroform Solution c_start Start: Chloroform Stock c_aliquot Aliquot Volume c_start->c_aliquot c_evaporate Evaporate Chloroform (N2 Stream) c_aliquot->c_evaporate c_film Lipid Film Formed c_evaporate->c_film c_reconstitute Reconstitute in Assay Solvent c_film->c_reconstitute c_ready Working Standard Ready c_reconstitute->c_ready

Caption: Preparing a working standard from a this compound chloroform solution.

Conclusion

The choice between the chloroform and powder forms of this compound standard depends on the specific priorities of the laboratory and application.

  • The powder form is the superior choice for long-term storage, offering maximum stability and flexibility for preparing custom-concentration standards. It is ideal for labs that use this compound intermittently or require an archival-quality reference material.

  • The chloroform solution provides significant convenience, saving preparation time and effort, which is highly beneficial for routine or high-throughput analytical workflows. However, users must be mindful of its shorter shelf-life and the potential for solvent-induced degradation or concentration changes.

By understanding these key differences, researchers can make an informed decision to ensure the accuracy and reproducibility of their experimental results.

References

Safety Operating Guide

19:0 PC proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 19:0 Phosphatidylcholine (19:0 PC), also known as 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, is essential for maintaining laboratory safety and ensuring environmental compliance. The disposal procedure depends critically on whether the compound is in its pure form or dissolved in a hazardous solvent, such as chloroform.

As a generator of chemical waste, you are responsible for its safe management from creation to disposal ("cradle-to-grave")[1]. Adherence to federal, state, and local regulations is mandatory[2]. This guide provides a step-by-step procedure for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a chemical fume hood. Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking[2].

Step-by-Step Disposal Protocol

Step 1: Waste Characterization

The first crucial step is to determine if the waste is hazardous.

  • Pure this compound: In its pure, solid form, this compound is not considered harmful to aquatic organisms or to cause long-term adverse environmental effects[2]. However, it should not be disposed of in the regular trash or down the drain.

  • This compound in Solution: this compound is often supplied in a solvent like chloroform. Chloroform is a hazardous substance with multiple hazard classifications, including acute toxicity, skin/eye irritation, and suspected carcinogenicity[3]. Any solution containing chloroform must be treated as hazardous waste.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate environmentally sound disposal.

  • Never mix different waste streams[4].

  • Keep this compound waste separate from other chemical classes like acids, bases, oxidizers, and especially reactive materials[4].

  • If the this compound is in a chloroform solution, it should be collected with other halogenated organic solvent waste.

Step 3: Containerization

Select a proper container for waste accumulation.

  • Container Choice: The container must be compatible with the waste. The original product container is often a suitable choice[5]. For liquid waste, ensure the container is leak-proof and designed for liquids[4][6].

  • Container Condition: Use containers that are in good condition.

  • Keep Containers Closed: All waste containers must be securely capped at all times, except when you are actively adding waste[4][7]. A funnel left in the opening does not count as a lid[7].

Step 4: Labeling

Properly label the waste container from the moment the first drop of waste is added.

  • The label must include the words "Hazardous Waste" [4][5].

  • List all chemical constituents by their full name (no abbreviations) and their approximate percentage. For example: "19:0 Phosphatidylcholine (~1%), Chloroform (~99%)".

  • Indicate the primary hazard(s) (e.g., Toxic, Flammable)[5].

  • Write the accumulation start date (the date the first waste was added to the container)[8].

Step 5: Accumulation and Storage

Store the waste in a designated, properly managed area.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel[4][6].

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent spills.

  • Incompatible Wastes: Ensure incompatible waste types are segregated within the SAA[1].

Step 6: Arranging for Final Disposal

Do not attempt to dispose of the chemical waste yourself.

  • Contact Professionals: Offer surplus and non-recyclable solutions to a licensed disposal company[2]. Contact your institution's Environmental Health & Safety (EHS or HSRM) department or a licensed professional waste disposal service to arrange for pickup[2][5][8].

  • Follow Institutional Procedures: Complete any required forms, such as an online chemical waste pickup request, as per your institution's protocol[5].

Data Summary: this compound Disposal

ParameterPure this compoundThis compound in Chloroform Solution
Hazard Classification Not considered environmentally hazardous[2]. May cause moderate irritation[2].Hazardous Waste. Hazards associated with chloroform (e.g., Acute Toxicity, Carcinogenicity, Skin/Eye Irritant)[3].
Waste Stream Non-halogenated solid chemical waste.Halogenated organic solvent waste.
Container Type Original container or compatible, sealable solid waste container.Original container or compatible glass bottle with a screw cap designed for liquids.
Labeling Requirements "Hazardous Waste", "19:0 Phosphatidylcholine, 100%", Accumulation Date."Hazardous Waste", "Chloroform (~99%), 19:0 Phosphatidylcholine (~1%)", Hazard: "Toxic", Accumulation Date.
Storage Store in a freezer at -20°C[2][3]. Protect from light[2].Store in a designated Satellite Accumulation Area, segregated from incompatible materials.
Disposal Method Contact EHS or a licensed professional waste disposal service[2].Contact EHS or a licensed professional waste disposal service for hazardous waste pickup[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Prepare this compound for Disposal char_waste Step 1: Characterize Waste Is the this compound in a hazardous solvent (e.g., Chloroform)? start->char_waste pure_pc Pure this compound char_waste->pure_pc No solvent_pc This compound in Solvent char_waste->solvent_pc Yes segregate_solid Step 2: Segregate as Non-Halogenated Solid Waste pure_pc->segregate_solid segregate_liquid Step 2: Segregate as Halogenated Liquid Waste solvent_pc->segregate_liquid container_solid Step 3: Place in a compatible, sealed solid waste container segregate_solid->container_solid container_liquid Step 3: Place in a compatible, sealed liquid waste container segregate_liquid->container_liquid label_solid Step 4: Label Container - 'Hazardous Waste' - '19:0 Phosphatidylcholine, 100%' - Accumulation Date container_solid->label_solid label_liquid Step 4: Label Container - 'Hazardous Waste' - List all constituents + % - Hazard: 'Toxic' - Accumulation Date container_liquid->label_liquid store Step 5: Store in designated Satellite Accumulation Area label_solid->store label_liquid->store dispose Step 6: Contact EHS or licensed waste disposal service for pickup store->dispose

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
19:0 PC
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
19:0 PC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.